MMAF-methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H67N5O8 |
|---|---|
Molecular Weight |
746.0 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)/t26-,27+,29-,30-,31?,33-,34-,35-,36+/m0/s1 |
InChI Key |
WRVLBJXFSHALRZ-LIMOFVMDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of MMAF-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from the natural marine product dolastatin 10.[1] Due to its profound cytotoxicity, MMAF is a critical payload component in the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics. This technical guide provides a comprehensive examination of the molecular mechanism of action of MMAF-methyl ester, detailing its journey from ADC-mediated delivery to the induction of apoptosis in cancer cells. This document includes a summary of quantitative data on its potency, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The principal mechanism of action of this compound is the disruption of microtubule dynamics, which are fundamental to cellular structure and division.[2][3][4] Microtubules are dynamic polymers of α- and β-tubulin dimers that continuously undergo polymerization and depolymerization. These dynamics are especially critical during mitosis for the formation of the mitotic spindle, the cellular apparatus responsible for the segregation of chromosomes into daughter cells.
MMAF functions as a potent antitubulin agent by inhibiting the polymerization of tubulin dimers into microtubules.[2][5][6] By binding to tubulin, MMAF prevents the assembly of these crucial structures, initiating a cascade of events that culminate in cell cycle arrest and apoptosis.[2][7]
Delivery via Antibody-Drug Conjugates (ADCs)
The systemic toxicity of free MMAF precludes its use as a conventional chemotherapeutic agent. ADCs overcome this limitation by utilizing the high specificity of monoclonal antibodies (mAbs) to target antigens overexpressed on the surface of cancer cells. This targeted delivery mechanism enhances the therapeutic window, maximizing efficacy at the tumor site while minimizing exposure to healthy tissues. The ADC-mediated delivery of MMAF involves a multi-step process:
-
Targeting and Binding : The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen on a cancer cell.[8]
-
Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[8]
-
Payload Release : The ADC is trafficked to the lysosome, where the linker connecting the antibody to MMAF is cleaved by lysosomal enzymes (for cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the active MMAF payload into the cytoplasm.[8][9]
Cellular Consequences of Tubulin Inhibition
G2/M Phase Cell Cycle Arrest
The disruption of the mitotic spindle by MMAF activates a critical cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). The SAC ensures that chromosome segregation does not proceed until all chromosomes are properly attached to the mitotic spindle. By inhibiting microtubule polymerization, MMAF ensures this condition is not met, leading to a sustained arrest in the G2/M phase of the cell cycle.[2][10] This arrest prevents the cell from dividing and provides a window for apoptotic signaling to occur.
Induction of Apoptosis
Prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers programmed cell death, or apoptosis.[1][2] The signaling cascade leading to apoptosis following MMAF-induced G2/M arrest is complex and can involve the activation of various pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[11]
Quantitative Data: In Vitro Cytotoxicity
The potency of MMAF is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 of MMAF can vary depending on the cell line and whether it is delivered as a free drug or as part of an ADC. As a free drug, MMAF is generally less potent than its analogue, monomethyl auristatin E (MMAE), due to its lower cell permeability.[12] However, when conjugated to an antibody, the potency of MMAF is significantly enhanced in antigen-positive cells.
| Compound | Cell Line | IC50 (nM) | Reference |
| Free MMAF | Karpas 299 (Anaplastic Large Cell Lymphoma) | 119 | [4] |
| Free MMAF | H3396 (Breast Carcinoma) | 105 | [4] |
| Free MMAF | 786-O (Renal Cell Carcinoma) | 257 | [4] |
| Free MMAF | Caki-1 (Renal Cell Carcinoma) | 200 | [4] |
| Free MMAE | BxPC-3 (Pancreatic Cancer) | 0.97 | [13] |
| Free MMAE | PSN-1 (Pancreatic Cancer) | 0.99 | [13] |
| Free MMAE | Capan-1 (Pancreatic Cancer) | 1.10 | [13] |
| Free MMAE | Panc-1 (Pancreatic Cancer) | 1.16 | [13] |
| Her2-MMAF ADC | SK-BR-3 (HER2+ Breast Cancer) | 0.0023 µg/mL | [14] |
| Her2-MMAF ADC | MDA-MB-231 (HER2- Breast Cancer) | No cytotoxicity observed | [14] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of this compound.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture and harvest breast cancer cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the cell plates with the drug-containing medium. Include control wells with vehicle (DMSO) only.
-
Incubation: Incubate the plates for 72 hours to allow the drug to exert its cytotoxic effects.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours.[5] The mitochondrial dehydrogenases in living cells will reduce the MTT to a colored formazan (B1609692) product.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the drug concentration to determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of purified tubulin by monitoring the change in turbidity.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP solution
-
This compound
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation: Prepare solutions of this compound at various concentrations.
-
Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and the this compound solution.
-
Initiation: Add the purified tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time in a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.[9]
-
Analysis: Compare the polymerization curves of the MMAF-treated samples to the control to determine the inhibitory effect.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.[6]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method quantifies the DNA content of cells to determine the cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Ethanol (for fixation)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and fix the cells in cold ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.[15]
-
Incubation: Incubate the cells to allow for DNA staining and RNA degradation.
-
Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Conclusion
This compound is a highly effective cytotoxic agent with a well-defined mechanism of action centered on the potent inhibition of tubulin polymerization. This primary action leads to a cascade of cellular events, including G2/M phase cell cycle arrest and the subsequent induction of apoptosis. The development of ADC technology has been instrumental in harnessing the power of MMAF, enabling its targeted delivery to cancer cells and establishing it as a vital payload in the development of next-generation cancer therapeutics.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. techbullion.com [techbullion.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. ADC Conjugation Kit (MMAF, DAR4, 200ug, for human IgG1) | ACROBiosystems [acrobiosystems.com]
- 14. Flow Cytometry Protocol [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to MMAF-Methyl Ester: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl Auristatin F-methyl ester (MMAF-methyl ester or MMAF-OMe) is a synthetic, highly potent antineoplastic agent and a derivative of the natural dolastatin 10. As a critical component in the development of antibody-drug conjugates (ADCs), this compound functions as a cytotoxic payload, delivered specifically to cancer cells to induce apoptosis. Its chemical structure, characterized by a methyl ester at the C-terminus, distinguishes it from its parent compound, Monomethyl Auristatin F (MMAF), influencing its cell permeability and cytotoxic profile. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations to aid researchers in its application for targeted cancer therapy.
Chemical Structure and Properties
This compound is a complex pentapeptide analogue. The presence of the methyl ester on the C-terminal phenylalanine distinguishes it from MMAF, which possesses a free carboxylic acid. This modification significantly impacts the molecule's polarity and ability to cross cellular membranes.
General Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C40H67N5O8 | [1] |
| Molecular Weight | 745.99 g/mol | [2] |
| CAS Number | 2353409-70-6 | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typically by HPLC) | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C | [1] |
Spectral Data
Detailed structural elucidation of this compound is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1.2.1. NMR Spectroscopy
NMR analysis of the parent compound, MMAF, reveals the presence of cis/trans conformers in solution, a characteristic shared with other auristatin derivatives.[3][4][5][6] The ratio of these conformers can be influenced by the solvent and temperature.[6] While specific NMR data for this compound is not publicly detailed, the spectra would be expected to be very similar to that of MMAF, with the key difference being the appearance of a methyl ester singlet in the 1H NMR spectrum (typically around 3.7 ppm) and a corresponding carbonyl and methoxy (B1213986) signal in the 13C NMR spectrum.
1.2.2. Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and purity of this compound. For the parent compound MMAF, the protonated molecule [M+H]+ is observed at m/z 732.5.[7] Therefore, for this compound, the expected protonated molecule [M+H]+ would be observed at approximately m/z 746.5. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.[8]
Mechanism of Action
The cytotoxic effect of this compound is attributed to its potent activity as a tubulin polymerization inhibitor, a mechanism inherited from the auristatin class of molecules.[9][10]
Signaling Pathway
Upon entry into the target cell, this compound binds to tubulin, a key protein in the formation of microtubules. This binding disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
References
- 1. This compound, 863971-12-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Synthesis and Purification of MMAF-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Monomethyl Auristatin F-methyl ester (MMAF-OMe), a potent anti-tubulin agent with significant applications in the development of Antibody-Drug Conjugates (ADCs). This document details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), followed by esterification and a robust purification strategy using High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines key experimental protocols for the biological evaluation of MMAF's mechanism of action.
Synthesis of MMAF-Methyl Ester
The synthesis of this compound is a multi-step process that begins with the solid-phase synthesis of the peptide backbone of MMAF, followed by the esterification of the C-terminal carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS) of MMAF
MMAF is a pentapeptide analog synthesized sequentially on a solid support resin. The synthesis involves repeated cycles of deprotection and coupling of Fmoc-protected amino acids.
Experimental Protocol: Solid-Phase Peptide Synthesis of MMAF
| Step | Procedure | Reagents and Solvents |
| 1. Resin Preparation | Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM). | 2-chlorotrityl chloride resin, Dichloromethane (DCM) |
| 2. Loading of First Amino Acid (Fmoc-L-Phe-OH) | React the swollen resin with Fmoc-L-Phe-OH in the presence of a base. | Fmoc-L-Phe-OH, Diisopropylethylamine (DIPEA), DCM |
| 3. Fmoc Deprotection | Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid. | 20% Piperidine in Dimethylformamide (DMF) |
| 4. Peptide Coupling | Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-L-Pro-OH, Fmoc-D-Val-OH, Fmoc-L-Val-OH, and Fmoc-N-Me-L-Val-OH) using a coupling agent. | Fmoc-amino acids, HBTU, HOBt, DIPEA, DMF |
| 5. Cleavage from Resin | Cleave the synthesized peptide from the resin. | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water |
Typical Quantitative Data for SPPS of MMAF
| Parameter | Value |
| Scale | 0.1 mmol |
| Resin Loading | 0.5 - 1.0 mmol/g |
| Amino Acid Excess | 3-5 equivalents |
| Coupling Time | 1-2 hours per amino acid |
| Deprotection Time | 20-30 minutes |
| Expected Crude Yield | 70-85% |
| Expected Crude Purity | 60-80% |
Esterification of MMAF to this compound
Following cleavage from the solid support, the crude MMAF is esterified to yield this compound.
Experimental Protocol: Esterification of MMAF
| Step | Procedure | Reagents and Solvents |
| 1. Dissolution | Dissolve the crude MMAF in anhydrous methanol. | Crude MMAF, Anhydrous Methanol |
| 2. Reaction | Add a suitable esterification reagent, such as thionyl chloride or by bubbling HCl gas, and stir the reaction mixture at room temperature. | Thionyl chloride or HCl gas |
| 3. Quenching and Work-up | Quench the reaction and perform an aqueous work-up to extract the product. | Saturated sodium bicarbonate solution, Ethyl acetate, Brine |
| 4. Drying and Concentration | Dry the organic layer and concentrate under reduced pressure to obtain the crude this compound. | Anhydrous sodium sulfate |
Typical Quantitative Data for Esterification
| Parameter | Value |
| Reaction Time | 4-12 hours |
| Reaction Temperature | Room Temperature |
| Expected Yield | 80-95% |
Purification of this compound
Purification of the crude this compound is critical to remove unreacted reagents, byproducts from the synthesis, and any remaining MMAF. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for achieving high purity.
Experimental Protocol: Preparative RP-HPLC Purification of this compound
| Step | Procedure | Parameters and Solvents |
| 1. Sample Preparation | Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water. | Acetonitrile, Water, DMSO (if necessary) |
| 2. Column and Mobile Phase | Utilize a preparative C18 column with a gradient elution of acetonitrile in water, both containing a small percentage of a modifier like trifluoroacetic acid (TFA). | Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm), Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: 0.1% TFA in Acetonitrile |
| 3. Gradient Elution | Run a linear gradient from a lower to a higher concentration of acetonitrile to elute the product. | Example Gradient: 5% to 95% Mobile Phase B over 30-40 minutes |
| 4. Fraction Collection | Collect fractions corresponding to the main product peak, as detected by UV absorbance (typically at 220 nm and 280 nm). | Automated fraction collector |
| 5. Analysis and Lyophilization | Analyze the collected fractions for purity by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white solid. | Analytical C18 column, Lyophilizer |
Quantitative Data for Purification of this compound
| Parameter | Value |
| Column | Preparative C18, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-25 mL/min |
| Detection Wavelength | 220 nm, 280 nm |
| Expected Recovery | 60-80% |
| Final Purity | >98%[1] |
Biological Evaluation of this compound
The primary mechanism of action of MMAF is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[2] The following are key experiments to characterize these biological activities.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
| Step | Procedure | Reagents and Equipment |
| 1. Reagent Preparation | Prepare a solution of purified tubulin in a polymerization buffer containing GTP. Prepare serial dilutions of this compound. | Purified tubulin, Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8), GTP, this compound stock solution |
| 2. Assay Setup | In a 96-well plate, add the this compound dilutions to the wells. | 96-well plate, Temperature-controlled microplate reader |
| 3. Initiation and Measurement | Initiate polymerization by adding the tubulin solution to the wells and immediately begin measuring the absorbance at 340 nm over time at 37°C. | - |
| 4. Data Analysis | Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization compared to a vehicle control. | Graphing software |
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression in a cancer cell line.
Experimental Protocol: Cell Cycle Analysis
| Step | Procedure | Reagents and Equipment |
| 1. Cell Culture and Treatment | Culture a suitable cancer cell line and treat with various concentrations of this compound for a defined period (e.g., 24 hours). | Cancer cell line (e.g., HeLa, MDA-MB-231), Cell culture medium, this compound |
| 2. Cell Harvesting and Fixation | Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane. | Trypsin-EDTA, PBS, 70% Ethanol |
| 3. Staining | Stain the fixed cells with a DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA. | Propidium Iodide (PI) staining solution, RNase A |
| 4. Flow Cytometry Analysis | Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells. | Flow cytometer |
| 5. Data Analysis | Generate DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest. | Flow cytometry analysis software |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Action: Tubulin Polymerization Inhibition
Caption: Signaling pathway of MMAF leading to apoptosis.[3]
References
The Unseen Potency: A Technical Guide to MMAF-Methyl Ester as a Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) and its derivatives represent a class of exceptionally potent synthetic antineoplastic agents. Derived from the natural sea hare compound dolastatin 10, these agents have become critical payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1],[2],[3] This technical guide focuses on MMAF-methyl ester (MMAF-OMe), a highly potent analogue of MMAF. By neutralizing the charge of the C-terminal phenylalanine carboxylic acid present in MMAF, the methyl ester modification significantly enhances cell permeability, leading to remarkable in vitro cytotoxicity.[4]
This document provides an in-depth exploration of the core mechanisms of this compound as a tubulin inhibitor, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the key pathways and workflows involved in its study.
Core Mechanism of Action: Potent Inhibition of Tubulin Polymerization
The primary mechanism of action for this compound is the disruption of microtubule dynamics, which are fundamental to cell division and structural integrity.[5],[6] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during mitosis.[5]
This compound, like its parent compound MMAF, functions as a powerful antimitotic agent by inhibiting the polymerization of tubulin dimers into microtubules.[4],[3] It binds to the vinca (B1221190) domain on β-tubulin, which is located at the interface between two tubulin dimers.[5] This binding event stabilizes a curved tubulin conformation that is incompatible with the straight lattice of a microtubule, thereby physically preventing polymerization.[5] The disruption of microtubule formation leads to a cascade of cellular events, beginning with the arrest of the cell cycle and culminating in programmed cell death (apoptosis).[7]
Quantitative Data Presentation
The esterification of the C-terminal carboxyl group of MMAF to form this compound (MMAF-OMe) dramatically increases its potency when administered as a free drug, primarily due to enhanced cell membrane permeability.[4] The following tables summarize the available quantitative data on the cytotoxicity of MMAF-OMe and related compounds, as well as the tubulin-binding affinity of MMAF.
Table 1: In Vitro Cytotoxicity of this compound (MMAF-OMe) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MDAMB435/5T4 | Melanoma/Breast Cancer | 0.056[1],[8] |
| MDAMB361DYT2 | Breast Cancer | 0.166[1],[8] |
| MDAMB468 | Breast Cancer | 0.183[1],[8] |
| Raji (5T4⁻) | Burkitt's Lymphoma | 0.449[1],[8] |
| H3396 | Breast Carcinoma | < 0.001[1] |
Note: The IC₅₀ values for MMAF-OMe are in the sub-nanomolar to picomolar range, highlighting its exceptional potency.[9]
Table 2: Comparative In Vitro Cytotoxicity of MMAF and MMAE (Free Drugs)
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |
| MMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | 119[10] |
| MMAF | H3396 | Breast Carcinoma | 105[10] |
| MMAF | 786-O | Renal Cell Carcinoma | 257[10] |
| MMAF | Caki-1 | Renal Cell Carcinoma | 200[10] |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| MMAE | HEK293 | Kidney Cancer | 4.24 ± 0.37 |
Note: The significantly higher IC₅₀ values for free MMAF compared to MMAE are attributed to its poor cell permeability due to the charged C-terminal phenylalanine.
Table 3: Tubulin Binding Affinity of Fluorescein-Labeled MMAF and MMAE
| Compound | Kₑ (nM) |
| FI-MMAF | 60 ± 3[2] |
| FI-MMAE | 291 ± 3[2] |
Note: Despite its lower cytotoxicity as a free drug, MMAF exhibits a nearly five-fold higher binding affinity to tubulin compared to MMAE.[2]
Signaling Pathways and Cellular Consequences
The inhibition of tubulin polymerization by this compound initiates a well-defined signaling cascade that leads to apoptotic cell death.
The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. Prolonged activation of the SAC due to the inability to form a functional spindle leads to sustained arrest in the G2/M phase of the cell cycle.[7] This prolonged mitotic arrest is an unsustainable state for the cell and ultimately triggers the intrinsic (mitochondrial) pathway of apoptosis.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. The following are composite protocols for key in vitro assays based on established methods for auristatins and other tubulin inhibitors.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring changes in light scattering.
Materials:
-
Lyophilized, purified tubulin protein (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization, Colchicine for inhibition)
-
Vehicle control (DMSO)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm in kinetic mode
-
96-well, clear, flat-bottom plates
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep the tubulin solution on ice and use within one hour.
-
Prepare a tubulin polymerization mix on ice containing tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10% v/v) in General Tubulin Buffer.
-
Prepare serial dilutions of this compound in General Tubulin Buffer to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Also prepare dilutions for positive and vehicle controls.
-
-
Assay Execution:
-
Pre-warm the microplate reader to 37°C.
-
Add a small volume of the diluted this compound, positive control, or vehicle control to the appropriate wells of the 96-well plate.
-
To initiate polymerization, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate into the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT-Based)
This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀) by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well, flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a media-only control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubate for a period appropriate for the cell line and drug (e.g., 72-96 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells (blank) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is an exceptionally potent tubulin polymerization inhibitor with cytotoxic activity in the sub-nanomolar to picomolar range against various cancer cell lines. Its enhanced cell permeability compared to MMAF makes it a valuable tool for in vitro studies and a formidable payload for antibody-drug conjugates. The well-defined mechanism of action, leading to G2/M cell cycle arrest and apoptosis, provides a clear rationale for its anticancer effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the properties of this compound and its potential in the development of next-generation targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 863971-12-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. invivochem.net [invivochem.net]
- 7. books.rsc.org [books.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
The Decisive Role of the C-Terminal Methyl Ester in Modulating Monomethyl Auristatin F (MMAF) Activity for Antibody-Drug Conjugates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent, widely employed as a cytotoxic payload in antibody-drug conjugates (ADCs). Its efficacy is intrinsically linked to its molecular structure, particularly the C-terminal phenylalanine residue. This technical guide provides an in-depth analysis of the role of the C-terminal functional group, with a specific focus on the methyl ester modification (MMAF-OMe), in modulating the biological activity of MMAF. We will explore how this modification impacts cell permeability, in vitro cytotoxicity, and the "bystander effect," offering a comprehensive resource for the rational design of next-generation ADCs. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction: The Auristatin Family of ADC Payloads
Antibody-drug conjugates have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The auristatins, synthetic analogs of the natural product dolastatin 10, are a prominent class of ADC payloads.[1] Among these, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are two of the most extensively studied and clinically relevant agents.[2] Both exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[1][3]
The primary structural difference between MMAE and MMAF lies at their C-terminus. MMAE is a neutral molecule, while MMAF possesses a C-terminal phenylalanine, resulting in a free carboxylic acid group at physiological pH.[4] This seemingly minor variation has profound consequences for their biological properties. The charged nature of MMAF renders it significantly less permeable to cell membranes compared to the more lipophilic MMAE.[5]
The Role of the C-Terminal Group: MMAF vs. MMAE
The C-terminal carboxyl group of MMAF is a key determinant of its activity profile. While the intrinsic tubulin-binding affinity of MMAF is potent, its charged nature restricts its ability to cross the cell membrane as a free drug.[2] This results in markedly lower in vitro cytotoxicity when compared to the cell-permeable MMAE.[1]
However, when delivered via an ADC, the cytotoxic potential of MMAF is unleashed. The ADC binds to a target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis.[6] Following trafficking to the lysosome, the linker connecting the antibody and MMAF is cleaved, releasing the payload directly inside the cell.[] In this context, the initial poor cell permeability of MMAF becomes an advantage, as it helps to trap the cytotoxic agent within the target cell, minimizing leakage and off-target toxicity.[5]
This contrasts with MMAE, whose high membrane permeability allows it to diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[8] While beneficial for treating heterogeneous tumors, the bystander effect can also increase the risk of toxicity to healthy tissues.[8] Therefore, the choice between an MMAE or MMAF payload is a critical consideration in ADC design, balancing the need for bystander killing with the desired safety profile.
Unmasking Potency: The Function of the Methyl Ester in MMAF-OMe
To investigate the impact of the C-terminal charge on activity, a methyl ester derivative of MMAF, termed MMAF-OMe (Monomethyl auristatin F methyl ester), has been synthesized and evaluated.[2] The esterification of the carboxylic acid group neutralizes the negative charge, thereby increasing the lipophilicity and membrane permeability of the molecule.
As a result, MMAF-OMe exhibits exceptionally high potency as a free drug, with IC50 values in the sub-nanomolar range, comparable to or even exceeding that of MMAE.[2][9] This demonstrates that the core auristatin F scaffold is inherently highly cytotoxic, and the attenuated activity of free MMAF is indeed a consequence of its poor cellular uptake.
The role of the methyl ester is, therefore, to act as a temporary "mask" for the charged carboxyl group, facilitating its entry into the cell. Once inside, it is presumed that cellular esterases can hydrolyze the methyl ester, regenerating the active, charged MMAF, which then becomes trapped within the cell to exert its anti-tubulin effect.
Quantitative Analysis of In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity (IC50 values) of MMAF, MMAE, and MMAF-OMe as free drugs and as part of antibody-drug conjugates across various cancer cell lines. This data highlights the significant impact of the C-terminal modification on potency.
Table 1: In Vitro Cytotoxicity (IC50) of Free Auristatin Derivatives
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| MMAF | H3396 | - | >1000 |
| MMAF-OMe | H3396 | - | < 0.001 |
| MMAF-OMe | MDAMB435/5T4 | Melanoma | 0.056 |
| MMAF-OMe | MDAMB361DYT2 | Breast Cancer | 0.166 |
| MMAF-OMe | MDAMB468 | Breast Cancer | 0.183 |
| MMAF-OMe | Raji (5T4-) | Burkitt's Lymphoma | 0.449 |
| MMAE | Various | - | 0.1 - 10 |
Data compiled from multiple sources.[2][9]
Table 2: In Vitro Cytotoxicity (IC50) of Auristatin-Based ADCs
| ADC | Target Antigen | Cell Line | Cancer Type | IC50 (nM) |
| cAC10-vcMMAF | CD30 | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10 |
| αCD70-MMAF | CD70 | Various | Renal Cell Carcinoma | Varies |
| Trastuzumab-MMAF | HER2 | SKBR3 | Breast Cancer | Varies |
| Belantamab Mafodotin | BCMA | Myeloma | Multiple Myeloma | Varies |
Data compiled from multiple sources.
Signaling Pathways and Experimental Workflows
MMAF Mechanism of Action and Apoptotic Signaling
MMAF, upon its release inside a cancer cell, binds to tubulin dimers and inhibits their polymerization into microtubules. This disruption of microtubule dynamics is critical during mitosis, as it prevents the formation of a functional mitotic spindle. The cell's spindle assembly checkpoint detects this failure, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.
Experimental Workflow for In Vitro Cytotoxicity Assessment
A crucial step in evaluating the potency of MMAF and its derivatives is the in vitro cytotoxicity assay. The following workflow outlines a typical procedure using a tetrazolium-based method like MTT or XTT.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MMAF, MMAF-OMe, or an MMAF-containing ADC on a cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeted ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom sterile tissue culture plates
-
Test articles: MMAF, MMAF-OMe, MMAF-ADC (and corresponding unconjugated antibody as a control)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in complete medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each test article in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations (typically in a range from pM to µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control and untreated cells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours. The incubation time should be optimized based on the cell line's doubling time and the payload's mechanism of action.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Fluorescence-Based Tubulin Polymerization Assay
Objective: To determine the effect of MMAF or MMAF-OMe on the in vitro polymerization of tubulin.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (MMAF, MMAF-OMe) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., paclitaxel (B517696) for polymerization enhancement) and negative control (e.g., vinblastine (B1199706) for inhibition)
-
Black, non-binding 96-well or 384-well plates
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths suitable for the fluorescent reporter (e.g., 355 nm excitation/460 nm emission).[12]
Procedure:
-
Reagent Preparation:
-
Prepare all reagents on ice. Reconstitute tubulin and other kit components according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and controls in general tubulin buffer.
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate, add the desired volume of buffer, fluorescent reporter, and GTP.
-
Add the test compound or control to the appropriate wells.
-
Initiate the polymerization reaction by adding the tubulin solution to each well. The final tubulin concentration is typically around 2 mg/mL.[12]
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each condition.
-
An increase in fluorescence indicates tubulin polymerization.
-
Compare the polymerization curves of the test compounds to the vehicle control. Inhibition of polymerization will result in a lower fluorescence signal, while enhancement will lead to a higher signal.
-
The initial rate of polymerization (Vmax) and the final polymer mass (plateau) can be quantified to determine the inhibitory or enhancing effects of the compounds.
-
Conclusion
The C-terminal methyl ester of MMAF plays a pivotal role in modulating its biological activity. By neutralizing the negative charge of the parent molecule, the methyl ester significantly enhances cell permeability, resulting in a highly potent cytotoxic agent in its free form (MMAF-OMe). This underscores the intrinsic power of the auristatin F scaffold and highlights that the attenuated in vitro activity of MMAF is a direct consequence of its limited cellular uptake.
For ADC development, this understanding is critical. While the high potency of free MMAF-OMe is notable, the use of MMAF with its charged C-terminus offers the advantage of intracellular trapping upon release from the ADC, potentially leading to a wider therapeutic window by minimizing bystander toxicity. The choice between these auristatin derivatives as ADC payloads will depend on the specific therapeutic goals, including the desired level of bystander effect and the safety profile. The experimental protocols and data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and evaluation of novel and effective antibody-drug conjugates.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 8. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Tubulin Polymerization Assay [bio-protocol.org]
The Dawn of Targeted Destruction: A Technical Guide to the Discovery and Development of Auristatin Payloads
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, offering the promise of targeted chemotherapy that maximizes efficacy while minimizing systemic toxicity. At the heart of many successful ADCs lies a class of highly potent cytotoxic agents: the auristatins. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and evaluation of auristatin payloads, with a focus on the two most clinically significant derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).
From Sea Hare to Synthesis: The Genesis of Auristatins
The story of auristatins begins in the marine environment with the isolation of dolastatin 10 from the sea hare Dolabella auricularia in 1987.[1][2][3][4] This natural pentapeptide exhibited extraordinary antineoplastic activity, with 50% growth inhibition of cancer cell lines occurring at sub-nanomolar concentrations.[2] However, challenges in its supply and formulation spurred extensive research into synthetic analogues, leading to the birth of the auristatin family.[5][6]
A pivotal breakthrough in this endeavor was the development of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[7][8] These synthetic derivatives of dolastatin 10 were engineered to possess potent cytotoxicity while also incorporating a functional handle for conjugation to monoclonal antibodies, a critical feature for their use as ADC payloads.[4][7] MMAE and MMAF are 100 to 1000 times more potent than conventional chemotherapeutics like doxorubicin.[4][5][9]
The Core Mechanism: Disrupting the Cellular Scaffolding
Auristatins exert their cytotoxic effects by potently inhibiting tubulin polymerization, a crucial process for mitotic spindle formation and cell division.[5][10][11][12] This mechanism is central to their anti-cancer activity and unfolds through a series of well-defined steps:
-
Binding to the Vinca (B1221190) Domain: Auristatins bind to the vinca domain on β-tubulin, at the interface between tubulin dimers.[4][10]
-
Inhibition of Polymerization: This binding event disrupts the assembly of microtubules, the fundamental components of the cytoskeleton.[10][11][12]
-
G2/M Cell Cycle Arrest: The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle during the G2/M phase.[10][11]
-
Induction of Apoptosis: Prolonged arrest at this checkpoint ultimately triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cell.[4][10][11]
A Tale of Two Payloads: MMAE vs. MMAF
While both MMAE and MMAF are potent tubulin inhibitors, a subtle structural difference leads to significant functional distinctions. MMAF possesses a charged C-terminal phenylalanine residue, whereas MMAE has an uncharged C-terminus.[9][12][13][14] This difference renders MMAF less membrane-permeable than MMAE.[12][15]
This disparity in cell permeability has profound implications for the "bystander effect," where the payload released from a targeted cancer cell can diffuse into and kill neighboring antigen-negative tumor cells. MMAE, with its higher permeability, exhibits a potent bystander effect, which can be advantageous in treating heterogeneous tumors.[1][15] In contrast, the less permeable MMAF has a diminished bystander effect.[15]
Comparative Cytotoxicity
The in vitro potency of auristatins is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for MMAE and MMAF in various cancer cell lines.
| Payload | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | [14] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [14] | |
| NCI N87 | Gastric Cancer | 0.7 | [16] | |
| OE19 | Esophageal Cancer | 1.5 | [16] | |
| HCT116 | Colon Cancer | 8.8 | [16] | |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [6] | |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [6] | |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [6] | |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [6] | |
| MMAF | NCI N87 | Gastric Cancer | 88.3 | [16] |
| OE19 | Esophageal Cancer | 386.3 | [16] | |
| HCT116 | Colon Cancer | 8,944 | [16] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.
The Synthetic Pathway: From Bench to Bioreactor
The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of unique amino acid and peptide fragments.[5][11] A common strategy is a convergent synthesis approach, where key intermediates are prepared separately and then combined.[5][17] This method allows for greater efficiency and easier purification of the final product. The synthesis requires meticulous control of stereochemistry and the use of protecting groups to ensure the desired molecular architecture and high purity.[5][11]
Linking it All Together: The Role of Chemistry in ADC Efficacy
The linker connecting the auristatin payload to the monoclonal antibody is a critical component that significantly influences the ADC's stability, potency, and therapeutic index.[18] The most common linker used with auristatin payloads is the protease-cleavable valine-citrulline p-aminobenzylcarbamate (vc-PABC) linker.[18][19][20] This linker is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsin B, upon internalization of the ADC into the target cancer cell, ensuring the specific release of the cytotoxic payload.[17][18]
Experimental Protocols for Auristatin Evaluation
The preclinical evaluation of auristatin payloads and their corresponding ADCs involves a suite of in vitro assays to characterize their potency and mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the ability of an auristatin-based ADC to kill cancer cells.[7][10][13][21]
Principle: The assay measures the metabolic activity of viable cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by mitochondrial dehydrogenases.[7] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Auristatin-ADC of known concentration
-
Unconjugated monoclonal antibody (isotype control)
-
Free auristatin payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with serial dilutions of the auristatin-ADC, unconjugated antibody, and free payload. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 72-96 hours for tubulin inhibitors.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10][13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of an auristatin on the in vitro polymerization of purified tubulin.[10]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in turbidity (absorbance) at 340 nm.[22] Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol (as a polymerization enhancer)
-
Auristatin compound (e.g., MMAE or MMAF)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a stock solution of the auristatin in DMSO. Reconstitute purified tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-5 mg/mL.[22][23]
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of the auristatin compound or DMSO (for the vehicle control).
-
Initiation of Polymerization: Add the tubulin solution to each well. To initiate polymerization, add GTP to a final concentration of 1 mM and transfer the plate to the microplate reader pre-warmed to 37°C.[23]
-
Data Acquisition: Immediately begin monitoring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time. The rate of polymerization (Vmax) and the maximal polymer mass can be calculated from the resulting curves to quantify the inhibitory effect of the compound.[5]
Future Directions
Research into auristatin payloads continues to evolve, with a focus on developing novel analogues with improved properties.[8] Key areas of investigation include:
-
Enhancing the Therapeutic Index: Modifying the hydrophilicity of auristatins to improve their pharmacokinetic properties and reduce off-target toxicity.[21][24]
-
Overcoming Drug Resistance: Designing payloads that can circumvent mechanisms of drug resistance in cancer cells.
-
Novel Linker Technologies: Exploring new linker chemistries for more controlled and efficient drug release at the tumor site.[18][19]
The discovery and development of auristatin payloads represent a triumph of natural product chemistry and targeted drug design. As our understanding of cancer biology and medicinal chemistry deepens, the next generation of auristatin-based ADCs holds the potential to deliver even more precise and powerful blows against a wide range of malignancies.
References
- 1. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. scispace.com [scispace.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. adcreview.com [adcreview.com]
In Vitro Potency of Free MMAF-Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a potent antimitotic agent and a synthetic analog of the natural product dolastatin 10.[1][2] It is a critical component in the development of Antibody-Drug Conjugates (ADCs), where its high cytotoxicity is harnessed for targeted cancer therapy. This technical guide provides an in-depth overview of the in vitro potency of the unconjugated, free form of MMAF-methyl ester. While often utilized in its conjugated form within ADCs, understanding the intrinsic activity of the free payload is crucial for ADC design, mechanism of action studies, and bystander effect evaluation.
This document details the cytotoxic profile of free this compound, outlines standard experimental protocols for its assessment, and visualizes its cellular mechanism of action.
Data Presentation: In Vitro Cytotoxicity
The in vitro potency of a cytotoxic agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The potency of free MMAF is significantly influenced by its cell permeability. Due to a charged C-terminal phenylalanine, free MMAF exhibits attenuated activity compared to its uncharged counterpart, Monomethyl Auristatin E (MMAE), which is more readily able to cross cell membranes.[3][]
While specific IC50 values for free this compound are not extensively available in publicly accessible literature, the available data for free MMAF consistently demonstrates lower potency compared to free MMAE. For comparative purposes, the following table includes representative IC50 values for free MMAE in various cancer cell lines. It is important to note that when conjugated to an antibody, the cytotoxic potency of MMAF is significantly enhanced, often becoming comparable to that of MMAE-ADCs, as the antibody facilitates intracellular delivery.[1][5]
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Free MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | Free MMAE IC50 (nM) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 |
| MDA-MB-468 | Breast Cancer | Higher sensitivity than MDA-MB-453 |
| MDA-MB-453 | Breast Cancer | Lower sensitivity than MDA-MB-468 |
Data compiled from publicly available research.[6][7] It is important to note that IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific assay used.
Experimental Protocols
The following are detailed methodologies for commonly used in vitro assays to determine the cytotoxicity of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for a specified period (typically 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow the same procedure as for the MTT assay, using opaque-walled plates.
-
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of Auristatins (MMAF)
Auristatins, including MMAF, exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[5]
Caption: Mechanism of action of free this compound.
Experimental Workflow for In Vitro Cytotoxicity Assay
A generalized workflow for determining the IC50 value of a cytotoxic compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion
Free this compound is a potent cytotoxic agent, although its in vitro efficacy as an unconjugated molecule is limited by its low cell permeability compared to MMAE. The true potential of MMAF is realized when it is delivered intracellularly via an ADC, bypassing the cell membrane barrier and enabling it to exert its powerful antimitotic activity. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working with this important class of molecules. Further research into the specific cytotoxic profile of free this compound across a broader range of cancer cell lines will continue to refine our understanding and application of this potent therapeutic payload.
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. applications.emro.who.int [applications.emro.who.int]
Physicochemical Properties of MMAF-Methyl Ester: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F-methyl ester (MMAF-OMe) is a synthetic analogue of the potent antimitotic marine natural product dolastatin 10. As a highly cytotoxic agent, MMAF-OMe is a crucial component in the development of antibody-drug conjugates (ADCs), where it serves as the "warhead" delivered specifically to cancer cells. Its mechanism of action involves the inhibition of tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis.[1][2] The esterification of the C-terminal phenylalanine of Monomethyl auristatin F (MMAF) to its methyl ester derivative alters its physicochemical properties, influencing its solubility, cell permeability, and overall suitability as an ADC payload.
This technical guide provides a comprehensive overview of the core physicochemical properties of MMAF-methyl ester, complete with experimental protocols and data presented in a structured format to aid researchers and drug development professionals.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and application in bioconjugation and cell-based assays.
Data Presentation
The quantitative data for this compound and the closely related MMAF are presented in the following tables for clear comparison.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C40H67N5O8 | [1] |
| Molecular Weight | 746.0 g/mol | [1] |
| CAS Number | 2353409-70-6 | [1] |
| Appearance | White to off-white solid (presumed) | Inferred from MMAF[3] |
| Purity | Typically ≥98% | [1] |
| Storage Condition | -20°C | [1] |
Table 2: Solubility Data
| Compound | Solvent | Reported Solubility | Molar Concentration (mM) | Source(s) |
| This compound | DMSO | ≥ 100 mg/mL | ≥ 134.05 | [4] |
| This compound | Dichloromethane (DCM) | Soluble | Not specified | [1] |
| This compound | Dimethylformamide (DMF) | Soluble | Not specified | [1] |
| MMAF | DMSO | > 36.6 mg/mL | > 50 | [3] |
| MMAF | Water | ≥ 2.62 mg/mL (with gentle warming) | ≥ 3.58 | [3] |
| MMAF | Ethanol | ≥ 17.2 mg/mL | ≥ 23.5 | [3] |
Table 3: Biological Activity (IC50 Values)
| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MMAF-OMe | MDAMB435/5T4 | Breast Cancer | 0.056 | [4] |
| MMAF-OMe | MDAMB361DYT2 | Breast Cancer | 0.166 | [4] |
| MMAF-OMe | MDAMB468 | Breast Cancer | 0.183 | [4] |
| MMAF-OMe | Raji (5T4-) | Burkitt's Lymphoma | 0.449 | [4] |
| MMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [5] |
| MMAF | H3396 | Breast Carcinoma | 105 | [5] |
| MMAF | 786-O | Renal Cell Carcinoma | 257 | [5] |
| MMAF | Caki-1 | Renal Cell Carcinoma | 200 | [5] |
| cAC10-vcMMAF (ADC) | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the physicochemical properties of this compound.
Determination of Solubility
This protocol outlines a general method for determining the saturation solubility of this compound in a solvent of interest, adapted from protocols for similar auristatin derivatives.[7]
Objective: To quantitatively determine the saturation solubility of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DCM, DMF)
-
Vortex mixer
-
High-speed centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Equilibration: Vigorously agitate the mixture using a vortex mixer for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully collect an aliquot of the clear supernatant and dilute it with a known volume of the solvent to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample using a validated, stability-indicating HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility.
Assessment of Stability
This protocol provides a framework for evaluating the chemical stability of this compound in a solvent under various storage conditions.[6]
Objective: To assess the chemical stability of this compound in a solution over time at different temperatures.
Materials:
-
This compound stock solution of a known concentration
-
Amber vials
-
Incubators or refrigerators set to desired temperatures (e.g., -80°C, -20°C, 4°C, 25°C)
-
HPLC system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent.
-
Aliquoting: Dispense aliquots of the stock solution into amber vials to minimize light exposure and headspace.
-
Storage: Store the vials at different temperature conditions.
-
Time Points: Designate specific time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).
-
Sample Analysis: At each time point, retrieve a vial from each storage condition and allow it to equilibrate to room temperature. Analyze the sample by a validated, stability-indicating HPLC method.
-
Data Evaluation: Determine the percentage of the remaining this compound relative to the T=0 sample. Identify and quantify any degradation products.
Determination of Lipophilicity (Calculated LogP)
Objective: To estimate the lipophilicity of this compound.
Procedure:
-
Obtain the chemical structure of this compound in a compatible format (e.g., SMILES).
-
Utilize a computational tool or web-based server (e.g., ChemAxon, Daylight CGI) to calculate the LogP value.[1][4] These programs use algorithms based on the summation of fragmental contributions to the overall lipophilicity.
In Vitro Cytotoxicity Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound using a tetrazolium-based (e.g., MTT) or a luminescent-based (e.g., CellTiter-Glo®) cell viability assay.[6][8]
Objective: To determine the potency of this compound in inhibiting the growth of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
Cell viability reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours), as the cytotoxic effects of tubulin inhibitors can be delayed.[8]
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition
This compound, like other auristatins, exerts its cytotoxic effect by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This prevents the formation of the mitotic spindle, which is essential for the separation of chromosomes during mitosis. The cell cycle is arrested in the G2/M phase, ultimately leading to the activation of the apoptotic cascade and programmed cell death.[6][9]
Caption: MMAF-OMe ADC-mediated inhibition of tubulin polymerization and induction of apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates the workflow for determining the IC50 value of this compound.
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of this compound.
Logical Relationship for Stability Assessment
The diagram below outlines the logical flow for assessing the stability of this compound in solution.
Caption: Logical workflow for the stability assessment of this compound solutions.
Conclusion
This compound is a potent cytotoxic agent with physicochemical properties that make it a valuable payload for the development of antibody-drug conjugates. Its high solubility in organic solvents facilitates its use in conjugation reactions, while its mechanism of action provides a clear rationale for its anticancer activity. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists working with this important molecule, enabling informed decisions in the design and execution of their studies. Further characterization of its lipophilicity and the cytotoxicity of the free agent will continue to refine its application in the next generation of targeted cancer therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Understanding the Cytotoxicity of Auristatin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Auristatin derivatives, synthetic analogues of the potent marine natural product dolastatin 10, are a cornerstone in the development of antibody-drug conjugates (ADCs).[1] Their profound cytotoxicity, often hundreds to thousands of times greater than traditional chemotherapeutic agents, makes them highly effective payloads for targeted cancer therapy.[2] This technical guide provides a comprehensive exploration of the core mechanisms governing the cytotoxicity of auristatin derivatives, detailed experimental protocols for their evaluation, and a summary of their quantitative cytotoxic activity.
Core Mechanism of Action: Microtubule Disruption
The primary mechanism by which auristatin derivatives exert their cytotoxic effects is through the potent inhibition of tubulin polymerization.[1][3] By binding to tubulin, the fundamental protein subunit of microtubules, these agents disrupt the dynamic process of microtubule assembly. This interference with microtubule formation is critical as microtubules are essential components of the mitotic spindle, the cellular machinery responsible for chromosome segregation during cell division.[1][4]
The disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase.[1][5] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, the principal mechanism of auristatin-induced cytotoxicity.[1][5]
Signaling Pathways of Auristatin-Induced Apoptosis
The apoptotic cascade initiated by auristatin-induced microtubule disruption is a complex process involving multiple signaling pathways. Key pathways implicated include the intrinsic apoptotic pathway regulated by the Bcl-2 family of proteins and the endoplasmic reticulum (ER) stress response.
Intrinsic Apoptosis Pathway
Auristatin-induced apoptosis is significantly mediated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6][7] The inhibition of microtubule function can lead to an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins.[6] This shift in the balance between these opposing factions leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[8] In some cellular contexts, auristatins can also induce apoptosis through p53-dependent or independent pathways, often involving the upregulation of p21WAF1.[6]
Endoplasmic Reticulum (ER) Stress Response
Recent studies have highlighted the role of the ER stress response in auristatin-mediated cytotoxicity.[2][9][10] The disruption of the microtubule network can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR).[9] This can activate signaling pathways such as the inositol-requiring transmembrane kinase/endonuclease 1 (IRE1) and c-Jun N-terminal kinase (JNK) pathways, which can contribute to apoptosis.[2][9] Interestingly, the induction of ER stress and immunogenic cell death (ICD) appears to precede mitotic arrest and caspase activation, suggesting an additional, parallel mechanism of cell death.[2][9]
Quantitative Data on Cytotoxicity
The cytotoxic potency of auristatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary depending on the specific auristatin derivative, the cancer cell line, and the experimental conditions.
| Derivative | Cancer Type | Cell Line | IC50 (nM) |
| MMAE | Breast Cancer | SKBR3 | 3.27 ± 0.42[4] |
| Kidney Cancer | HEK293 | 4.24 ± 0.37[4] | |
| Pancreatic Cancer | BxPC-3 | 0.97 ± 0.10[1] | |
| Pancreatic Cancer | PSN-1 | 0.99 ± 0.09[1] | |
| Pancreatic Cancer | Capan-1 | 1.10 ± 0.44[1] | |
| Pancreatic Cancer | Panc-1 | 1.16 ± 0.49[1] | |
| Prostate Cancer | PC-3 | ~2[11] | |
| Prostate Cancer | C4-2B | ~2[11] | |
| Lung Cancer | A549 | 0.59[12] | |
| MMAF | T-cell Leukemia | Jurkat | 450[13] |
| Breast Cancer | SKBR3 | 83[13] | |
| Anaplastic Large Cell Lymphoma | Karpas 299 | 119[3] | |
| Breast Carcinoma | H3396 | 105[3] | |
| Renal Cell Carcinoma | 786-O | 257[3] | |
| Renal Cell Carcinoma | Caki-1 | 200[3] |
Experimental Protocols
A variety of in vitro assays are employed to characterize the cytotoxicity of auristatin derivatives. The following are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology: [11][14][15][16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the auristatin derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Methodology: [5][18][19][20][21]
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of GTP (1 mM final concentration).
-
Prepare serial dilutions of the auristatin derivative.
-
Use a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.
-
-
Assay Setup:
-
In a pre-warmed 96-well black plate, add the diluted auristatin derivative or vehicle control.
-
Prepare a tubulin polymerization mix on ice containing tubulin, GTP, and the fluorescent reporter dye.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding the cold tubulin polymerization mix to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the auristatin derivative.
-
The rate and extent of tubulin polymerization will be reflected in the increase in fluorescence.
-
Determine the effect of the compound on the polymerization kinetics (e.g., lag time, polymerization rate, and steady-state polymer mass).
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an auristatin derivative.
-
Cell Treatment: Culture cells in the presence of various concentrations of the auristatin derivative for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol, added dropwise while vortexing, to permeabilize the cell membrane. This step is crucial for allowing the DNA dye to enter the cells.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide - PI) and RNase A (to prevent staining of double-stranded RNA).
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Cells in G0/G1 phase will have a 2N DNA content, while cells in G2/M phase will have a 4N DNA content. Cells in the S phase will have a DNA content between 2N and 4N.
-
Quantify the percentage of cells in each phase of the cell cycle to determine the effect of the auristatin derivative on cell cycle progression.
-
Conclusion
Auristatin derivatives are exceptionally potent cytotoxic agents that have revolutionized the field of targeted cancer therapy through their application in ADCs. Their primary mechanism of action, the inhibition of tubulin polymerization, triggers a well-defined cascade of events leading to cell cycle arrest and apoptosis. The intricate signaling pathways involved, including the intrinsic apoptotic pathway and the ER stress response, offer further insights into their cytotoxic profile. The quantitative assessment of their potency through cytotoxicity assays and the detailed analysis of their effects on cellular processes through methods like tubulin polymerization and cell cycle analysis are critical for the continued development and optimization of this important class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Abstract 4914: Auristatin-based antibody drug conjugates activate multiple ER stress response pathways resulting in immunogenic cell death and amplified T-cell responses | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Tubulin Polymerization Assay [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. maxanim.com [maxanim.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - IE [thermofisher.com]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for Antibody-MMAF Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] This document provides a detailed protocol for the conjugation of Monomethyl Auristatin F (MMAF) to a monoclonal antibody (mAb) via a maleimide-containing linker. MMAF is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[2][3] Unlike its analogue MMAE, MMAF is less permeable to the cell membrane, which can minimize off-target toxicity.[3]
The protocol described herein focuses on a widely used cysteine-directed conjugation strategy. This method involves the partial reduction of the interchain disulfide bonds within the antibody's hinge region to generate free thiol groups, which then react with a thiol-reactive maleimide (B117702) group on the linker-drug construct.[1][4] This process results in a stable thioether bond, covalently linking the cytotoxic payload to the antibody.
Experimental Workflow Overview
The overall process for preparing and characterizing an MMAF-ADC can be broken down into four key stages: Antibody Reduction, MMAF-Linker Conjugation, Purification, and Characterization. A high-level overview of this workflow is depicted below.
Caption: High-level workflow for MMAF-ADC conjugation.
Detailed Experimental Protocols
Antibody Reduction
This step involves the partial reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (thiol) groups necessary for conjugation.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).[1]
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM).[1][4]
-
Reduction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4).[4]
Procedure:
-
Prepare the antibody in the Reduction Buffer at a final concentration of 5 mg/mL.[1]
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody.[1] A molar ratio of 2-4 fold TCEP to antibody can be a good starting point to achieve a drug-to-antibody ratio (DAR) of approximately 4.[4]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[4]
-
Immediately before conjugation, it is critical to remove the excess TCEP to prevent it from reacting with the maleimide group of the linker-drug. This can be achieved using a desalting column equilibrated with conjugation buffer.[4]
MMAF-Linker Conjugation
In this step, the maleimide-activated MMAF linker-drug is added to the reduced antibody, where it reacts with the free thiol groups.
Materials:
-
Reduced monoclonal antibody from the previous step.
-
Maleimide-activated MMAF linker-drug (e.g., MC-MMAF, MC-VC-PAB-MMAF) dissolved in an organic solvent like DMSO.[1][4]
-
Conjugation Buffer (e.g., PBS, pH 7.0-7.5).
Procedure:
-
Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.[1]
-
Add the maleimide-MMAF solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.[1] Some protocols recommend a 10-20 fold molar excess of the dye (in this case, the MMAF-linker).
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.[1][4]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]
-
Quench the reaction by adding a molar excess of a quenching reagent, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.[4]
Purification of the MMAF-ADC
Purification is necessary to remove unreacted linker-drug, quenching reagents, and other small molecules. Hydrophobic Interaction Chromatography (HIC) is a powerful technique for this purpose as it can also separate ADC species with different drug-to-antibody ratios.[1]
Materials:
-
HIC Column (e.g., Butyl or Phenyl chemistry).[1]
-
HIC Buffer A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[1]
-
HIC Buffer B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[1]
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.[1]
-
Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column.[1]
-
Load the diluted sample onto the equilibrated HIC column.[1]
-
Elute the ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B).[1] Species with higher DARs are more hydrophobic and will elute later in the gradient.[1]
-
Collect fractions corresponding to the desired DAR species.[1]
-
Pool the collected fractions and desalt into a suitable formulation buffer using a desalting column or tangential flow filtration.[1]
Characterization of the MMAF-ADC
Thorough characterization of the purified MMAF-ADC is crucial to ensure its quality, consistency, and suitability for further studies. Key parameters to evaluate include the drug-to-antibody ratio (DAR), purity, and potency.[2]
| Parameter | Method | Description |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated MMAF molecules. The average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) can be determined by integrating the peak areas.[1][2] |
| UV/Vis Spectroscopy | The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug-linker, if available.[5] | |
| Mass Spectrometry (MS) | Provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.[6] | |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | Used to separate the monomeric ADC from aggregates and fragments.[5] |
| In Vitro Cytotoxicity | Cell-based Assays | The potency of the MMAF-ADC is assessed by determining its IC50 value (the concentration that inhibits cell growth by 50%) in target cancer cell lines.[2] |
MMAF-Induced Apoptotic Signaling Pathway
MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts microtubule dynamics.[3] This leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, primarily through the intrinsic pathway.[3]
Caption: MMAF-induced apoptotic signaling pathway.
Conclusion
This document provides a comprehensive guide for the conjugation of MMAF to antibodies using a cysteine-directed approach. The detailed protocols for antibody reduction, conjugation, and purification, along with methods for characterization, will aid researchers in the successful development and evaluation of MMAF-based ADCs. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying mechanism of action. Careful optimization of the reaction conditions, particularly the molar ratio of TCEP and the MMAF-linker, is crucial for achieving the desired drug-to-antibody ratio and ensuring the overall quality of the conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMAF-Methyl Ester Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction to MMAF-Methyl Ester ADCs
Monomethyl auristatin F (MMAF) is a potent synthetic antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, rendering it less permeable to cell membranes.[1][2] This characteristic minimizes the "bystander effect," where the payload diffuses out of the target cell and kills neighboring, antigen-negative cells.[1] Consequently, the efficacy and safety profile of an MMAF-based ADC are critically influenced by the linker technology used to attach it to the monoclonal antibody (mAb).[1] The linker must remain stable in systemic circulation to prevent premature drug release and ensure that the potent payload is delivered specifically to the target cancer cells.[3][]
MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization, which leads to cell cycle arrest and ultimately apoptosis.[1] The methyl ester form of MMAF (MMAF-OMe) is one of the most potent auristatins described, with IC50 values in the sub-nanomolar to picomolar range.[5]
This document provides a detailed overview of the linker chemistries available for this compound ADCs, protocols for their conjugation and characterization, and comparative data to aid in the selection of the optimal linker strategy.
Linker Technologies for this compound ADCs
The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity.[1][6] Linkers for ADCs are broadly categorized as either cleavable or non-cleavable.[7]
Non-Cleavable Linkers
Non-cleavable linkers remain intact throughout circulation and after internalization into the target cell. The cytotoxic payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[8][9] This mechanism results in the release of the payload with the linker and a single amino acid residue (e.g., cysteine) attached.[9]
A commonly used non-cleavable linker for MMAF is the maleimidocaproyl (mc) linker.[9] This linker forms a stable thioether bond with a cysteine residue on the antibody.[8]
Advantages of Non-Cleavable Linkers:
-
Increased Plasma Stability: They offer superior stability in plasma compared to many cleavable linkers, leading to a wider therapeutic window and a higher maximum tolerated dose.[1][8]
-
Reduced Off-Target Toxicity: The resistance to cleavage outside of the target cell increases the specificity of drug release, minimizing systemic toxicity.[8]
-
Consistent with MMAF Properties: The lack of a bystander effect with non-cleavable linkers is consistent with the inherently low membrane permeability of MMAF.[1]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, releasing the unmodified payload.[7] Common cleavage mechanisms include enzymatic cleavage, reduction, or hydrolysis in an acidic environment.[1]
A popular example of a cleavable linker is the valine-citrulline (vc) linker, which is susceptible to cleavage by lysosomal proteases like cathepsin B.[1]
Advantages of Cleavable Linkers:
-
Potent Payload Release: They can release the highly potent, unmodified MMAF inside the target cell.
-
Potential for Bystander Effect (with permeable payloads): While minimized with MMAF, this can be an advantage for heterogeneous tumors when using more permeable payloads.[10]
Challenges with Cleavable Linkers:
-
Premature Cleavage: They can present a greater challenge in maintaining stability in circulation. Premature cleavage can lead to systemic toxicity.[1]
Data Presentation: Comparative Analysis of Linker Technologies
The selection of a linker technology for MMAF-based ADCs requires a careful balance of efficacy and safety. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: In Vitro Cytotoxicity of MMAF ADCs with Different Linkers
| ADC (Linker-Payload) | Cell Line | Target Antigen | IC50 (nM) | Reference |
| cAC10-mc-MMAF | NCI-N87 | HER2 | 0.028 - 0.170 | [3] |
| mil40-15 (Cys-linker-MMAE) | HER2-positive cells | HER2 | ~0.01 | [11] |
| Naked MMAF | HER2-negative cells | N/A | 7.742 - >1000 | [3] |
Table 2: In Vivo Efficacy of MMAF ADCs in Xenograft Models
| ADC | Animal Model | Tumor Model | Dosage | Tumor Growth Inhibition | Reference |
| T-MMAF | SCID mice | NCI N87 (gastric) | 1 nmol, single dose | Significant inhibition | [12] |
| ch14.18-MMAF | C57BL/6 mice | B78-D14 (melanoma) | 100 µg (5 mg/kg), 5 doses | Significant inhibition | [12] |
| mil40-15 (Cys-linker-MMAE) | BALB/c nude mice | NCI-N87 (gastric) | 5 mg/kg, 4 doses | 93% | [13] |
Table 3: Plasma Stability of ADCs
| Linker Type | Stability Characteristic | Observation | Reference |
| Non-cleavable (mc) | Superior plasma stability | Wider therapeutic window | [1] |
| Cleavable (vc) | Potential for premature cleavage | Risk of systemic toxicity | [1] |
| Maleimide-based | Susceptible to retro-Michael reaction | Drug loss in plasma | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
Protocol 1: Cysteine-Directed Conjugation of this compound to an Antibody
This protocol focuses on the widely used method of conjugating a maleimide-containing MMAF linker to cysteine residues on a monoclonal antibody.[14]
1. Antibody Reduction:
-
Purpose: To partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.[14]
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing agent (e.g., TCEP).
-
Conjugation Buffer (e.g., PBS with EDTA).
-
-
Procedure:
-
Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Add a calculated molar excess of the reducing agent to the mAb solution. The exact amount needs to be optimized for each antibody.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
Remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.
-
2. MMAF-Linker Conjugation:
-
Purpose: To react the maleimide-activated MMAF linker-drug with the free thiol groups on the reduced antibody.[14]
-
Materials:
-
Reduced mAb from the previous step.
-
Maleimide-activated this compound linker dissolved in an organic solvent (e.g., DMSO).
-
-
Procedure:
-
Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.[14]
-
Add the maleimide-MMAF solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.[14]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.[14]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
-
3. Purification of the ADC:
-
Purpose: To remove unconjugated linker-drug and other impurities.
-
Method: Hydrophobic Interaction Chromatography (HIC) is a common method for purifying ADCs and separating species with different drug-to-antibody ratios (DAR).[14]
-
Procedure:
-
Equilibrate the HIC column with a high salt buffer (HIC Buffer A).
-
Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column.[14]
-
Load the diluted sample onto the equilibrated HIC column.[14]
-
Elute the ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B).[14]
-
Collect fractions and pool those containing the desired ADC species.
-
Buffer exchange the purified ADC into a formulation buffer using a desalting column or tangential flow filtration.
-
Protocol 2: Characterization of this compound ADCs
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Purpose: The DAR is a critical quality attribute of an ADC that influences its efficacy and toxicity.[1]
-
Method: Hydrophobic Interaction Chromatography (HIC) is a standard method.
-
Procedure:
-
Analyze the purified ADC using an HIC-HPLC system.
-
The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drug molecules (DAR 0, 2, 4, 6, 8).
-
Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.
-
2. In Vitro Cytotoxicity Assay:
-
Purpose: To measure the potency of the ADC in killing cancer cells that express the target antigen.[1]
-
Procedure:
-
Plate target antigen-positive and antigen-negative cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, naked antibody, and free this compound.
-
Incubate for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
3. Plasma Stability Assay:
-
Purpose: To assess the stability of the ADC in plasma, which is crucial for predicting its pharmacokinetic profile and potential for off-target toxicity.[1]
-
Procedure:
-
Incubate the ADC in human, mouse, or rat plasma at 37°C.[6]
-
At various time points, take an aliquot of the plasma and analyze the ADC to determine the amount of intact ADC remaining and the amount of released payload.[1]
-
Analysis can be performed using methods like ELISA to measure total antibody and LC-MS to quantify the released payload.[10]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. njbio.com [njbio.com]
- 8. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of MMAF-Methyl Ester Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload. Monomethyl auristatin F (MMAF) is a potent synthetic antimitotic agent derived from dolastatin 10.[1] Its methyl ester form, MMAF-methyl ester, is utilized as a payload in ADCs to ensure efficient delivery to cancer cells. These ADCs are designed for targeted delivery of the cytotoxic agent to tumor cells expressing a specific surface antigen, thereby aiming to minimize systemic toxicity.[2]
The primary mechanism of action for MMAF involves the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[2][3] Unlike its analog MMAE, MMAF is less permeable to cell membranes, which can contribute to a more favorable safety profile by reducing off-target toxicity.[3][]
Accurate and reproducible in vitro cytotoxicity assays are fundamental for the preclinical evaluation of this compound ADCs. These assays are crucial for determining the potency (typically measured as the half-maximal inhibitory concentration, IC50), specificity, and potential therapeutic window of ADC candidates. This document provides detailed protocols for conducting in vitro cytotoxicity assays for this compound ADCs, guidance on data interpretation, and visual representations of the underlying biological pathways and experimental procedures.
Data Presentation: In Vitro Cytotoxicity of MMAF and MMAF-ADCs
The cytotoxic potency of MMAF-based ADCs is dependent on several factors, including the level of target antigen expression on the cancer cells, the efficiency of ADC internalization, and the subsequent intracellular release of the MMAF payload.[3] The following tables summarize representative in vitro cytotoxicity data for free MMAF and an exemplary anti-HER2 MMAF-ADC across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Free MMAF
| Cell Line | Cancer Type | IC50 (nM) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 |
| H3396 | Breast Carcinoma | 105 |
| 786-O | Renal Cell Carcinoma | 257 |
| Caki-1 | Renal Cell Carcinoma | 200 |
| (Data sourced from MedchemExpress)[5] |
Table 2: In Vitro Cytotoxicity of an Anti-HER2-Fc-MMAF ADC in Breast Cancer Cell Lines
| Cell Line | HER2 Expression Level | IC50 (nM) |
| SK-BR-3 | High | 0.134 |
| MDA-MB-453 | Moderate | 1.9 |
| T-47-D | Low | 45.7 |
| MDA-MB-231 | Basal | 98.2 |
| (Data from a study evaluating an anti-HER2 affibody-Fc-MMAF conjugate)[3] |
This data clearly demonstrates the target-dependent cytotoxicity of the MMAF-ADC, with significantly higher potency observed in cells with high HER2 expression.[3]
Signaling Pathway and Experimental Workflow
MMAF-ADC Mechanism of Action
The following diagram illustrates the proposed signaling pathway for an MMAF-ADC, from binding to the target antigen on the cell surface to the induction of apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of an this compound ADC using a cell viability assay.
Experimental Protocols
Below are detailed protocols for two common in vitro cytotoxicity assays: the MTT assay (colorimetric) and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC and relevant controls (e.g., unconjugated antibody, isotype control ADC)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile, flat-bottom 96-well cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium.[6]
-
Include wells with medium only for blank correction.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.[6]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and control articles in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the various ADC concentrations.
-
For untreated controls, add 100 µL of fresh medium.
-
Incubate the plate for 72-96 hours at 37°C with 5% CO₂. An extended incubation time is recommended for tubulin inhibitors like MMAF.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).
-
Plot the dose-response curve (percent viability vs. log of ADC concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism) with a non-linear regression model (four-parameter logistic curve).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and relevant controls
-
Sterile, opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and ADC Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled plates.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before use. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
After the 72-96 hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[3]
-
-
Signal Stabilization and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader (luminometer).[3]
-
-
Data Acquisition and Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate and plot the dose-response curve to determine the IC50 value as described in the MTT protocol.
-
Conclusion
The in vitro cytotoxicity assays described provide a robust framework for the preclinical evaluation of this compound ADCs. Careful execution of these protocols, with appropriate controls and consideration for the specific mechanism of action of MMAF, will yield reliable and reproducible data. This information is critical for understanding the potency and specificity of novel ADC candidates, enabling informed decisions for their continued development as targeted cancer therapeutics.
References
- 1. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Developing MMAF-methyl ester ADCs for Specific Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. Monomethyl auristatin F (MMAF) is a highly potent anti-mitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The methyl ester form of MMAF (MMAF-OMe) is a particularly potent derivative.[3] These application notes provide detailed protocols and compiled preclinical data to guide researchers in the development and evaluation of MMAF-methyl ester ADCs for various cancer types.
Mechanism of Action
MMAF-based ADCs exert their cytotoxic effects through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically via endocytosis.[2] Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody to the MMAF payload is cleaved. This releases the active this compound into the cytoplasm, where it can bind to tubulin and disrupt microtubule dynamics, ultimately leading to apoptotic cell death.[2]
Caption: General mechanism of action of an this compound ADC.
Quantitative Data Presentation
In Vitro Cytotoxicity of this compound (MMAF-OMe)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various cancer cell lines.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Breast Cancer | MDAMB435/5T4 | 0.056 | [1][3] |
| Breast Cancer | MDAMB361DYT2 | 0.166 | [1][3] |
| Breast Cancer | MDAMB468 | 0.183 | [1][3] |
| Lymphoma | Raji (5T4-) | 0.449 | [1][3] |
Note: The data represents the potency of the free this compound payload.
In Vivo Efficacy of MMAF-based ADCs
The following table presents a summary of in vivo anti-tumor efficacy from selected preclinical studies of MMAF-based ADCs. While specific data for this compound ADCs is limited in publicly available literature, the data for MMAF ADCs provides a strong rationale for their development.
| Cancer Type | Xenograft Model | Animal Model | ADC Dose & Schedule | Key Efficacy Outcome | Reference |
| Gastric Carcinoma | NCI N87 | NSG Mice | 1 nmol, single dose | Significant tumor growth delay | [4] |
| Lymphoma | Karpas 299 | SCID Mice | 1 mg/kg, single dose | Tumor regression | |
| Breast Cancer | BT-474 | Nude Mice | 5 mg/kg, twice | Tumor regression | |
| Lung Cancer | SW900 | N/A | Single administration | Tumor growth inhibition | [5] |
Experimental Protocols
Protocol 1: this compound ADC Conjugation (Cysteine-directed)
This protocol outlines a general procedure for conjugating a maleimide-activated this compound to a monoclonal antibody via reduced interchain disulfide bonds.
1. Antibody Reduction:
-
Materials: Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Procedure:
-
Prepare the mAb at a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The exact ratio may require optimization for the specific antibody to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
2. This compound-Linker Conjugation:
-
Materials: Reduced mAb, Maleimide-activated this compound dissolved in an organic solvent (e.g., DMSO).
-
Procedure:
-
Add the maleimide-MMAF-methyl ester solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.
-
Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
3. Purification of the ADC:
-
Method: Hydrophobic Interaction Chromatography (HIC) is a common method for purifying ADCs and separating different DAR species.
-
Materials: HIC column, High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0), Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the HIC column with the high salt buffer.
-
Dilute the conjugation reaction mixture with the high salt buffer to promote binding.
-
Load the diluted sample onto the column.
-
Elute the ADC species using a gradient of decreasing salt concentration (increasing percentage of low salt buffer). Species with higher DARs are more hydrophobic and will elute later.
-
Collect fractions corresponding to the desired DAR species and desalt into a suitable formulation buffer.
-
Caption: High-level workflow for this compound ADC conjugation.
Protocol 2: In Vitro Cytotoxicity Assay (MTT/AlamarBlue)
This protocol describes a method to determine the IC50 of an this compound ADC in cancer cell lines.
1. Cell Seeding:
-
Culture cancer cell lines expressing the target antigen in the appropriate medium.
-
Seed cells in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and incubate overnight to allow for attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete culture medium.
-
Remove the medium from the wells and add the ADC dilutions. Include untreated and vehicle control wells.
-
Incubate the plates for 72-96 hours.
3. Cell Viability Assessment:
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization buffer (e.g., DMSO).
-
Measure absorbance at 570 nm.
-
-
For AlamarBlue Assay:
-
Add AlamarBlue reagent to each well and incubate for 2-4 hours.
-
Measure fluorescence (excitation ~560 nm, emission ~590 nm).
-
4. Data Analysis:
-
Normalize the data with untreated cells as 100% viability and wells with no cells as 0%.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
Caption: Workflow for determining the in vitro cytotoxicity of an ADC.
Protocol 3: In Vivo Efficacy Study in Xenograft Models
This protocol provides a general framework for assessing the anti-tumor activity of an this compound ADC in a mouse xenograft model.[2]
1. Xenograft Model Establishment:
-
Cell Line-Derived Xenograft (CDX):
-
Culture human cancer cells expressing the target antigen.
-
Subcutaneously inject a suspension of cells (e.g., 1-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).[2]
-
-
Patient-Derived Xenograft (PDX):
-
Surgically implant a small tumor fragment from a patient subcutaneously into the flank of immunodeficient mice.[2]
-
2. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[2]
-
Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.[2]
3. ADC Administration:
-
Reconstitute the this compound ADC and control articles (e.g., vehicle, unconjugated antibody) in a sterile vehicle.
-
Administer treatments intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses.[2]
4. Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint is typically when tumors in the control group reach a specified size or at a predetermined time point.[1]
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.[1]
Caption: General workflow for an in vivo ADC efficacy study.
Conclusion
The development of this compound ADCs holds significant promise for the targeted treatment of various cancers. The protocols and data presented in these application notes provide a foundational framework for researchers to design, synthesize, and evaluate novel this compound ADCs. Careful consideration of the target antigen, linker chemistry, and rigorous preclinical evaluation are critical for advancing these potent anti-cancer agents toward clinical applications.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of MMAF-Methyl Ester in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) is a potent antimitotic agent and a critical payload in the development of antibody-drug conjugates (ADCs). MMAF-methyl ester is a prodrug of MMAF, designed to enhance its therapeutic potential. Understanding the pharmacokinetic (PK) profile of this compound is paramount for the preclinical and clinical development of ADCs. These application notes provide a detailed overview of the pharmacokinetic analysis of MMAF in animal models, including experimental protocols and a summary of available quantitative data. Given that this compound is rapidly converted to MMAF in vivo, the pharmacokinetic data presented herein focuses on the active metabolite, MMAF.
Pharmacokinetic Profile of MMAF
The pharmacokinetic properties of unconjugated MMAF are characterized by high clearance and negligible oral bioavailability. When administered intravenously, plasma concentrations of MMAF decline rapidly. The primary route of metabolism for MMAF is demethylation.[1][2][3][4]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of MMAF in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.[1][5]
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 8276.76 | Not Detected |
| Tmax (min) | 2 | - |
| AUC (last) (min*ng/mL) | 65661.30 | Not Detected |
| Clearance (mL/min/kg) | 77.33 | - |
| Volume of Distribution (Vss, mL/kg) | 1057.13 | - |
| Bioavailability (%) | - | 0 |
Experimental Protocols
In Vivo Administration of MMAF in Rats[1][4]
This protocol outlines the intravenous and oral administration of MMAF to Sprague-Dawley rats for pharmacokinetic studies.
Materials:
-
MMAF
-
Vehicle suitable for IV and PO administration (e.g., saline, PBS with a solubilizing agent)
-
Male Sprague-Dawley rats
-
Dosing syringes and needles
-
Oral gavage needles
-
Heparinized blood collection tubes
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare the MMAF dosing solutions in the appropriate vehicle at the desired concentrations (e.g., for a 5 mg/kg IV dose and a 10 mg/kg PO dose).
-
Animal Grouping: Divide the rats into two groups for IV and PO administration.
-
Administration:
-
Intravenous (IV): Administer a single 5 mg/kg dose of MMAF via the tail vein.
-
Oral (PO): Administer a single 10 mg/kg dose of MMAF via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular vein into heparinized tubes at the following time points:
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 10,000 rpm for 5 minutes to separate the plasma.
-
Sample Storage: Transfer the supernatant (plasma) to clean tubes and store at -80°C until analysis.
Experimental Workflow for In Vivo MMAF Administration and Sampling
Caption: Workflow for MMAF administration and sample collection in rats.
Bioanalytical Method for MMAF Quantification by LC-MS/MS[1][4]
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MMAF in rat plasma.
Materials and Equipment:
-
LC-MS/MS system (e.g., Agilent 1200 series HPLC with an AB Sciex 4000 QTRAP mass spectrometer)
-
C18 analytical column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 µm)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
MMAF standard
-
Internal standard (IS)
-
Rat plasma samples
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add the internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: Apply a suitable gradient to separate MMAF from matrix components.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion for MMAF (e.g., m/z 732.5 → 700.5) and the internal standard.[1]
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of MMAF into blank rat plasma.
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Quantify the concentration of MMAF in the study samples by interpolating from the calibration curve. The calibration curve for MMAF in rat plasma is typically linear over a range of approximately 3 to 2200 ng/mL.[1][8]
-
Workflow for LC-MS/MS Quantification of MMAF
Caption: General workflow for the bioanalysis of MMAF in plasma samples.
Mechanism of Action: Inhibition of Tubulin Polymerization
MMAF exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. The signaling pathway, or more accurately, the mechanism of action, involves the following key steps:
-
Entry into the Cell: When delivered as part of an ADC, the ADC binds to a target antigen on the cancer cell surface and is internalized, typically via endocytosis.
-
Release of MMAF: Inside the cell, the linker connecting MMAF to the antibody is cleaved, releasing the active MMAF payload into the cytoplasm.
-
Inhibition of Tubulin Polymerization: MMAF binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.
-
Cell Cycle Arrest: The disruption of microtubule formation prevents the proper assembly of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Mechanism of Action of MMAF
Caption: MMAF's mechanism of action leading to apoptosis.
Conclusion
The pharmacokinetic analysis of this compound, through the quantification of its active form MMAF, is a critical component in the development of ADCs. The provided protocols for in vivo studies in rats and bioanalytical methods offer a robust framework for researchers. While comprehensive quantitative pharmacokinetic data in other species is limited, the information from rat studies provides valuable insights into the disposition of this potent cytotoxic agent. The well-elucidated mechanism of action of MMAF further aids in the rational design and evaluation of novel cancer therapeutics.
References
- 1. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A mechanistic pharmacokinetic/pharmacodynamic model of factor D inhibition in cynomolgus monkeys by lampalizumab for the treatment of geographic atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maleimide-Based Conjugation of MMAF-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. Monomethyl auristatin F (MMAF) is a highly potent anti-mitotic agent. Its methyl ester form (MMAF-methyl ester) is often used in conjugation strategies. Maleimide-based chemistry is a widely adopted method for conjugating payloads to antibodies via cysteine residues.[1][2] This involves the reaction of a thiol-reactive maleimide (B117702) group on the drug-linker with sulfhydryl groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds.[1]
These application notes provide detailed protocols for the preparation and purification of this compound ADCs using maleimide-based conjugation. It also includes information on a newer, more stable maleamic methyl ester-based conjugation method.
Chemical Principle
The core of maleimide-based conjugation is the Michael addition reaction. A free thiol group (sulfhydryl) from a cysteine residue on the antibody acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring on the this compound linker. This forms a stable thioether bond, covalently linking the drug to the antibody.[1] The reaction is highly specific for thiols at a pH range of 6.5-7.5.[3]
Experimental Workflow
The overall process for generating an this compound ADC via maleimide conjugation involves several key steps: antibody reduction, drug-linker conjugation, quenching, and purification.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation process. These values should be considered as starting points and may require optimization for specific antibodies and linker-drug combinations.
Table 1: Antibody Reduction Parameters
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 5-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reducing Agent | TCEP-HCl | DTT can also be used but must be removed before conjugation. |
| TCEP:Antibody Molar Ratio | 10-20 fold molar excess | The exact ratio needs to be optimized to achieve the desired DAR.[1] |
| Reduction Buffer | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5 | A common buffer system for this step.[1] |
| Incubation Time | 1-3 hours | Reaction progress can be monitored. |
| Incubation Temperature | 37°C |
Table 2: Conjugation Reaction Parameters
| Parameter | Recommended Range | Notes |
| Maleimide-Linker-MMAF-Me:Thiol Molar Ratio | 1.5 to 2-fold molar excess | A starting point to ensure efficient conjugation.[1] |
| Final Organic Solvent (e.g., DMSO) | < 10% | To prevent antibody denaturation.[1] |
| Conjugation Buffer | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5 | Maintain pH for optimal maleimide reactivity with thiols. |
| Incubation Time | 1-3 hours | |
| Incubation Temperature | Room Temperature or 4°C | Lower temperatures can be used for overnight reactions. |
| Quenching Reagent | N-acetylcysteine | Added in excess to cap any unreacted maleimide groups.[1] |
Table 3: HIC Purification Parameters
| Parameter | Description |
| HIC Column Chemistry | Butyl or Phenyl |
| Buffer A (High Salt) | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Buffer B (Low Salt) | 50 mM Sodium Phosphate, pH 7.0 |
| Elution Gradient | Linear or step gradient of decreasing salt concentration |
Detailed Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in PBS
-
Reduction Buffer: 50 mM Sodium Phosphate, 50 mM Sodium Chloride, 2 mM EDTA, pH 7.5[1]
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM)
Procedure:
-
Prepare the antibody in the Reduction Buffer to a final concentration of 5 mg/mL.[1]
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody.[1] The exact ratio may need to be optimized for the specific antibody to achieve the desired average drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37°C for 2 hours.
-
After incubation, the reduced antibody solution is ready for the conjugation step. It is recommended to proceed to the conjugation step immediately.
Protocol 2: Maleimide-MMAF-Methyl Ester Conjugation
This protocol details the conjugation of the maleimide-activated this compound to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
Maleimide-Linker-MMAF-Methyl Ester dissolved in DMSO
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5
-
Quenching Solution: N-acetylcysteine in water
Procedure:
-
Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.[1]
-
Add the maleimide-MMAF-methyl ester solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.[1]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.[1]
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide-MMAF-methyl ester.[1] Incubate for an additional 30 minutes.
Protocol 3: ADC Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the purification of the ADC to remove unreacted drug-linker, quenching reagent, and to separate different ADC species based on their DAR.
Materials:
-
HIC Column (e.g., Butyl or Phenyl chemistry)[1]
-
HIC Buffer A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[1]
-
HIC Buffer B: 50 mM Sodium Phosphate, pH 7.0[1]
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.[1]
-
Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column.[1]
-
Load the diluted sample onto the equilibrated HIC column.[1]
-
Elute the ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B).[1] Species with higher DARs are more hydrophobic and will elute later in the gradient.[1]
-
Collect fractions corresponding to the desired DAR species.
-
Pool the collected fractions and desalt into a suitable formulation buffer using a desalting column or tangential flow filtration.
Advanced Method: Maleamic Methyl Ester-Based Conjugation for Improved Stability
A known issue with traditional maleimide-based ADCs is the potential for the thiosuccinimide linkage to be unstable under physiological conditions, leading to premature drug release.[2] A newer approach utilizes maleamic methyl ester-based linkers. This method directly forms a stable, ring-opened product in a single step, which has been shown to have improved stability compared to traditional maleimide conjugates.[2]
Key Advantages:
-
Enhanced Stability: Maleamic methyl ester-based ADCs exhibit significantly improved stability, with less payload shedding over time in the presence of reducing agents or in albumin solutions.[2]
-
One-Step Ring Opening: This method avoids the need for a separate hydrolysis step to stabilize the linkage, simplifying the manufacturing process.[2]
Researchers seeking to develop more stable ADCs should consider exploring this advanced conjugation chemistry. The general workflow is similar to the traditional method, with the primary difference being the chemistry of the maleimide-linker.
Conclusion
Maleimide-based conjugation is a robust and widely used method for the preparation of this compound ADCs. By carefully controlling the reaction parameters outlined in these protocols, researchers can reproducibly generate ADCs with desired characteristics. For applications requiring enhanced stability, the use of maleamic methyl ester-based linkers presents a promising alternative. As with any bioconjugation strategy, optimization of the specific conditions for each unique antibody and drug-linker combination is crucial for success.
References
Characterization of MMAF-Methyl Ester Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. Monomethyl auristatin F (MMAF) is a potent synthetic antimitotic agent that serves as a key payload in ADC development.[1][2][3] Unlike its analogue, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, rendering it less permeable to the cell membrane.[1][4] This characteristic minimizes the "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative cells, potentially reducing off-target toxicity.[4][5][6] The methyl ester form of MMAF (MMAF-OMe) is one of the most potent auristatins described.[7]
This document provides detailed application notes and protocols for the comprehensive characterization of MMAF-methyl ester antibody-drug conjugates, covering critical quality attributes such as drug-to-antibody ratio (DAR), in vitro cytotoxicity, bystander effect, and in vivo efficacy.
Mechanism of Action
MMAF-based ADCs function through a multi-step process. Upon administration, the ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized by the cell, typically through receptor-mediated endocytosis.[1][8] Following internalization, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the active MMAF payload into the cytoplasm.[1]
Once released, MMAF inhibits cell division by blocking the polymerization of tubulin, a critical component of the mitotic spindle.[2][9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1][10]
Data Presentation
Table 1: Physicochemical and Biological Properties of MMAF vs. MMAE
| Property | MMAF | MMAE | Reference |
| Bystander Killing Effect | Minimal to none | Potent | [4] |
| Cell Membrane Permeability | Low | High | [4] |
| Molecular Characteristic | Hydrophilic, negatively charged at physiological pH | More hydrophobic, neutral | [4] |
| In Vitro Potency (IC50) of Free Drug | Generally higher (less potent) | Generally lower (more potent) | [4][6] |
Table 2: Comparative in vitro Cytotoxicity (IC50) of MMAF-ADCs in Various Cancer Cell Lines
| Cell Line | Target Antigen | MMAF-ADC IC50 (nM) | Control ADC IC50 (nM) |
| NCI-N87 | HER2 | ~1 | >100 |
| SK-BR-3 | HER2 | ~1.5 | >100 |
| BT-474 | HER2 | ~0.5 | >100 |
| Jurkat | CD71 | ~5 | >1000 |
| B78-D14 | GD2 | ~0.1 | Not reported |
Note: The IC50 values presented are approximate and can vary depending on the specific antibody, linker, and experimental conditions.
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that significantly influences the efficacy and safety of an ADC.[11][12] Liquid chromatography-mass spectrometry (LC-MS) and hydrophobic interaction chromatography (HIC) are common methods for determining the average DAR and the distribution of drug-loaded species.[12][13]
Protocol: DAR Determination by LC-MS
-
Sample Preparation:
-
If necessary, deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F) to reduce heterogeneity and simplify the mass spectrum.
-
For analysis of light and heavy chains, reduce the ADC using a reducing agent (e.g., dithiothreitol, DTT) to break the interchain disulfide bonds.
-
Dilute the prepared ADC sample to a suitable concentration (e.g., 1 mg/mL) in an appropriate buffer.
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Use a reversed-phase column suitable for protein separation (e.g., C4 or C8).
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Acquire data in positive ion mode.
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs).
-
Calculate the weighted average DAR using the relative abundance of each species.
-
In Vitro Cytotoxicity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the MMAF-ADC on cancer cell lines.[10]
Protocol: Cell Viability Assay (MTT or Resazurin-based)
-
Cell Seeding:
-
Culture the target cancer cell line in the recommended medium.
-
Seed the cells into 96-well plates at an optimal density (e.g., 2,000 - 5,000 cells/well) and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the MMAF-ADC and a relevant isotype control ADC in complete culture medium.
-
Remove the old medium from the cell plates and add the diluted ADCs. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 3-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.[10]
-
For Resazurin-based assays: Add the resazurin (B115843) reagent and incubate for 2-4 hours. Measure the fluorescence with excitation at 560 nm and emission at 590 nm.[10]
-
-
Data Analysis:
-
Normalize the data with untreated cells as 100% viability and no-cell wells as 0% viability.
-
Plot the percentage of cell viability against the logarithmic concentration of the ADC and fit a dose-response curve to determine the IC50 value.[10]
-
Bystander Effect Assay
This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.[4][5]
Protocol: Co-culture Bystander Assay
-
Cell Preparation:
-
Label the antigen-negative "bystander" cells with a fluorescent marker (e.g., GFP).
-
Create a co-culture of antigen-positive "target" cells and fluorescently labeled antigen-negative "bystander" cells at a defined ratio (e.g., 1:1).
-
-
Treatment and Incubation:
-
Seed the co-culture in 96-well plates.
-
Treat the cells with a range of concentrations of the MMAF-ADC and a control ADC.
-
Incubate for 72-96 hours.[4]
-
-
Analysis:
-
Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging.[4]
-
A significant reduction in the viability of the antigen-negative cells indicates a bystander effect.
-
In Vivo Efficacy Study
This study assesses the anti-tumor activity of the MMAF-ADC in a preclinical animal model.[14]
Protocol: Xenograft Tumor Model
-
Animal Model and Tumor Implantation:
-
Treatment:
-
Monitoring:
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1000 mm³) or when signs of toxicity are observed.[14]
-
Visualizations
Caption: General mechanism of action for an MMAF-ADC.
Caption: MMAF-induced apoptotic signaling pathway.
Caption: Experimental workflow for MMAF-ADC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. benchchem.com [benchchem.com]
Cell-based assays to evaluate MMAF-methyl ester ADC efficacy
Application Note & Protocols
Topic: Cell-based Assays to Evaluate MMAF-methyl ester ADC Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic payload directly to cancer cells.[1][2] An ADC consists of three main components: a monoclonal antibody that targets a specific tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects them. The efficacy of an ADC is highly dependent on the interplay between these three elements.
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from dolastatin 10.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis.[1][3][4] Unlike the related compound MMAE, MMAF has a charged C-terminal phenylalanine residue that limits its ability to passively diffuse across cell membranes.[1][5] This property can reduce the "bystander effect"—the killing of adjacent antigen-negative cells—thereby potentially minimizing off-target toxicity. The methyl ester form of MMAF (MMAF-OMe) is an even more potent auristatin derivative, as the esterification of the C-terminal carboxyl group is thought to improve its ability to access its intracellular target.[6]
Robust preclinical evaluation of ADC candidates is critical for successful drug development. Cell-based potency and cytotoxicity assays are essential first steps to characterize the efficacy of an ADC, determine its target specificity, and elucidate its mechanism of action before advancing to more complex in vivo studies.[7][8][9][10] This document provides detailed protocols for a suite of in vitro assays designed to evaluate the efficacy of this compound ADCs.
Mechanism of Action of this compound ADC
The therapeutic action of an this compound ADC begins with the specific binding of the antibody component to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, the linker is cleaved or the antibody is degraded, releasing the active MMAF payload into the cytoplasm. The released payload then binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.
Caption: General mechanism of action for an this compound ADC.
Protocol 1: In Vitro Cytotoxicity Assay (IC₅₀ Determination)
Principle
This assay quantitatively measures the dose-dependent cytotoxic effect of an ADC on a panel of cancer cell lines. The primary output is the half-maximal inhibitory concentration (IC₅₀), which represents the ADC concentration required to inhibit cell viability by 50%.[7] By comparing the IC₅₀ values between antigen-positive (Ag+) and antigen-negative (Ag-) cell lines, the target-specificity of the ADC can be determined. Cell viability is typically assessed using metabolic assays like MTT, which measures mitochondrial dehydrogenase activity in living cells.[11][12]
Caption: Experimental workflow for an ADC in vitro cytotoxicity assay.
Materials and Reagents
-
Cell Lines: Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Culture Medium: Appropriate complete growth medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin.[11]
-
Test Articles: this compound ADC, unconjugated antibody (negative control), free this compound payload (positive control).
-
Equipment: 96-well flat-bottom cell culture plates, biosafety cabinet, CO₂ incubator (37°C, 5% CO₂), microplate reader.
-
Reagents:
Experimental Protocol
-
Cell Seeding: Harvest cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[12][13] Include wells with medium only for blank controls.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ overnight to allow cells to adhere.[12]
-
ADC Treatment: Prepare 2X serial dilutions of the ADC and control articles in complete medium. A typical concentration range might be 0.01 pM to 1 µM.
-
Carefully add 100 µL of the diluted test articles to the appropriate wells. Add 100 µL of medium to untreated control wells.
-
Incubation: Return the plate to the incubator for a period appropriate for the payload's mechanism of action, typically 72-96 hours for tubulin inhibitors.[14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[11][14]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
Data Analysis
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100
-
Plot % Viability against the log of the ADC concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[15]
Data Presentation: Example Cytotoxicity Data
The potency of an this compound ADC is expected to correlate with the expression level of the target antigen on the cell surface.
| Cell Line | Target Antigen Expression | Example IC₅₀ of Anti-Target-MMAF-Me ADC (nM) |
| SK-BR-3 | High | 0.15 |
| MDA-MB-453 | Moderate | 2.1 |
| T-47-D | Low | 48.5 |
| MDA-MB-231 | Negative | >100 |
| Table 1: Example in vitro cytotoxicity data for a hypothetical anti-HER2 this compound ADC across breast cancer cell lines with varying HER2 expression levels. This data structure is modeled after published ADC studies.[15] |
Protocol 2: Apoptosis Induction Assay
Principle
As a tubulin inhibitor, MMAF is expected to induce apoptosis.[4] This assay confirms that the ADC's cytotoxic effect is mediated by the induction of programmed cell death. A common method is to measure the activity of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis. Luminescent assays like Caspase-Glo® 3/7 provide a sensitive and specific method for this measurement.
Caption: Signaling pathway for apoptosis induced by tubulin inhibitors.
Materials and Reagents
-
Cell Lines: Antigen-positive (Ag+) cell line.
-
Culture Medium & ADC: As described in Protocol 1.
-
Equipment: 96-well solid white flat-bottom plates, luminometer.
-
Reagents: Caspase-Glo® 3/7 Assay Kit (or equivalent).
Experimental Protocol
-
Cell Seeding: Seed Ag+ cells in a 96-well white-walled plate at the same density as the cytotoxicity assay in 100 µL of medium.
-
Incubation: Incubate overnight at 37°C with 5% CO₂.
-
ADC Treatment: Treat cells with the ADC at various concentrations (e.g., 1x, 5x, and 10x the predetermined IC₅₀ value) and include an untreated control.
-
Incubation: Incubate for a relevant time course (e.g., 24, 48, or 72 hours) to capture the peak of caspase activity.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Mix briefly on an orbital shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence in each well using a plate-reading luminometer.
Data Analysis
-
Calculate the average luminescence for each treatment group.
-
Normalize the data by calculating the fold change in caspase activity relative to the untreated control cells.
Protocol 3: Bystander Effect Assay
Principle
The bystander effect assay assesses the ability of an ADC's payload, after being released from a target cell, to diffuse and kill neighboring cells that do not express the target antigen.[16] This is particularly relevant for treating heterogeneous tumors.[16] A co-culture system, where Ag+ cells are mixed with fluorescently labeled Ag- cells, is a standard method to quantify this effect.[7][14][16]
Materials and Reagents
-
Cell Lines:
-
Culture Medium & ADC: As described in Protocol 1.
-
Equipment: 96-well black-walled, clear-bottom plates; fluorescence plate reader or high-content imager.
Experimental Protocol
-
Cell Seeding: a. Co-culture: Seed a mixture of Ag+ and GFP-labeled Ag- cells (e.g., at a 1:1 or 3:1 ratio) in 96-well black-walled plates. b. Monoculture Control: In separate wells, seed only the GFP-labeled Ag- cells at the same density as in the co-culture. This control is crucial to confirm the ADC has no direct effect on Ag- cells.
-
Incubation: Incubate the plates overnight at 37°C with 5% CO₂.
-
ADC Treatment: Treat both the co-culture and monoculture wells with serial dilutions of the this compound ADC. Include untreated controls for both setups.
-
Incubation: Incubate the plates for 72-120 hours.[14]
-
Fluorescence Measurement: Measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535 nm).[13] This specifically quantifies the viability of the Ag- cell population.
Data Analysis
-
For both co-culture and monoculture conditions, calculate the percent viability of the Ag- (GFP-labeled) cells by normalizing the fluorescence of treated wells to that of the respective untreated control wells.
-
Plot the % viability of Ag- cells versus the ADC concentration for both the co-culture and monoculture setups.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture at the same ADC concentration indicates a positive bystander effect.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 4. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 5. aacrjournals.org [aacrjournals.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. eag.com [eag.com]
- 9. marinbio.com [marinbio.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes: MMAF-Methyl Ester in Novel Antibody-Drug Conjugate (ADC) Constructs
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1] The efficacy of an ADC is determined by the interplay of its three components: a tumor-antigen specific monoclonal antibody, a stable linker, and a potent cytotoxic payload.[1][2] Monomethyl auristatin F (MMAF) is a synthetic, highly potent antimitotic agent derived from the natural product dolastatin 10.[1] This document focuses on MMAF-methyl ester (MMAF-OMe), a derivative of MMAF, and its application in the design of novel ADC constructs for oncology research and drug development.
This compound is a prodrug form of MMAF where the C-terminal phenylalanine's carboxylic acid is esterified. This modification neutralizes the negative charge present on MMAF at physiological pH, which is known to impair intracellular access.[3] Consequently, this compound exhibits enhanced cell permeability.[4] While MMAF itself shows significantly reduced cytotoxic activity in cell proliferation assays compared to its analogue MMAE, the methyl ester form is one of the most potent auristatins described, with IC50 values in the sub-nanomolar to picomolar range.[3] This high potency makes this compound an attractive payload for ADC development, offering the potential for a wide therapeutic window when delivered selectively to target cells.
Mechanism of Action
The cytotoxic effect of an this compound ADC is a multi-step, targeted process:
-
Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell.[5] Following binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[1][5]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosome.[5] Within the acidic environment of the lysosome, proteases cleave the linker (for cleavable linkers) or degrade the antibody (for non-cleavable linkers), releasing the this compound payload into the cytoplasm.[1]
-
Activation and Tubulin Inhibition: In the cytoplasm, it is presumed that cellular esterases hydrolyze the methyl ester, converting the prodrug into the active, negatively charged MMAF.[3][4] The released MMAF then exerts its potent antimitotic effect by binding to tubulin and inhibiting its polymerization into microtubules.[1][6]
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network prevents the formation of the mitotic spindle, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[7][8]
Comparative Properties of Auristatin Payloads
The choice of payload is critical in ADC design. This compound, MMAF, and MMAE are structurally similar but possess distinct physicochemical properties that significantly influence their performance as ADC payloads.[7][9]
| Property | This compound | MMAF | MMAE |
| Chemical Nature | Neutral, ester prodrug[3][10] | Hydrophilic, negatively charged at physiological pH[9][] | More hydrophobic, neutral[9] |
| Cell Permeability | High (presumed, due to neutral charge)[4] | Low[1][9][12] | High[7][9] |
| Intrinsic Potency (as free drug) | Very High (IC50: <0.01 nM)[3] | Low (IC50: 100-250 nM)[3] | High (IC50: ~1 nM)[3] |
| Bystander Killing Effect | Limited (payload is trapped post-hydrolysis)[] | Minimal to none[9][] | Potent[7][9] |
| Activity in MDR Cells | Potentially active (MMAF is active)[3][14] | Active in certain multidrug-resistant cell lines[3][14] | Substrate for drug exporters, less effective[14] |
MDR: Multidrug-Resistant
The key advantage of this compound is its exceptionally high intrinsic potency, which is masked in the less permeable MMAF form.[3] By using the methyl ester, the payload can efficiently enter the target cell before being converted to the active, membrane-impermeable form. This "traps" the potent toxin inside the target cell, potentially increasing the therapeutic index and limiting the bystander effect, which can be advantageous for reducing off-target toxicity to surrounding healthy tissues.[8][9]
Experimental Protocols
The following protocols provide standardized methodologies for the generation and characterization of novel ADCs utilizing this compound.
Protocol 1: this compound ADC Conjugation (Cysteine-Directed)
This protocol describes the conjugation of a maleimide-activated this compound linker to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM).
-
Maleimide-activated this compound linker.
-
Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.4).
-
Quenching Reagent (e.g., N-acetylcysteine).
-
Purification system with a Hydrophobic Interaction Chromatography (HIC) column.[15]
Procedure:
-
Antibody Reduction:
-
This compound Linker Conjugation:
-
Equilibrate the reduced antibody to room temperature.
-
Add the maleimide-activated this compound linker to the reduced antibody. A 1.5 to 2-fold molar excess of the linker over the available thiol groups is recommended as a starting point.[15]
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using an HIC column to separate ADC species with different drug-to-antibody ratios (DARs) and remove unreacted components.[15]
-
Equilibrate the column with a high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[15]
-
Load the quenched reaction mixture and elute with a decreasing salt gradient.[15]
-
Collect fractions corresponding to the desired DAR.
-
-
Characterization and Storage:
-
Pool the desired fractions and buffer exchange into a suitable formulation buffer (e.g., PBS).
-
Determine the final protein concentration (e.g., by A280 absorbance) and average DAR.
-
Assess purity and aggregation by size-exclusion chromatography (SEC-HPLC).
-
Store the final ADC at 2-8°C or frozen at -80°C.
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency (EC50/IC50) of the this compound ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound ADC, isotype control ADC, and unconjugated antibody.
-
Cell viability reagent (e.g., MTT, MTS, or AlamarBlue).[8][16]
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and count them.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete medium.[17]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and controls in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include "cells only" (untreated) and "medium only" (blank) wells.
-
Incubate for 72-96 hours at 37°C, 5% CO2.[17]
-
-
Viability Measurement:
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percentage of viable cells for each concentration relative to the untreated control cells.
-
Plot the dose-response curves and determine the EC50/IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: ADC Internalization Assay (pH-Sensitive Dye Method)
This assay confirms that the ADC is internalized by target cells upon antigen binding, a prerequisite for payload delivery.
Materials:
-
Antigen-positive target cells.
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo).[18]
-
Isotype control ADC labeled with the same dye.
-
Live-cell imaging solution or flow cytometry buffer.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed cells in an appropriate format for the chosen analysis method (e.g., glass-bottom 96-well plate for microscopy, suspension culture for flow cytometry).
-
Allow cells to adhere overnight if applicable.
-
-
ADC Treatment:
-
Treat cells with the pHrodo-labeled this compound ADC or the isotype control at a fixed concentration (e.g., 10 µg/mL).
-
Incubate at 37°C, 5% CO2 for various time points (e.g., 1, 4, 8, 24 hours) to assess internalization kinetics.[19]
-
-
Signal Detection (Microscopy):
-
Signal Detection (Flow Cytometry):
-
At each time point, harvest the cells, wash with cold PBS to stop internalization, and resuspend in flow cytometry buffer.
-
Analyze the cells on a flow cytometer. The increase in fluorescence intensity in the appropriate channel corresponds to the amount of internalized ADC.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or the percentage of fluorescently positive cells.
-
Plot the signal over time to visualize the internalization kinetics.
-
Protocol 4: In Vivo Efficacy Study (Xenograft Model)
This protocol evaluates the anti-tumor activity of the this compound ADC in a mouse xenograft model.
Materials:
-
Female athymic nude or SCID mice (6-8 weeks old).[5]
-
Antigen-positive human cancer cell line.[5]
-
Matrigel (optional).
-
This compound ADC, vehicle control (e.g., PBS), and other controls (e.g., unconjugated antibody, isotype control ADC).
-
Calipers for tumor measurement.
Procedure:
-
Xenograft Model Establishment:
-
Tumor Growth Monitoring and Randomization:
-
ADC Administration:
-
Data Collection and Analysis:
-
Measure tumor volume and body weight twice weekly.[5]
-
Monitor animal health daily for any signs of toxicity.[5]
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[5]
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.[5]
-
Collect tumors and organs for further pharmacodynamic or histological analysis if required.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 863971-12-4 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 14. adcreview.com [adcreview.com]
- 15. benchchem.com [benchchem.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. aacrjournals.org [aacrjournals.org]
- 18. thermofisher.com [thermofisher.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of MMAF-methyl ester ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F-methyl ester (MMAF-methyl ester) Antibody-Drug Conjugates (ADCs). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the development and characterization of these complex biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound ADCs?
A1: The main stability challenges for this compound ADCs can be categorized into two areas:
-
Chemical Instability: This primarily involves the premature cleavage of the linker connecting the this compound to the antibody and the potential hydrolysis of the methyl ester on the payload.
-
Linker Instability: For ADCs constructed using maleimide-based linkers, a common issue is the retro-Michael reaction, which leads to the deconjugation of the drug-linker from the antibody, especially in the presence of plasma proteins like albumin.[1] More stable linker technologies, such as those based on maleamic methyl ester or succinimide (B58015) hydrolysis, have been developed to mitigate this issue.[2][]
-
Payload Instability: The methyl ester group on MMAF is crucial for its high cytotoxicity, as it enhances cell permeability compared to the free acid form (MMAF).[4] Hydrolysis of this ester, potentially catalyzed by plasma esterases, can occur during circulation, leading to a less potent ADC.[5][6]
-
-
Physical Instability: This typically manifests as aggregation of the ADC molecules. The conjugation of the hydrophobic this compound payload can increase the propensity for aggregation, which is often dependent on the drug-to-antibody ratio (DAR).[7] Higher DAR species are generally more prone to aggregation.[7]
Q2: My this compound ADC is losing potency over time. What could be the cause?
A2: A loss of potency in your this compound ADC is likely due to one or both of the following reasons:
-
Payload Deconjugation: If your ADC utilizes a maleimide-based linker, it may be undergoing a retro-Michael reaction, leading to the release of the drug-linker from the antibody. This can be assessed by monitoring the average DAR over time using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).
-
Hydrolysis of the Methyl Ester: The methyl ester on the MMAF payload could be hydrolyzing to the less potent carboxylic acid form (MMAF). This can be particularly relevant during in vivo studies or in vitro plasma stability assays due to the presence of esterases.[5][6] This can be investigated by using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of the MMAF free acid.[8][9][10]
Q3: I am observing an increase in high molecular weight species in my ADC preparation. What is happening and how can I prevent it?
A3: An increase in high molecular weight species is indicative of ADC aggregation. This is a common issue with ADCs due to the increased hydrophobicity imparted by the cytotoxic payload.[7]
-
Cause: The hydrophobic nature of this compound can lead to intermolecular interactions between ADC molecules, resulting in the formation of soluble and insoluble aggregates. This is often exacerbated in species with a higher drug-to-antibody ratio (DAR).[7]
-
Prevention and Mitigation:
-
Formulation Optimization: The choice of formulation buffer is critical. Using stabilizing excipients and optimizing the pH can help minimize aggregation.[11][12] ADC stabilizing buffers are commercially available and have been shown to reduce aggregation during storage.[13]
-
Control of DAR: If feasible, aiming for a lower average DAR during the conjugation process can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.
-
Storage Conditions: Storing the ADC at recommended temperatures (e.g., 2-8°C or frozen at -80°C in a stabilizing buffer) and avoiding repeated freeze-thaw cycles is crucial.[13]
-
Q4: How does the choice of linker affect the stability of my this compound ADC?
A4: The linker is a critical component that significantly impacts the stability and overall performance of an ADC.[14]
-
Maleimide-based linkers: These are widely used but are susceptible to retro-Michael reactions, leading to premature drug release.[] Strategies to improve the stability of maleimide-based ADCs include the hydrolysis of the thiosuccinimide ring to form a more stable succinamic acid thioether bond.[]
-
Maleamic methyl ester-based linkers: These novel linkers have been shown to form more stable conjugates with thiol groups on antibodies compared to traditional maleimides, reducing payload shedding.[2][15]
-
Cleavable vs. Non-cleavable linkers:
-
Cleavable linkers (e.g., valine-citrulline) are designed to be stable in circulation and release the payload upon enzymatic cleavage within the target cell. Their stability in plasma can vary between species.[14]
-
Non-cleavable linkers (e.g., maleimidocaproyl) release the drug after lysosomal degradation of the antibody. They generally exhibit higher plasma stability.[14]
-
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common stability issues with this compound ADCs.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Decrease in average Drug-to-Antibody Ratio (DAR) over time | 1. Retro-Michael reaction of maleimide-based linker. | 1a. Analytical Characterization: Monitor DAR using HIC-HPLC or RP-HPLC over a time course. 1b. Linker Modification: Consider using a more stable linker technology (e.g., maleamic methyl ester-based) or inducing hydrolysis of the thiosuccinimide ring post-conjugation.[2][] |
| Loss of ADC potency in cell-based assays | 1. Payload deconjugation. 2. Hydrolysis of this compound to the less potent MMAF free acid. | 1. Verify DAR: Confirm that the average DAR has not decreased. 2a. LC-MS Analysis: Use LC-MS to detect and quantify the presence of both this compound and MMAF in your ADC preparation.[8][9] 2b. Forced Degradation Study: Perform a forced degradation study (e.g., incubation at elevated temperature or extreme pH) to identify potential degradation products.[16][17] |
| Visible precipitation or cloudiness of ADC solution | 1. Aggregation due to high hydrophobicity. 2. Inappropriate buffer conditions. | 1a. SEC-HPLC Analysis: Use Size Exclusion Chromatography (SEC-HPLC) to quantify the amount of high molecular weight species. 1b. Formulation Optimization: Screen different formulation buffers, pH, and excipients to improve solubility and stability.[11][12] Consider using a commercially available ADC stabilizing buffer.[13] 1c. Optimize DAR: If possible, prepare ADCs with a lower average DAR. |
| Inconsistent results in in vivo studies | 1. Poor plasma stability leading to premature drug release. 2. Species-specific differences in plasma enzymes (e.g., esterases). | 1a. In Vitro Plasma Stability Assay: Incubate the ADC in plasma from the relevant animal species and human plasma at 37°C and monitor for payload deconjugation and hydrolysis over time.[14][18][19] 1b. Whole Blood Stability Assay: For a more predictive in vitro model, consider a whole blood stability assay.[5] |
Experimental Protocols & Methodologies
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an this compound ADC preparation.
Materials:
-
This compound ADC sample
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase: Phosphate-buffered saline (PBS), pH 7.4
-
0.22 µm syringe filters
Procedure:
-
Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the average drug-to-antibody ratio (DAR) and assess the distribution of different drug-loaded species.
Materials:
-
This compound ADC sample
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC-HPLC system and column with 100% Mobile Phase A.
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject a defined volume of the sample.
-
Elute the ADC species using a decreasing salt gradient (e.g., from 100% A to 100% B over 30 minutes).
-
Monitor the chromatogram at 280 nm.
-
Identify and integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Peak Area of all DAR species)
Protocol 3: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound ADC in plasma by monitoring payload deconjugation and hydrolysis.
Materials:
-
This compound ADC
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
LC-MS system
Procedure:
-
Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL. Prepare a control sample by spiking the ADC into PBS.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of each sample.
-
Process the plasma samples to precipitate proteins (e.g., by adding 3 volumes of cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of released this compound and the hydrolyzed MMAF free acid.[8][10][20]
-
Plot the concentration of released payloads over time to determine the stability profile of the ADC in different plasma species.
Visualizing Stability Concepts
This compound Degradation Pathways
Caption: Potential degradation pathways for this compound ADCs.
Experimental Workflow for ADC Stability Assessment
Caption: Workflow for comprehensive stability assessment of this compound ADCs.
References
- 1. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellmosaic.com [cellmosaic.com]
- 12. researchgate.net [researchgate.net]
- 13. cellmosaic.com [cellmosaic.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Troubleshooting MMAF-Methyl Ester Conjugation Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during MMAF-methyl ester conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in antibody-drug conjugates (ADCs)?
This compound is a potent anti-mitotic agent and a derivative of Monomethyl Auristatin F (MMAF).[1][2] It functions as a cytotoxic payload in ADCs, designed to be delivered specifically to target cancer cells.[1][3] The methyl ester modification makes it one of the most potent auristatins described.[2] Like other auristatins, it inhibits cell division by blocking the polymerization of tubulin.[4][5] Due to its high cytotoxicity, it is typically used in a conjugated form to minimize systemic toxicity.[6]
Q2: What is the most common conjugation strategy for this compound?
The most prevalent method for conjugating this compound to an antibody is through cysteine-directed conjugation.[3] This process involves the reaction of a thiol-reactive maleimide (B117702) group, which is part of the linker attached to the this compound, with the sulfhydryl groups (-SH) of cysteine residues on the antibody.[3] To make these cysteine residues available for conjugation, the interchain disulfide bonds of the antibody are partially reduced.[3]
Q3: What are the critical parameters to control during the conjugation reaction?
Several parameters are crucial for a successful conjugation reaction and must be carefully controlled:
-
pH: The pH of the reaction buffer is critical. Thiol-maleimide reactions are most efficient at a pH between 6.5 and 7.5.[7] A higher pH can lead to hydrolysis of the maleimide group, while a lower pH can reduce the reactivity of the thiol groups.[7]
-
Temperature: Conjugation reactions are temperature-sensitive. While the initial antibody reduction step may be performed at 37°C, the subsequent conjugation is often carried out at room temperature or on ice to maintain the stability of the antibody, especially at higher drug-to-antibody ratios (DARs).[7]
-
Reaction Time: Insufficient reaction time can result in incomplete conjugation. A typical reaction is complete within 2-3 hours.[7] It is advisable to monitor the reaction's progress to determine the optimal duration.[7]
-
Molar Excess of Linker-Payload: A molar excess of the maleimide-activated MMAF-linker is typically used to drive the reaction to completion. A common starting point is a 1.5 to 2-fold molar excess over the available thiol groups.[3]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation reactions in a question-and-answer format.
Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
Q: My final ADC has a much lower DAR than expected. What are the possible causes and how can I troubleshoot this?
Possible Causes & Troubleshooting Steps:
-
Inefficient Antibody Reduction:
-
Verify Reducing Agent Activity: Ensure that your reducing agent (e.g., TCEP, DTT) is fresh and active.[7] Prepare solutions fresh before use.
-
Optimize Molar Excess of Reducing Agent: The molar excess of the reducing agent may need to be optimized for your specific antibody. A typical starting point is a 10-20 fold molar excess of TCEP per antibody.[3]
-
Check Reduction Buffer pH: The efficiency of some reducing agents is pH-dependent. Ensure the pH of your reduction buffer is optimal for the chosen reagent.
-
-
Poor Quality or Degraded MMAF-Linker:
-
Use Freshly Prepared MMAF-Linker Solution: MMAF and its derivatives can be unstable in solution. It is recommended to prepare the solution immediately before the conjugation reaction.[7]
-
Verify Purity: Contaminants in the MMAF-linker can interfere with the reaction.[7] Ensure you are using a high-purity reagent.
-
Proper Storage: Store the solid MMAF-linker at the recommended temperature (typically -20°C) to prevent degradation.[1][8]
-
-
Suboptimal Reaction Conditions:
-
Incorrect pH: As mentioned, a pH between 6.5 and 7.5 is optimal for the thiol-maleimide reaction.[7] Verify the pH of your conjugation buffer.
-
Insufficient Reaction Time: Allow the reaction to proceed for a sufficient duration (e.g., 2-3 hours) and consider a time-course experiment to find the optimal reaction time.[7]
-
-
Inaccessible Conjugation Sites:
-
The accessibility of cysteine residues can vary between different antibodies.[7] Structural characterization of your antibody may provide insights into the availability of conjugation sites.
-
ADC Aggregation and Precipitation
Q: I am observing significant precipitation or aggregation during my conjugation reaction or purification. What could be the cause and what are the solutions?
Possible Causes & Troubleshooting Steps:
-
Hydrophobicity of MMAF: MMAF and its derivatives are highly hydrophobic.[9][10] This inherent property can lead to aggregation, especially as the DAR increases.
-
Limit Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the MMAF-linker is low in the final reaction mixture (typically below 10%) to avoid denaturing the antibody.[3]
-
Optimize DAR: Higher DARs increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[7] If aggregation is a persistent issue, aiming for a lower target DAR might be necessary.
-
Use of Stabilizing Buffers: Some commercially available kits provide ADC stabilizing buffers to mitigate aggregation.[9]
-
-
Elevated Temperature: Higher temperatures can destabilize the antibody, particularly the CH2 domain, leading to aggregation, especially with higher DARs.[7]
-
Perform Conjugation at Lower Temperatures: Conduct the conjugation step at room temperature or on ice to improve stability.[7]
-
-
Antibody-Specific Properties: Some antibodies are inherently more prone to aggregation.
-
Screen Different Buffer Conditions: Experiment with different buffer compositions and excipients that are known to reduce protein aggregation.
-
Inconsistent Results and Batch-to-Batch Variability
Q: I am getting inconsistent results between different conjugation experiments. How can I improve the reproducibility of my process?
Possible Causes & Troubleshooting Steps:
-
Variability in Reagent Quality:
-
Use High-Quality Reagents: Ensure all reagents, including buffers, reducing agents, and the MMAF-linker, are of high purity and from a reliable source.
-
Aliquot Reagents: Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles, which can degrade them over time.
-
-
Inconsistent Reaction Parameters:
-
Precise Control of Parameters: Strictly control all reaction parameters, including pH, temperature, reaction time, and reagent concentrations, in every experiment.
-
Thorough Mixing: Ensure all components are mixed thoroughly but gently to avoid protein denaturation.
-
-
Antibody Preparation:
-
Consistent Antibody Source and Purity: Use antibody from the same batch and ensure its purity is consistently high. Impurities such as other proteins can compete for the label.[7]
-
Experimental Protocols & Data
Table 1: Typical Reaction Parameters for Cysteine-Directed MMAF Conjugation
| Parameter | Recommended Range/Value | Notes |
| Antibody Reduction | ||
| Antibody Concentration | 5-10 mg/mL | [3] |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is more stable. |
| Molar Excess of TCEP | 10-20 fold per antibody | May require optimization for specific antibodies.[3] |
| Reduction Buffer pH | 7.5 - 8.0 | |
| Temperature | 37°C | [7] |
| Incubation Time | 1-2 hours | |
| Conjugation Reaction | ||
| Conjugation Buffer pH | 6.5 - 7.5 | Critical for thiol-maleimide reaction efficiency.[7] |
| Molar Excess of MMAF-Linker | 1.5 - 2.0 fold over available thiols | A good starting point for optimization.[3] |
| Final Organic Solvent | < 10% (e.g., DMSO) | To prevent antibody denaturation.[3] |
| Temperature | Room Temperature or 4°C (on ice) | Lower temperatures can improve stability.[7] |
| Reaction Time | 2-3 hours | Monitor for completion.[7] |
Detailed Experimental Protocol: Cysteine-Directed MMAF Conjugation
This protocol provides a general guideline. Optimization for specific antibodies and MMAF-linker constructs is recommended.
1. Antibody Reduction: a. Prepare the antibody in a suitable reduction buffer (e.g., phosphate-buffered saline, PBS, at pH 7.5) to a final concentration of 5 mg/mL.[3] b. Prepare a fresh solution of the reducing agent (e.g., 10 mM TCEP hydrochloride). c. Add the calculated molar excess of TCEP to the antibody solution. d. Incubate the reaction at 37°C for 1-2 hours.
2. MMAF-Linker Conjugation: a. Prepare a stock solution of the maleimide-activated MMAF-linker in an appropriate organic solvent (e.g., DMSO). b. Adjust the pH of the reduced antibody solution to between 6.5 and 7.5 using a suitable buffer if necessary. c. Add the MMAF-linker solution to the reduced antibody solution. d. Incubate the reaction at room temperature for 2-3 hours with gentle mixing.
3. Purification: a. Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted MMAF-linker and other small molecules.
4. Characterization: a. Characterize the purified ADC to determine the average DAR, the distribution of different DAR species, and the overall purity. Hydrophobic Interaction Chromatography (HIC) is a common method for this analysis.
Visualizations
Experimental Workflow
Caption: High-level workflow for MMAF-ADC conjugation.
Troubleshooting Logic for Low DAR
Caption: Troubleshooting workflow for low DAR results.
References
- 1. This compound, 863971-12-4 | BroadPharm [broadpharm.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. cellmosaic.com [cellmosaic.com]
Technical Support Center: Addressing Aggregation Issues with MMAF-methyl ester ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF)-methyl ester Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in MMAF-methyl ester ADCs?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the ADC following conjugation.[1][2] Key contributing factors include:
-
Payload Hydrophobicity: MMAF itself is a hydrophobic molecule. The covalent attachment of multiple MMAF payloads to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated MMAF molecules per antibody (a high DAR) directly correlates with increased surface hydrophobicity and a greater propensity for aggregation.[1][3] ADCs with high DARs often exhibit increased rates of aggregation and precipitation during formulation.[3]
-
Suboptimal Formulation Conditions: The buffer composition, including pH and ionic strength, is critical for ADC stability. If the formulation pH is near the isoelectric point (pI) of the ADC, the net charge of the molecule approaches zero, reducing solubility and promoting aggregation.[2] Both excessively low and high salt concentrations can also contribute to aggregation.[2]
-
Conjugation Process Stress: The chemical conditions used during the conjugation process, such as the presence of organic co-solvents to dissolve the this compound linker, can induce conformational stress on the antibody, potentially exposing hydrophobic regions that are normally buried within the protein structure.[2]
-
Storage and Handling: this compound ADCs can be sensitive to physical stress. Improper storage temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., agitation) can all lead to increased aggregation.[2][4]
Q2: How does the linker technology impact the aggregation of this compound ADCs?
A2: The choice of linker is critical in modulating the physicochemical properties of the ADC and can significantly influence its aggregation propensity.
-
Hydrophobic Linkers: Traditional linkers, such as those with a maleimidocaproyl (mc) spacer, can contribute to the overall hydrophobicity of the drug-linker construct, thereby increasing the risk of aggregation.[]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties into the linker, such as polyethylene (B3416737) glycol (PEG) chains or charged sulfonate groups, can effectively shield the hydrophobic MMAF payload, improve solubility, and reduce aggregation.[6][][8] These linkers create a hydration shell around the ADC, minimizing intermolecular hydrophobic interactions.[8]
Q3: What are the recommended formulation strategies to minimize aggregation of this compound ADCs?
A3: A robust formulation strategy is essential for the long-term stability of this compound ADCs. Key considerations include:
-
pH and Buffer Selection: The optimal pH for an ADC formulation is typically between 6.0 and 8.0, where aggregation for monoclonal antibodies is often minimal.[2] The choice of buffer system (e.g., histidine, acetate, citrate) should be carefully screened to identify the one that best maintains the conformational and colloidal stability of the specific ADC.[2][9]
-
Use of Excipients: The inclusion of stabilizing excipients is highly recommended to prevent aggregation.[2]
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to reduce surface-induced aggregation and stabilize the ADC.[2]
-
Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and lyoprotectants, preserving the ADC's structure during freezing and lyophilization.[2]
-
Amino Acids: Certain amino acids can also be included to enhance stability.[9]
-
-
Control of ADC Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation. If feasible for the intended application, storing the ADC at a lower concentration can reduce the rate of aggregation.[2]
Troubleshooting Guide
Problem: Significant aggregation is observed immediately after the conjugation reaction.
| Potential Cause | Recommended Action | Expected Outcome |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction conditions to target a lower, more homogeneous DAR. This can be achieved by adjusting the molar ratio of the this compound linker to the antibody.[2] | Reduced surface hydrophobicity of the ADC population, leading to a lower propensity for immediate aggregation.[2] |
| Unfavorable Conjugation Buffer Conditions | Ensure the pH of the conjugation buffer is not near the antibody's isoelectric point. Adjust the salt concentration to maintain antibody solubility and stability during the reaction.[2] | Improved stability of the antibody throughout the conjugation process, minimizing unfolding and exposure of hydrophobic regions.[2] |
| Presence of Organic Solvents | Minimize the concentration of organic co-solvents (e.g., DMSO) required to dissolve the this compound linker. Screen for alternative, less denaturing co-solvents if necessary.[2] | Reduced solvent-induced conformational stress on the antibody, thereby decreasing the likelihood of aggregation.[2] |
Problem: The purified this compound ADC shows increased aggregation during storage.
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Formulation Buffer | Conduct a formulation screening study to identify the optimal buffer system, pH, and ionic strength for your specific ADC.[1] | Identification of a formulation that maintains the colloidal and conformational stability of the ADC, leading to enhanced long-term stability.[1] |
| Lack of Stabilizing Excipients | Add stabilizing excipients such as polysorbates (e.g., 0.01-0.1% Polysorbate 20) and/or sugars (e.g., sucrose, trehalose) to the final formulation.[2] | Reduced protein-protein interactions and surface-induced aggregation, resulting in improved stability during storage and after freeze-thaw cycles.[2] |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature, typically 2-8°C for short-term storage. For long-term storage, consider lyophilization or storage at ≤ -20°C in a formulation containing appropriate cryoprotectants. Avoid repeated freeze-thaw cycles.[2][4] | Minimized temperature-induced degradation and aggregation, preserving the integrity of the ADC over time.[2] |
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| Drug-to-Antibody Ratio (DAR) | Aggregation Propensity | Rationale | Reference |
| Low (e.g., 2) | Lower | Reduced surface hydrophobicity due to fewer conjugated hydrophobic MMAF molecules. | [1] |
| Intermediate (e.g., 4) | Moderate | A balance between efficacy and developability; aggregation becomes a more significant consideration. | [1] |
| High (e.g., 8) | Higher | Increased surface hydrophobicity significantly promotes intermolecular interactions and aggregation. | [1][10] |
Table 2: Effect of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Example | Impact on Aggregation | Reference |
| Hydrophobic | Maleimidocaproyl (mc) | Can contribute to the overall hydrophobicity of the ADC, increasing the likelihood of aggregation. | [] |
| Hydrophilic | PEGylated linkers (e.g., with PEG4 or PEG8 units) | Reduces aggregation by creating a hydrophilic shield around the hydrophobic payload, improving solubility and stability. | [6][][8] |
| Hydrophilic | Glycosylated linkers (e.g., glucuronide-based) | The sugar moiety increases the hydrophilicity of the payload, leading to reduced aggregation even at high DARs. | [11] |
Table 3: Formulation Components for Stable this compound ADC Solutions
| Component | Example | Concentration Range | Purpose | Reference |
| Buffering Agent | Histidine, Acetate, Citrate | 10-50 mM | Maintain optimal pH (typically 6.0-8.0) for ADC stability. | [2][9] |
| Surfactant | Polysorbate 20 | 0.01-0.1% | Reduce surface-induced aggregation and stabilize the protein. | [2] |
| Stabilizer/Tonicity Modifier | Sucrose, Trehalose, Sodium Chloride | Varies | Provide stability during freezing, lyophilization, and storage. Adjust tonicity. | [2][9] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments in an this compound ADC sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
This compound ADC sample
-
0.22 µm low-protein-binding syringe filters
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the equilibrated column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight fragments.
-
Data Analysis: Integrate the peak areas of the different species. The percentage of aggregate is calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100%
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius (Rh) and polydispersity (%Pd) of the this compound ADC, providing an indication of the presence of aggregates.
Materials:
-
DLS instrument with a temperature-controlled sample holder
-
Low-volume cuvettes
-
This compound ADC sample
-
Formulation buffer (filtered through a 0.1 µm or smaller filter)
Methodology:
-
Instrument Setup: Set the desired measurement temperature (e.g., 25°C).
-
Sample Preparation: Prepare the ADC sample at a concentration of approximately 1 mg/mL in the filtered formulation buffer. Centrifuge the sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any large, pre-existing aggregates. Carefully transfer the supernatant to a clean cuvette.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions of short duration.
-
Data Analysis: The instrument software will calculate the average hydrodynamic radius (Rh) and the polydispersity index (%Pd). A low %Pd (typically <20%) indicates a monodisperse sample (predominantly monomer), while a higher %Pd suggests the presence of aggregates.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
Objective: To separate ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR). This method can also provide an indication of the relative hydrophobicity of different ADC constructs.[12][13][14]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl or Phenyl chemistry)
-
Mobile Phase A (High Salt): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 20 mM Sodium Phosphate, pH 7.0
-
This compound ADC sample
Methodology:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the bound ADC species using a descending salt gradient (i.e., an increasing percentage of Mobile Phase B). The unconjugated antibody will elute first, followed by the different DAR species in order of increasing hydrophobicity (DAR2, DAR4, etc.).
-
Data Analysis: The retention time of the different peaks corresponds to their relative hydrophobicity. The area of each peak can be used to calculate the distribution of the different DAR species and the average DAR of the ADC sample.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. cellmosaic.com [cellmosaic.com]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Strategies to reduce off-target toxicity of MMAF-methyl ester
Welcome to the technical support center for Monomethyl Auristatin F (MMAF) methyl ester-based Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, with a focus on strategies to reduce off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is MMAF-methyl ester and how does its mechanism contribute to potential toxicity?
A1: Monomethyl Auristatin F (MMAF) is a potent synthetic antimitotic agent used as a cytotoxic payload in ADCs.[1][] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3][4] While highly effective at killing cancer cells, its potency means that any non-specific release or uptake by healthy tissues can lead to off-target toxicity.[5][6]
Q2: How does MMAF differ from MMAE, and what are the implications for off-target toxicity?
A2: The primary difference is that MMAF possesses a charged C-terminal phenylalanine residue, whereas MMAE is uncharged.[7][8] This makes MMAF significantly less permeable to cell membranes.[3][9] Consequently, MMAF exhibits a minimal "bystander effect" (killing of adjacent, antigen-negative cells), which can reduce off-target toxicity in healthy tissues compared to the more permeable MMAE.[9][10] However, this may limit its efficacy in heterogeneous tumors with varied antigen expression.[9]
Q3: What is the most critical factor in controlling MMAF-ADC off-target toxicity?
A3: Linker technology is arguably the most critical factor. The linker connects MMAF to the antibody and dictates its release mechanism.[3][11] Linker stability in systemic circulation is paramount; premature cleavage of the linker can release the potent payload into the bloodstream, leading to significant off-target toxicity.[12]
Q4: Which linker technology is generally safer for MMAF-ADCs: cleavable or non-cleavable?
A4: Non-cleavable linkers, such as the maleimidocaproyl (mc) linker, are generally associated with a better safety profile and a wider therapeutic window for MMAF-ADCs.[3][7] With a non-cleavable linker, the payload is only released after the entire ADC is internalized and the antibody is degraded within the lysosome of the target cell.[3][11] This mechanism significantly reduces the chance of premature payload release in circulation. Studies have shown that an ADC with a non-cleavable linker (cAC10-L4-MMAF) was tolerated at more than three times the maximum tolerated dose (MTD) of the same ADC with a cleavable linker.[7][13]
Q5: My MMAF-ADC is showing aggregation. How can this affect toxicity and what should I do?
A5: ADC aggregation is a common issue that can lead to inconsistent potency, altered pharmacokinetic profiles, and increased off-target toxicity due to non-specific uptake by the reticuloendothelial system.[14][15] To mitigate this, ensure the ADC is stored in an optimal formulation buffer (typically pH 6.0-8.0), avoid repeated freeze-thaw cycles, and consider adding stabilizing excipients like Polysorbate 20.[14][15] Characterize the aggregation state using techniques like size-exclusion chromatography (SEC) before use.[14]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: High Variability in IC50 Values in Cytotoxicity Assays
You are observing significant well-to-well or experiment-to-experiment differences in the IC50 values for your MMAF-ADC.
-
Potential Cause 1: Cell Health and Seeding Density. MMAF's efficacy is dependent on cells entering mitosis.[14] Inconsistent cell health, confluency, or passage number can alter the mitotic index and drug sensitivity.
-
Solution: Use cells that are in the exponential growth phase. Always use authenticated, low-passage number cell lines. Optimize cell seeding density to ensure cells are not over-confluent at the end of the assay.[14] Perform a cell titration experiment to find the optimal density for your specific cell line and assay duration.[16]
-
-
Potential Cause 2: ADC Quality and Handling. Aggregation or degradation of the ADC can lead to variable potency.
-
Solution: Visually inspect the ADC solution for precipitates before each use. Confirm the integrity and aggregation status of your ADC stock via SEC. Aliquot the ADC upon receipt to minimize freeze-thaw cycles.[14]
-
-
Potential Cause 3: Inconsistent Assay Protocol. Pipetting errors and uneven incubation conditions are common sources of variability.[17]
-
Solution: Use calibrated pipettes and ensure thorough mixing of cell suspensions before and during plating. Use a multi-channel pipette for consistency where possible. Ensure even temperature and CO2 distribution in your incubator.[17]
-
Issue 2: MMAF-ADC Potency is Lower Than Expected
Your MMAF-ADC is not showing the expected level of cytotoxicity on a target-positive cell line, even though the free MMAF payload control is potent.
-
Potential Cause 1: Low Target Antigen Expression. The cell line may not express sufficient levels of the target antigen on its surface.
-
Potential Cause 2: Inefficient ADC Internalization. Binding of the ADC to the target antigen does not always lead to efficient internalization, which is required for the payload to be released.[17]
-
Potential Cause 3: Altered Antibody Binding. The conjugation process may have negatively impacted the antibody's binding affinity for its target.
-
Solution: Compare the binding affinity of the conjugated ADC to the unconjugated antibody using methods like ELISA or surface plasmon resonance (SPR).[19]
-
Issue 3: Unexpected Toxicity in Control Groups
You are observing significant cell death in your negative control groups (e.g., untreated cells or cells treated with an irrelevant, non-binding ADC).
-
Potential Cause 1: Contamination. Bacterial, fungal, or mycoplasma contamination in cell culture can cause non-specific cell death.
-
Solution: Regularly test cell stocks for mycoplasma. Practice sterile cell culture techniques. Check media and supplements for any signs of contamination.
-
-
Potential Cause 2: Unstable Linker. The MMAF payload may be prematurely cleaving from the non-binding control ADC, leading to non-specific toxicity.
-
Solution: Assess the stability of your ADC in the assay medium over the time course of the experiment. This can be done using techniques like ELISA or LC-MS to detect free payload.[20]
-
-
Potential Cause 3: Antibody-Only Effects. In rare cases, the antibody itself can induce cell death by binding to its target and triggering apoptotic signaling pathways, independent of the payload.[17]
Data Presentation: Linker Technology Comparison
The choice of linker significantly impacts the therapeutic index of an MMAF-ADC. Non-cleavable linkers generally provide a superior safety profile.
| Parameter | Cleavable Linker (e.g., mc-vc-PABC) | Non-Cleavable Linker (e.g., mc) | Rationale & Implication for Toxicity |
| Payload Release Mechanism | Enzymatic cleavage (e.g., by Cathepsin B) in lysosome[3] | Proteolytic degradation of antibody backbone in lysosome[3] | Non-cleavable linkers are more stable, reducing risk of premature payload release and systemic toxicity.[3][7] |
| Released Metabolite | Free MMAF | Cysteine-Linker-MMAF adduct[7] | The charged amino acid-linker-payload adduct from non-cleavable ADCs has extremely poor cell permeability, further limiting off-target effects.[7] |
| Bystander Effect | Possible, but limited by MMAF's low permeability[9][10] | Virtually absent[11] | The lack of a bystander effect minimizes damage to adjacent healthy cells, reducing off-target toxicity. |
| Plasma Stability | Generally lower; susceptible to premature cleavage[12] | High; very stable in circulation[3] | High plasma stability is key to a wide therapeutic window and minimizing off-target toxicity.[5] |
| Reported MTD (cAC10 ADC) | Lower | >3-fold Higher[7][13] | In vivo studies confirm that non-cleavable linkers lead to significantly better tolerability.[7] |
Mandatory Visualizations
Diagram 1: MMAF-ADC Mechanism of Action
Caption: Mechanism of action for an MMAF-ADC with a non-cleavable linker.
Diagram 2: Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Logical workflow for troubleshooting variability in ADC cytotoxicity assays.
Diagram 3: Simplified MMAF-Induced Apoptosis Pathway
Caption: Simplified signaling cascade of MMAF-induced intrinsic apoptosis.
Experimental Protocols
Protocol 1: In Vitro Target-Specific Cytotoxicity Assay (MTT-Based)
This protocol determines the potency (IC50) of an MMAF-ADC on antigen-positive vs. antigen-negative cells.[18][22]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)[21]
-
MMAF-ADC, unconjugated antibody, and non-binding control ADC
-
Sterile 96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16][21]
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: a. Harvest healthy, exponentially growing cells. b. Perform a cell count and determine viability (should be >95%). c. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[14] Include wells for Ag+ and Ag- cells. d. Incubate the plates overnight (37°C, 5% CO2) to allow for cell attachment.[14]
-
ADC Treatment: a. Prepare serial dilutions of the MMAF-ADC and controls in complete medium. A typical range might be 0.01 ng/mL to 1000 ng/mL. b. Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include "vehicle only" wells as a 100% viability control. c. Incubate for 72-96 hours. Longer incubation is often required for tubulin inhibitors like MMAF.[17]
-
MTT Assay & Data Acquisition: a. Add 20 µL of MTT reagent (5 mg/mL) to each well.[16] b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. c. Add 100 µL of solubilization solution to each well to dissolve the crystals.[21] d. Incubate overnight in the dark at 37°C.[16] e. Read the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: a. Subtract the average absorbance of "media only" blank wells from all other values. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-only control wells. c. Plot the dose-response curve (percent viability vs. log concentration) and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[18]
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
This protocol evaluates the ability of the MMAF-ADC's payload to kill neighboring antigen-negative cells. Given MMAF's properties, a minimal bystander effect is expected.[9][10]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)[18][22]
-
MMAF-ADC and a positive control ADC known to have a bystander effect (e.g., an MMAE-ADC)
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: a. Harvest Ag+ and GFP-expressing Ag- cells. b. Prepare a mixed cell suspension at a defined ratio (e.g., 1:1 or 1:4 of Ag+:Ag-).[14] c. Seed the co-culture mixture into a 96-well plate. d. Include control wells with only the GFP-expressing Ag- cells (monoculture). e. Incubate overnight to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the MMAF-ADC and the positive control MMAE-ADC. b. Add the ADC dilutions to the co-culture wells and the Ag- monoculture control wells. c. Incubate for 72-120 hours.[18]
-
Data Acquisition and Analysis: a. Measure the GFP fluorescence intensity using a plate reader or automated microscope. This specifically quantifies the viability of the Ag- cell population.[18] b. Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. c. A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[18] For an MMAF-ADC, this effect is expected to be minimal.[10]
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. njbio.com [njbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Toxicological Evaluation of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 20. genemedi.net [genemedi.net]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Drug Resistance to MMAF-Methyl Ester-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Monomethyl Auristatin F (MMAF)-methyl ester-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is MMAF-methyl ester and what is its mechanism of action in ADCs?
Monomethyl Auristatin F (MMAF) is a potent anti-mitotic agent derived from dolastatin 10.[1][2] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][] Due to its high cytotoxicity, MMAF is used as a payload in ADCs. The methyl ester modification enhances its cell permeability compared to MMAF. Unlike its analogue MMAE, MMAF has a charged C-terminal phenylalanine, which can limit its ability to diffuse across cell membranes, potentially reducing off-target toxicity and the bystander effect.[1][2]
Q2: What are the primary mechanisms of acquired resistance to MMAF-based ADCs?
Cancer cells can develop resistance to MMAF-based ADCs through several key mechanisms:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance Protein 1 (MRP1/ABCC1), is a major driver of resistance.[1][4] These pumps actively transport the cytotoxic MMAF payload out of the cell, reducing its intracellular concentration to sub-lethal levels.[1]
-
Target Antigen Downregulation: Reduced expression, mutation, or loss of the target antigen on the cancer cell surface prevents the ADC from binding and being internalized, thereby limiting the delivery of MMAF.[1][5]
-
Altered ADC Trafficking and Lysosomal Processing: Resistance can arise from impaired internalization of the ADC or changes in the endosomal-lysosomal pathway that prevent the efficient release of the MMAF payload within the cell.[1][4] For instance, some resistant cells show colocalization of ADCs with caveolin-1 (B1176169) instead of lysosomes, leading to ADC recycling out of the cell rather than degradation and payload release.[4]
-
Alterations in Apoptotic Pathways: Defects in the cellular machinery that controls apoptosis can render cells resistant to the cytotoxic effects of MMAF, even when the payload is successfully delivered intracellularly.
-
Payload Inactivation or Target Alteration: Although less common for auristatins, mutations in tubulin, the direct target of MMAF, could theoretically contribute to resistance.[1]
Q3: How can I determine the specific mechanism of resistance in my cell line?
To elucidate the resistance mechanism in your experimental model, a systematic approach is recommended:
-
Confirm Resistance: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the MMAF-ADC in your resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.[6]
-
Assess Target Antigen Expression: Use flow cytometry or Western blotting to quantify the surface and total protein levels of the target antigen in both sensitive and resistant cells. A decrease in antigen expression in the resistant line is a strong indicator of this resistance mechanism.
-
Evaluate Drug Efflux Pump Activity:
-
Expression Analysis: Measure the mRNA and protein levels of key ABC transporters (e.g., ABCB1, ABCC1) using qRT-PCR and Western blotting.[1]
-
Functional Assay: Conduct a functional efflux assay using a fluorescent substrate like Rhodamine 123.[1][7] Increased efflux of the dye in resistant cells, which can be reversed by known ABC transporter inhibitors (e.g., verapamil (B1683045) for P-gp), indicates functional pump-mediated resistance.[1]
-
-
Analyze ADC Internalization and Trafficking: Utilize a fluorescently labeled ADC and confocal microscopy to visualize its uptake and subcellular localization.[1] Compare the internalization rate and co-localization with lysosomes (using a lysosomal marker) between sensitive and resistant cells.
-
Assess Sensitivity to Free MMAF: Test the sensitivity of your resistant cells to the unconjugated MMAF payload. If the cells are resistant to the ADC but remain sensitive to the free drug, it suggests a defect in ADC binding, internalization, or payload release.
Troubleshooting Guides
Problem 1: My MMAF-ADC shows a significant loss of potency (increased IC50) in my cell line after a period of continuous culture with the ADC.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Characterize the Resistance: Follow the steps outlined in FAQ Q3 to identify the mechanism of resistance.
-
ABC Transporter Upregulation:
-
Action: Co-incubate the resistant cells with the MMAF-ADC and a specific ABC transporter inhibitor (e.g., verapamil, cyclosporin (B1163) A).
-
Expected Outcome: Restoration of sensitivity to the MMAF-ADC would confirm the role of the targeted efflux pump in the resistance phenotype.
-
-
Target Antigen Downregulation:
-
Action: Sort the resistant cell population for high and low antigen expression using fluorescence-activated cell sorting (FACS) and re-test their sensitivity to the MMAF-ADC.
-
Expected Outcome: If the low-antigen population is more resistant, this confirms antigen loss as a key mechanism.
-
-
Impaired ADC Internalization/Trafficking:
-
Action: Perform a detailed ADC internalization and lysosomal co-localization study using confocal microscopy.
-
Expected Outcome: Reduced internalization or lack of co-localization with lysosomes in resistant cells would point to defects in ADC processing.
-
-
Problem 2: My in vivo xenograft model is resistant to the MMAF-ADC, but the cancer cells cultured ex vivo from the resistant tumor are still sensitive.
-
Possible Cause: Resistance mediated by the tumor microenvironment (TME) or transient in vivo resistance.[1][8]
-
Troubleshooting Steps:
-
Analyze the Tumor Microenvironment:
-
Action: Perform immunohistochemistry (IHC) or immunofluorescence (IF) on the resistant tumor tissue to analyze changes in stromal components, extracellular matrix, and the presence of immunosuppressive cells compared to sensitive tumors.
-
Expected Outcome: Alterations in the TME of resistant tumors might indicate its role in preventing ADC penetration or function.
-
-
Confirm Stability of the Resistant Phenotype:
-
Action: Re-implant the ex vivo cultured cells from the resistant tumor into new host animals and re-challenge with the MMAF-ADC.[1][9]
-
Expected Outcome: If resistance re-emerges in vivo, it suggests that the TME induces a resistant state in the cancer cells. If the cells remain sensitive, the initial in vivo resistance might have been transient or due to other host factors.
-
-
Quantitative Data Summary
Table 1: Comparison of IC50 Values in MMAF-ADC Sensitive vs. Resistant Cell Lines
| Cell Line | ADC Target | MMAF-ADC IC50 (Sensitive) | MMAF-ADC IC50 (Resistant) | Fold Resistance | Primary Resistance Mechanism | Reference |
| JIMT-1 | HER2 | 0.213 nM (MMAF single-drug ADC) | >2000 ng/mL (MMAE single-drug ADC) | >9000 | Intrinsic resistance to hydrophobic drugs | [10] |
| H3677 Melanoma | p97 | - | >30-fold vs. sensitive lines | >30 | Altered ADC trafficking (colocalization with caveolin-1) | [4] |
| SK-MEL-8 Melanoma | p97 | - | >10,000-fold vs. sensitive lines | >10,000 | Altered ADC trafficking (colocalization with caveolin-1) | [4] |
| Jurkat | Tn Antigen | 4.5 x 10^2 nM (free MMAF) | - | - | - | [11] |
| SKBR3 | HER2 | 8.3 x 10^1 nM (free MMAF) | - | - | - | [11] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Efficacy of Combination Therapies to Overcome MMAF-ADC Resistance
| Resistant Cell Line/Model | MMAF-ADC | Combination Agent | Outcome | Reference |
| Glioblastoma | Depatuxizumab-mafodotin (anti-EGFR-MMAF) | Radiation Therapy | Investigated for effectiveness and safety | [12] |
| HER2-heterogeneous breast cancer models | Anti-HER2 ADC with MMAE and MMAF | Dual payload | Synergistic tumor suppression | [10] |
| Resistant Tumor Models | MMAE/F dual-drug ADC | MMAF single-drug ADC | 3:5 cures with dual-drug vs. 1:5 with single-drug | [10] |
Experimental Protocols
Protocol 1: ADC Internalization Assay by Flow Cytometry
This protocol allows for the quantification of ADC internalization over time.
Materials:
-
Target cells (sensitive and resistant lines)
-
MMAF-ADC labeled with a pH-sensitive dye (e.g., pHrodo) or a standard fluorophore (e.g., Alexa Fluor 488)
-
Unlabeled MMAF-ADC (as a competitor)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Trypsin or other cell detachment solution
-
96-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1-2 x 10^5 cells per well in a 96-well plate and incubate overnight.
-
ADC Incubation:
-
On the day of the experiment, remove the culture medium and add fresh medium containing the fluorescently labeled MMAF-ADC at a predetermined concentration.
-
Include control wells with an excess of unlabeled MMAF-ADC to determine non-specific binding.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). For a baseline (time 0), incubate a set of wells at 4°C for 30 minutes.
-
-
Cell Harvesting:
-
At each time point, wash the cells with cold PBS to stop internalization.
-
Detach the cells using trypsin and neutralize with culture medium.
-
Transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Wash the cells with flow cytometry buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
The percentage of internalization can be calculated by comparing the MFI at 37°C to the MFI at 4°C (which represents surface binding).
-
Protocol 2: Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of an MMAF-ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) target cells
-
Antigen-negative (Ag-) bystander cells, stably expressing a fluorescent protein (e.g., GFP)
-
MMAF-ADC
-
96-well plates
-
Cell culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Prepare a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:5).[13]
-
Seed the cell mixture into a 96-well plate.
-
Include control wells with only Ag- cells.
-
-
ADC Treatment:
-
After the cells have adhered, add serial dilutions of the MMAF-ADC to the wells. The concentration range should be based on the known IC50 of the Ag+ cells.[13]
-
Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
-
Data Acquisition:
-
Fluorescence Plate Reader: Measure the GFP fluorescence in each well. A decrease in GFP signal in the co-culture wells compared to the Ag- only wells indicates a bystander effect.
-
Flow Cytometry: Harvest the cells and analyze the percentage of viable GFP-positive cells.
-
-
Data Analysis:
-
Normalize the viability of the Ag- cells in the co-culture to the viability of the Ag- cells in the monoculture at the same ADC concentration. A statistically significant decrease in the viability of the Ag- cells in the co-culture indicates a bystander effect.[13]
-
Protocol 3: ABCB1 (P-gp) Transporter Activity Assay (Rhodamine 123 Efflux)
This assay measures the functional activity of the P-gp drug efflux pump.
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123 (fluorescent substrate for P-gp)
-
Verapamil or other P-gp inhibitor
-
DMEM or other appropriate cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in DMEM.
-
Rhodamine 123 Loading:
-
Incubate the cells with Rhodamine 123 (e.g., 0.2 µg/mL) at 37°C for 30 minutes with continuous shaking.[7]
-
Include a set of cells pre-incubated with a P-gp inhibitor (e.g., verapamil) for 30 minutes before adding Rhodamine 123.
-
-
Efflux:
-
Flow Cytometry Analysis:
-
Immediately after resuspension, and at various time points (e.g., 0, 30, 60, 120 minutes), acquire data on a flow cytometer to measure the intracellular fluorescence of Rhodamine 123.
-
-
Data Analysis:
-
Compare the rate of decrease in fluorescence (efflux) between the sensitive and resistant cell lines.
-
A faster decrease in fluorescence in the resistant cells, which is reversed by the P-gp inhibitor, indicates increased P-gp activity.
-
Visualizations
Caption: Key mechanisms of resistance to MMAF-based ADCs.
Caption: A logical workflow for troubleshooting MMAF-ADC resistance.
Caption: Experimental workflow for generating a resistant cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodamine123 efflux assay [bio-protocol.org]
- 8. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. adcreview.com [adcreview.com]
- 11. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The promise and challenges of combination therapies with antibody-drug conjugates in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of MMAF-Methyl Ester ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF)-methyl ester Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize the therapeutic window of your ADC constructs.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index (TI) of an ADC and why is it a critical parameter?
The therapeutic index (TI) is a quantitative measure of a drug's relative safety. It is the ratio between the toxic dose and the therapeutic dose. For ADCs, this is typically defined as the ratio of the Maximum Tolerated Dose (MTD) to the Minimum Efficacious Dose (MED).[1] A wider therapeutic window indicates a safer drug, offering a larger dosage range that is effective without causing unacceptable toxicity.[1] Maximizing the TI is a primary goal in ADC development to enhance anti-tumor efficacy while minimizing harm to healthy tissues.[1][2]
Q2: What are the key factors influencing the therapeutic index of MMAF-methyl ester ADCs?
The therapeutic index of an this compound ADC is a complex parameter influenced by several factors:
-
Antibody: The specificity and binding affinity of the monoclonal antibody (mAb) to the tumor-associated antigen are crucial. Off-target binding can lead to toxicity in healthy tissues.[1]
-
Linker: The stability of the linker connecting MMAF to the antibody is critical. Premature cleavage of the linker in circulation can lead to systemic toxicity and a narrower therapeutic index.[3][4]
-
Payload (this compound): While MMAF is a potent anti-mitotic agent, its physicochemical properties, such as limited cell permeability due to a charged C-terminal phenylalanine, can reduce off-target toxicity compared to its analog MMAE.[5][6]
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody can impact both efficacy and toxicity. A high DAR can increase hydrophobicity, leading to aggregation and faster clearance.[1][7]
-
Target Antigen: The ideal target antigen should have high expression on tumor cells and minimal or no expression on healthy tissues to reduce on-target, off-tumor toxicity.[3]
Q3: How does MMAF differ from MMAE, and how does this impact the therapeutic window?
MMAF and Monomethyl Auristatin E (MMAE) are both potent auristatin derivatives that inhibit tubulin polymerization.[6] However, a key structural difference dictates their properties and impact on the ADC's therapeutic window. MMAF has a charged C-terminal phenylalanine, which makes it less cell-permeable compared to the uncharged MMAE.[5][6][8]
This difference has two major consequences:
-
Reduced "Bystander Effect": The lower cell permeability of MMAF limits its ability to diffuse out of the target cancer cell and kill adjacent, antigen-negative tumor cells.[9][10] This can be a disadvantage in treating heterogeneous tumors.
-
Potentially Lower Off-Target Toxicity: If the MMAF payload is prematurely released in circulation, its limited ability to enter healthy cells can result in lower systemic toxicity compared to MMAE.[4]
Troubleshooting Guides
Problem 1: High Off-Target Toxicity Observed in Preclinical Models
Possible Causes:
-
Premature Linker Cleavage: The linker may be unstable in plasma, leading to the systemic release of the cytotoxic MMAF payload.[1][4]
-
Suboptimal Drug-to-Antibody Ratio (DAR): A high DAR can increase the ADC's hydrophobicity, leading to faster clearance and non-specific uptake by healthy tissues.[1]
-
Antigen Expression on Healthy Tissues: The target antigen may be expressed on normal tissues, leading to "on-target, off-tumor" toxicity.[1][2]
-
Target-Independent ADC Uptake: The ADC may be taken up by healthy cells through mechanisms like Fc receptor binding.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high off-target toxicity.
Solutions and Experimental Protocols:
-
Linker Stability Assay:
-
Objective: To determine the stability of the ADC linker in plasma.[1]
-
Protocol: Incubate the ADC in plasma from the relevant species (e.g., mouse, human) at 37°C for various time points. Quantify the amount of released free MMAF at each time point using LC-MS/MS. A stable linker will show minimal payload release over time.[1]
-
-
DAR Optimization Study:
-
Objective: To identify the DAR that provides the best balance between efficacy and toxicity.
-
Protocol: Generate ADC batches with different average DAR values (e.g., 2, 4, 8). Evaluate the in vivo efficacy and toxicity of each batch in tumor-bearing animal models to determine the optimal DAR that maximizes the therapeutic index.[1]
-
-
Antigen Expression Profiling:
-
Objective: To assess the expression of the target antigen in a wide range of normal tissues.
-
Protocol: Use techniques like immunohistochemistry (IHC) or quantitative mass spectrometry to determine the expression levels of the target antigen in various healthy tissues from the species used for toxicology studies.
-
Problem 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
Possible Causes:
-
ADC Instability: The ADC may be unstable in vivo, leading to premature drug release or degradation.[11]
-
Suboptimal Pharmacokinetics (PK): The ADC may have poor PK properties, such as rapid clearance, leading to insufficient tumor accumulation.
-
Development of Drug Resistance: Tumor cells can develop resistance to MMAF through mechanisms like upregulation of drug efflux pumps.[5]
-
Limited Bystander Effect: The inherent low cell permeability of MMAF may limit its efficacy in heterogeneous tumors where not all cells express the target antigen.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor in vivo efficacy.
Solutions and Experimental Protocols:
-
In Vivo Efficacy and Tolerability Study:
-
Objective: To evaluate the anti-tumor efficacy and tolerability of an MMAF ADC in a preclinical model.[1]
-
Protocol:
-
Implant tumor cells subcutaneously into the flank of immunodeficient mice.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, ADC at different dose levels).
-
Administer the ADC intravenously according to the desired dosing schedule.
-
Monitor tumor volume and body weight regularly.[1]
-
-
-
Pharmacokinetic Analysis:
-
Investigation of Resistance Mechanisms:
-
Objective: To identify the mechanisms of acquired resistance to the MMAF-ADC.
-
Protocol: Develop resistant cell lines by continuous exposure to the ADC. Analyze these cells for upregulation of drug efflux pumps (e.g., P-gp/MDR1) via qPCR or Western blot, and for downregulation of the target antigen using flow cytometry.[5]
-
Data Presentation
Table 1: Comparison of MMAF and MMAE Properties
| Property | MMAF | MMAE | Reference(s) |
| Cell Permeability | Low (due to charged C-terminus) | High (uncharged) | [5][6][8] |
| Bystander Effect | Limited | Potent | [9][10] |
| Potency (as free drug) | Less potent than MMAE | More potent than MMAF | [6][10] |
| Potential for Off-Target Toxicity (if prematurely released) | Lower | Higher | [4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of action of an MMAF-based ADC and potential points of resistance.
Caption: ADC mechanism of action and a potential resistance pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Linker Cleavage for MMAF-Methyl Ester Payloads
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker cleavage for Antibody-Drug Conjugates (ADCs) utilizing Monomethyl Auristatin F-methyl ester (MMAF-OMe) payloads.
Frequently Asked Questions (FAQs)
Q1: What is MMAF-methyl ester (MMAF-OMe) and why is it used as an ADC payload? A1: Monomethyl Auristatin F (MMAF) is a potent synthetic antimitotic agent that inhibits tubulin polymerization.[1][2] However, its charged C-terminal phenylalanine can impair intracellular access.[3] The methyl ester form, MMAF-OMe, is a prodrug strategy that masks this charge, significantly enhancing cell permeability and resulting in one of the most potent auristatins described, with IC50 values often in the sub-nanomolar range.[3] Once inside the target cell, the ester is cleaved by intracellular esterases to release the active, membrane-impermeable MMAF, trapping it within the cell to exert its cytotoxic effect.
Q2: What is the most common type of cleavable linker used with auristatin payloads like MMAF-OMe? A2: The most prevalent cleavable linkers are protease-sensitive linkers, particularly those containing the dipeptide sequence valine-citrulline (Val-Cit).[4][5] This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][]
Q3: How does the Val-Cit linker release the MMAF-OMe payload? A3: The release mechanism is a two-step process. First, upon internalization of the ADC into a cancer cell and trafficking to the lysosome, Cathepsin B recognizes and cleaves the amide bond within the Val-Cit dipeptide.[] This initial cleavage triggers the second step: the spontaneous electronic cascade of a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC). This cascade releases the unmodified, active payload.[4][7]
Q4: What are the primary causes of premature payload release in plasma? A4: Premature payload release is a critical issue affecting an ADC's therapeutic index. The primary causes include:
-
Linker Instability: The linker may be susceptible to degradation by enzymes present in plasma, such as neutrophil elastase, which can also recognize and cleave certain peptide sequences.[][9]
-
Retro-Michael Reaction: For ADCs conjugated to antibodies via cysteine-maleimide chemistry, the thioether bond can be unstable. A retro-Michael reaction, particularly in the presence of nucleophiles like serum albumin, can lead to the deconjugation of the entire linker-payload complex from the antibody.[10]
Q5: How does linker hydrophobicity affect ADC performance? A5: The hydrophobicity of the linker-payload combination can significantly impact the ADC's properties. Highly hydrophobic ADCs are more prone to aggregation, which can lead to faster clearance from circulation and potential immunogenicity.[11][12] Hydrophilic modifications to the linker, such as incorporating PEG elements, can help mitigate these issues, improving solubility and pharmacokinetic properties.[][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| High levels of premature payload release in plasma stability assay. | 1. Linker susceptibility to plasma proteases: The chosen peptide sequence may not be sufficiently stable in circulation.[14] 2. Unstable conjugation chemistry: For maleimide-based linkers, a retro-Michael reaction may be occurring, leading to linker-drug deconjugation.[10] 3. Assay artifact: Issues with sample handling, processing, or the analytical method. | Step 1: Verify Assay Integrity. • Run controls, including the naked antibody and free payload, to confirm they do not interfere with the assay.• Ensure proper sample quenching and processing to prevent artificial cleavage post-collection.[10]Step 2: Analyze Cleavage Products. • Use LC-MS to identify the released species. Is it the free payload (indicating enzymatic cleavage) or the linker-payload complex (suggesting deconjugation)?Step 3: Modify the Linker. • If enzymatic cleavage is confirmed, consider using a more stable dipeptide linker (e.g., EVCit) or incorporating flanking sequences that protect the cleavage site.[9]• For deconjugation issues, explore alternative conjugation chemistries that form more stable bonds. |
| Low or no payload release in enzymatic cleavage assay (e.g., with Cathepsin B). | 1. Inactive enzyme: The protease may have lost activity due to improper storage or handling.2. Inaccessible cleavage site: The linker's conformation on the ADC may sterically hinder the enzyme's access to the cleavage site.[15]3. Incorrect assay conditions: Suboptimal pH, temperature, or buffer components for the enzyme. | Step 1: Validate Enzyme Activity. • Test the enzyme with a known, commercially available substrate (e.g., Cys-MC-Val-Cit-PABC-MMAF) to confirm its activity.[16]Step 2: Review Assay Protocol. • Confirm that the assay buffer pH is optimal for the enzyme's activity (e.g., acidic pH for Cathepsin B).[]Step 3: Analyze ADC Structure. • While studies suggest drug location on the antibody often doesn't impact release rate, extreme cases of steric hindrance could be a factor.[15][17] Consider if the conjugation site is buried within a complex region of the antibody. |
| Inconsistent Drug-to-Antibody Ratio (DAR) in manufactured batches. | 1. Incomplete reduction of antibody disulfides. 2. Variable conjugation efficiency. 3. ADC aggregation and loss during purification. | Step 1: Monitor Antibody Reduction. • Use analytical techniques to confirm complete and consistent reduction of interchain disulfide bonds before conjugation.Step 2: Optimize Conjugation Reaction. • Tightly control reaction parameters (pH, temperature, time, and reagent stoichiometry).Step 3: Characterize Purified ADC. • Use Hydrophobic Interaction Chromatography (HIC) or LC-MS to accurately measure the average DAR and the distribution of drug-loaded species.[18][19] |
| Poor in vitro cytotoxicity despite confirmed payload release. | 1. Reduced antigen binding: The conjugation process may have modified antibody residues critical for antigen recognition.2. Inefficient ADC internalization: The target antigen may not internalize efficiently upon antibody binding.3. Altered payload activity: The final released metabolite (e.g., Cys-linker-MMAF from a non-cleavable linker) may have lower potency than the parent drug.[7] | Step 1: Assess Antigen Binding. • Perform an ELISA or Surface Plasmon Resonance (SPR) assay to compare the binding affinity of the ADC to the unconjugated antibody.[19]Step 2: Track ADC Internalization. • Use a fluorescently labeled ADC and microscopy or flow cytometry to confirm it is being internalized by the target cells.[13]Step 3: Evaluate Released Metabolite. • Synthesize the expected final catabolite and test its cytotoxicity directly on the target cells to confirm its potency. |
Quantitative Data Summary
The following tables summarize key quantitative data for MMAF-based payloads and relevant linker technologies.
Table 1: In Vitro Potency of Auristatin Payloads
| Compound | IC50 Range (on sensitive cell lines) | Key Characteristic | Reference |
| MMAF-OMe | < 0.001 to 0.01 nM | Highly potent prodrug form with enhanced cell permeability. | [3] |
| MMAF | 100 to 250 nM | Active form; charged C-terminus reduces cell permeability. | [3] |
Table 2: Comparative Stability of Different Linker Chemistries
| Linker Type | Cleavage Mechanism | Plasma Stability Profile | Reference |
| Val-Cit | Cathepsin B | Generally stable in human plasma but can be susceptible to cleavage in rodent plasma and by other human proteases. | [5][20] |
| Sulfatase-cleavable | Sulfatase | Demonstrated high plasma stability (>7 days) in mouse plasma. | [12] |
| Ester-based | Plasma/Cellular Esterases | Stability is highly variable and site-dependent; often rapidly cleaved in plasma. | [21][22] |
| Disulfide | Glutathione (reduction) | Stability can be tuned by adding steric hindrance near the disulfide bond. | [20][23] |
Visualizations: Workflows and Mechanisms
Caption: General mechanism of action for an ADC with a cleavable linker.
Caption: Cathepsin B-mediated cleavage of a Val-Cit-PABC linker.
Caption: Troubleshooting workflow for premature payload release.
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the stability of an ADC and determine its rate of payload release in plasma from various species.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (e.g., from BioIVT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 20mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris, pH 8.0)
-
LC-MS system for analysis
Procedure:
-
Preparation: Thaw frozen plasma in a 37°C water bath. Centrifuge to pellet any cryoprecipitates.
-
Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Incubate the mixture in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), aliquot a portion of the plasma/ADC mixture and immediately place it on ice or flash-freeze to stop any further reaction.
-
ADC Capture: To each aliquot, add Protein A/G magnetic beads and incubate (e.g., for 1 hour at 4°C with gentle mixing) to capture the ADC.[18]
-
Washing: Pellet the beads using a magnetic stand, discard the supernatant (which contains plasma proteins and any released payload), and wash the beads multiple times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the intact ADC from the beads by adding Elution Buffer.[18] Immediately neutralize the eluate with Neutralization Buffer.
-
Analysis: Analyze the eluted samples using LC-MS to determine the average drug-to-antibody ratio (DAR).
-
Calculation: Plot the average DAR versus time. The rate of decrease in DAR corresponds to the rate of payload loss, from which a plasma half-life can be calculated.[4]
Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay
This protocol is used to confirm that the linker is susceptible to cleavage by its target enzyme and to determine the kinetics of payload release.
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B (e.g., from Bio-Techne)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT to activate the enzyme)
-
Quench Solution (e.g., methanol (B129727) or acetonitrile (B52724) containing a suitable internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B in Assay Buffer containing DTT according to the manufacturer's instructions to ensure the enzyme is active.
-
Reaction Initiation: In a temperature-controlled plate or vial (37°C), add the ADC to the Assay Buffer. Initiate the cleavage reaction by adding the activated Cathepsin B.[16]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a larger volume of cold Quench Solution.[10] This will precipitate the protein and enzyme.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant, which contains the released payload.
-
Analysis: Analyze the supernatant using a calibrated LC-MS/MS method to quantify the concentration of the released payload (e.g., MMAF-OMe).[4]
-
Calculation: Plot the concentration of the released payload versus time to determine the initial rate of cleavage. This can be compared across different linker designs to optimize release kinetics.[16]
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. biorunstar.com [biorunstar.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. The Analysis of Key Factors Related to ADCs Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. debiopharm.com [debiopharm.com]
- 17. researchgate.net [researchgate.net]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 21. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
Improving solubility of MMAF-methyl ester for conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of MMAF-methyl ester for its use in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers?
This compound is a highly hydrophobic molecule. This poor water solubility stems from its complex peptide structure and the presence of a methyl ester group, which lacks ionizable moieties that would enhance aqueous solubility.[][2] Most cytotoxic payloads used in ADCs are hydrophobic, which can lead to challenges like aggregation and impact the manufacturing process and pharmacokinetic properties.[]
Q2: What are the recommended primary solvents for dissolving this compound?
Due to its hydrophobicity, this compound should first be dissolved in a polar, aprotic organic solvent.[3] Commonly used and effective solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMA)
-
Dichloromethane (DCM)
It is crucial to create a concentrated stock solution in one of these solvents before introducing it into the aqueous conjugation buffer.[4]
Q3: My this compound precipitates when added to the antibody solution. What is causing this and how can I prevent it?
This phenomenon, often called "solvent crashing," occurs when the hydrophobic drug, dissolved in an organic solvent, is rapidly introduced into an aqueous buffer where it is insoluble. This leads to immediate precipitation. The increased hydrophobicity of the ADC as the drug-to-antibody ratio (DAR) increases can also contribute to aggregation.[2][5]
To prevent precipitation, follow this procedure:
-
Use a Co-Solvent System: Prepare a high-concentration stock of this compound in a minimal amount of a recommended organic solvent like DMSO.
-
Control Final Organic Solvent Concentration: When adding the drug stock to your antibody in the conjugation buffer, ensure the final concentration of the organic solvent remains low (typically ≤10% v/v). This minimizes the risk of antibody denaturation while keeping the drug in solution.[6]
-
Slow, Controlled Addition: Add the this compound stock solution to the antibody solution drop-wise and slowly, with continuous but gentle stirring. Avoid vigorous vortexing, which can cause protein denaturation and aggregation.
-
Optimize Temperature: Perform the conjugation at the recommended temperature for your specific protocol. While some protocols run at room temperature, others may require 37°C for steps like disulfide bond reduction.[7]
Q4: Can adjusting the pH of the conjugation buffer improve this compound solubility?
While pH is a critical parameter for the conjugation reaction itself (e.g., thiol-maleimide reactions are optimal between pH 6.5-7.5), it has a limited direct effect on the solubility of the this compound payload.[7] The molecule's hydrophobicity is the primary driver of its low aqueous solubility, not its charge state. However, maintaining the correct buffer pH is essential for antibody stability and the efficiency of the conjugation chemistry.[7] Some studies have noted that auristatin derivatives have slightly higher solubility under acidic conditions, but the conjugation reaction conditions should be the primary consideration.[8]
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility and conjugation issues.
Problem: this compound powder is not dissolving in the initial organic solvent.
| Possible Cause | Solution |
| Solvent Quality | Ensure you are using high-purity, anhydrous grade solvents (DMSO, DMF, DMA). Water contamination can significantly reduce solubility. |
| Insufficient Solvent Volume | While the goal is a concentrated stock, ensure enough solvent is used to fully dissolve the payload. Refer to the data table below for typical concentrations. |
| Low Temperature | Gently warm the solution to room temperature or slightly above (e.g., 30-37°C) and sonicate briefly to aid dissolution. |
Problem: Precipitation occurs during or after addition to the conjugation buffer.
| Possible Cause | Solution |
| Addition Rate is Too Fast | Reduce the rate of addition significantly. Use a syringe pump for controlled, drop-wise addition into a stirred antibody solution. |
| Final Organic Solvent % is Too Low | The final concentration of the co-solvent (e.g., DMSO) may be insufficient to keep the drug soluble. Incrementally increase the final co-solvent percentage, but do not exceed 15% to avoid impacting antibody integrity.[6] |
| High Drug-to-Antibody Ratio (DAR) | High DAR values increase the overall hydrophobicity of the ADC, leading to aggregation.[6] Consider targeting a lower DAR if aggregation persists. |
| Inadequate Mixing | Ensure gentle but thorough mixing during the addition. A slow, end-over-end rotator or a magnetic stir plate at a low RPM can be effective. |
Quantitative Data & Protocols
Table 1: Solubility of Auristatin Derivatives in Common Organic Solvents
This table provides approximate solubility values for MMAF and the related compound MMAE to guide the preparation of stock solutions.
| Compound | Solvent | Abbreviation | Approx. Solubility | Source(s) |
| MMAF | Dimethyl sulfoxide | DMSO | ~25 mg/mL | [4] |
| Dimethylformamide | DMF | ~10 mg/mL | [4] | |
| Ethanol | EtOH | ~2 mg/mL | [4] | |
| This compound | Dimethyl sulfoxide | DMSO | Soluble | [3] |
| Dimethylformamide | DMF | Soluble | [3] | |
| Dichloromethane | DCM | Soluble | [3] | |
| MMAE | Dimethyl sulfoxide | DMSO | ~5 mg/mL (~7 mM) | [9] |
| Dimethylformamide | DMF | ~20 mg/mL | [9] | |
| Ethanol | EtOH | ~25 mg/mL | [9] |
Note: "Soluble" indicates that the compound is known to be soluble, but a precise quantitative value was not available in the cited sources.
Experimental Protocol: Solubilization and Addition of this compound
This protocol outlines a generalized method for preparing and adding this compound to an antibody solution for a typical cysteine-based conjugation.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Antibody in appropriate reaction buffer (e.g., PBS, pH 7.2)
-
Variable volume pipettes
-
Low-protein binding microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution: a. Accurately weigh the required amount of this compound powder in a sterile, dry tube. b. Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). c. Mix thoroughly by gentle vortexing or pipetting until the solid is completely dissolved. If needed, briefly sonicate or warm to 30°C. d. Purge the stock solution with an inert gas like argon or nitrogen, especially if it will be stored briefly before use.[4]
-
Prepare Antibody Solution: a. Ensure the antibody is at the desired concentration (e.g., 5-10 mg/mL) in the conjugation buffer. b. If the protocol requires it, perform the antibody reduction step (e.g., with TCEP) at this stage. c. Place the antibody solution in a reaction vessel on a stir plate with a small stir bar, set to a low speed (e.g., 150-200 RPM).
-
Conjugation Reaction: a. Calculate the volume of the this compound stock solution needed to achieve the target molar excess. b. Draw the calculated volume into a pipette. c. Slowly add the this compound stock solution to the gently stirring antibody solution. Add the solution drop-by-drop to the side of the vessel or directly into the vortex to ensure rapid dispersion. d. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume. e. Allow the reaction to proceed for the specified time (e.g., 1-2 hours) at the designated temperature (e.g., room temperature).
-
Purification: a. Following the incubation period, purify the ADC from unreacted drug and solvent using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Visual Guides
Workflow for Troubleshooting Solubility Issues
This diagram outlines a step-by-step decision process for addressing common solubility challenges encountered during conjugation.
Key Factors Influencing MMAF-Me Conjugation Success
This diagram illustrates the interconnected factors that must be optimized for a successful conjugation reaction involving hydrophobic payloads.
References
- 2. agilent.com [agilent.com]
- 3. This compound, 863971-12-4 | BroadPharm [broadpharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Head-to-Head Comparison of MMAF-Methyl Ester and MMAE Efficacy in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most potent and widely utilized payloads are the auristatin derivatives, monomethyl auristatin F-methyl ester (MMAF) and monomethyl auristatin E (MMAE). Both are highly effective antimitotic agents, but subtle structural differences translate into significant variations in their biological activity, particularly concerning cell permeability and the bystander effect. This guide provides an objective, data-driven comparison of MMAF and MMAE to inform payload selection in ADC development.
Executive Summary
MMAF and MMAE are synthetic analogs of the natural marine product dolastatin 10.[1] They exert their cytotoxic effects by inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] The primary structural distinction lies at the C-terminus: MMAE is a neutral, more hydrophobic molecule, while MMAF possesses a charged phenylalanine residue, rendering it more hydrophilic.[1][4] This difference profoundly impacts their ability to traverse cell membranes. MMAE, being membrane-permeable, can diffuse out of the target cancer cell and eliminate neighboring, antigen-negative cells—a phenomenon known as the "bystander effect".[5][6] This can be a significant advantage in treating heterogeneous tumors.[4] Conversely, the charged nature of MMAF restricts its diffusion across cell membranes, resulting in a more targeted, cell-autonomous killing mechanism with potentially lower off-target toxicity.[5][7]
Mechanism of Action
Both MMAF and MMAE, when delivered via an ADC, share a common intracellular pathway. The ADC binds to a specific antigen on the cancer cell surface and is internalized, typically through endocytosis.[8] Trafficking to the lysosome results in the cleavage of the linker, releasing the active payload into the cytoplasm.[][] The free auristatin then binds to tubulin, disrupting microtubule dynamics and leading to cell death.[2][3]
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. benchchem.com [benchchem.com]
Head-to-Head Comparison of MMAF-Methyl Ester with Other ADC Payloads: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of Monomethyl Auristatin F-methyl ester (MMAF-OMe) and its active form, MMAF, with other leading antibody-drug conjugate (ADC) payloads. For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision that profoundly impacts an ADC's efficacy, safety, and therapeutic window. Here, we objectively compare the performance of auristatins (MMAF, MMAE), a maytansinoid (DM1), and a topoisomerase I inhibitor (SN-38), supported by experimental data and detailed methodologies.
Introduction to ADC Payloads
Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells. This approach maximizes the payload's anti-tumor activity while minimizing systemic toxicity. The payload's intrinsic properties—such as its mechanism of action, potency, and cell permeability—are key determinants of the ADC's overall performance.
The auristatin family, including Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are synthetic analogs of the natural product dolastatin 10.[1] They function by inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] MMAF-methyl ester is a prodrug of MMAF, featuring a methyl ester group that enhances cell permeability. Once inside the cell, it is hydrolyzed to the active MMAF. This guide will focus on the properties of the active forms in comparison to other prominent payloads.
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison between different ADC payloads.
Table 1: Comparative In Vitro Cytotoxicity of ADC Payloads
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. Lower IC50 values indicate higher cytotoxicity. The data below is compiled from studies evaluating ADCs against various cancer cell lines.
| Payload | Mechanism of Action | Target Cell Line | IC50 (nM) | Reference |
| MMAF-OMe | Tubulin Inhibitor | Various Cancer Cells | < 0.01 - 0.01 | [4] |
| MMAF | Tubulin Inhibitor | JIMT-1 (HER2+) | 0.213 | [5] |
| MMAE | Tubulin Inhibitor | JIMT-1 (HER2+) | 1.023 | [5] |
| MMAE | Tubulin Inhibitor | MDA-MB-468 (Trop-2+) | 0.28 (as ng/mL) | [6] |
| DM1 | Tubulin Inhibitor | HER2+ Cell Lines | Potent (Sub-nanomolar) | [7] |
| SN-38 | Topoisomerase I Inhibitor | MDA-MB-468 (Trop-2+) | 0.47 (as ng/mL) | [6] |
| SN-38 | Topoisomerase I Inhibitor | CFPAC-1 (Trop-2+) | 0.83 (as ng/mL) | [6] |
Note: IC50 values are highly dependent on the antibody, linker, cell line, and experimental conditions. Direct comparisons should be made with caution when data is from different studies.
Table 2: Comparison of Bystander Effect
The bystander effect occurs when a payload diffuses from the target antigen-positive (Ag+) cell to kill adjacent antigen-negative (Ag-) cells, which is crucial for treating heterogeneous tumors.[8]
| Payload | Membrane Permeability | Bystander Killing Potential | Key Characteristics | Reference |
| MMAF | Low (negatively charged) | Decreased/Absent | The charged C-terminal phenylalanine limits diffusion across cell membranes, reducing off-target toxicity.[1][] | [1][] |
| MMAE | High (neutral molecule) | Potent | Can readily diffuse out of target cells to kill neighboring cells, enhancing efficacy in heterogeneous tumors.[1][8] | [1][8] |
| DM1 | Moderate | Present (with cleavable linkers) | Permeability and bystander effect are influenced by the linker chemistry. | [10] |
| SN-38 | Moderate | Potent | As a moderately lipophilic molecule, it can cross cell membranes to induce a bystander effect. | [11] |
Table 3: Comparative In Vivo Efficacy and Safety of ADCs
This table summarizes results from preclinical xenograft models, highlighting anti-tumor activity and safety profiles.
| ADC Payload | Tumor Model | Efficacy Outcome | Safety Profile/Max Tolerated Dose (MTD) | Reference |
| MMAF | Admixed CD30+ / CD30- Tumors | Moderate tumor growth delay, no complete remissions. | Generally higher MTD than MMAE ADCs due to lower off-target toxicity.[1][12] | [1] |
| MMAE | Admixed CD30+ / CD30- Tumors | Complete tumor remission. | Lower MTD; potential for on-target skin toxicity.[11] | [1][11] |
| SN-38 | CFPAC-1 Xenograft | 87.3% Tumor Growth Inhibition (TGI). | Generally well-tolerated in preclinical models. | [11] |
| DXd (SN-38 derivative) | CFPAC-1 Xenograft | 98.2% TGI; Complete tumor regression in another model. | Demonstrated the best safety profile in cynomolgus monkeys. | [11] |
Visualizations: Mechanisms and Workflows
ADC Mechanism of Action
The following diagram illustrates the general mechanism by which an ADC targets and kills a cancer cell.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Bystander Effect: A Comparative Diagram
This diagram illustrates the key difference in the bystander effect between membrane-permeable and non-permeable payloads.
Caption: Logical diagram illustrating the bystander killing mechanism.
Experimental Workflow: In Vitro Cytotoxicity Assay
This diagram outlines the typical workflow for assessing the cytotoxicity of an ADC in a laboratory setting.
Caption: Experimental workflow for a typical in vitro cytotoxicity (MTT) assay.
Detailed Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is used to determine the IC50 value of an ADC against a specific cancer cell line.[6][13]
-
Objective: To measure the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population.
-
Materials:
-
Target cancer cell line (e.g., BT-474 for HER2-positive)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 72 to 144 hours, depending on the cell line and payload mechanism. Tubulin inhibitors typically require longer incubation times (96-144 hours).[13]
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control wells. Plot the viability against the ADC concentration (log scale) and determine the IC50 value using non-linear regression analysis.
-
Protocol: In Vitro Bystander Effect Assay (Co-Culture)
This protocol assesses the ability of an ADC's payload to kill adjacent, antigen-negative cells.[8]
-
Objective: To quantify the bystander killing effect of an ADC in a mixed population of antigen-positive and antigen-negative cells.
-
Materials:
-
Antigen-positive (Ag+) cell line (e.g., CD30+ Karpas-299)
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP-expressing Karpas-35R)
-
ADC targeting the antigen on the Ag+ cells
-
Isotype control ADC
-
Multi-well plates
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Co-Culture Setup: Seed the Ag+ and Ag- (GFP-tagged) cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[8] Include an isotype control ADC and an untreated control.
-
Incubation: Incubate the plates for 96-144 hours.
-
Data Acquisition: Measure the viability of the Ag- cells by quantifying the GFP signal using a fluorescence plate reader or by cell counting via flow cytometry or high-content imaging.
-
Analysis: Compare the viability of the Ag- cells in the co-culture treated with the active ADC to their viability in the monoculture and in the co-culture treated with the isotype control. A significant decrease in the viability of Ag- cells in the active ADC-treated co-culture indicates a potent bystander effect.
-
Protocol: In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of an ADC in a mouse model.[14]
-
Objective: To determine the in vivo efficacy of an ADC in reducing tumor growth.
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Tumor cell line for implantation
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control, ADC at various doses).
-
ADC Administration: Administer the ADC and controls intravenously (i.v.) or intraperitoneally (i.p.) according to the dosing schedule (e.g., once weekly for 3 weeks).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a fixed period.
-
Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.
-
Summary and Conclusion
The choice between this compound and other ADC payloads is a strategic decision that hinges on the specific therapeutic context, including the nature of the target antigen and the tumor's characteristics.
-
MMAF/MMAF-Methyl Ester: With its high potency and limited cell permeability, MMAF is an excellent choice for ADCs targeting antigens with homogeneous expression on tumor cells.[4] Its confinement within the target cell minimizes the bystander effect, which can lead to a superior safety profile and a wider therapeutic window by reducing toxicity to surrounding healthy tissues.[1] The methyl ester form further enhances its potency.
-
MMAE: As a highly membrane-permeable payload, MMAE is ideal for treating heterogeneous tumors where not all cells express the target antigen.[1] Its potent bystander effect can eradicate antigen-negative cancer cells in the vicinity of targeted cells. However, this property may also increase the risk of off-target toxicities, requiring careful management of the therapeutic window.[1][11]
-
DM1: This maytansinoid tubulin inhibitor offers potent cytotoxicity. Its capacity for a bystander effect is largely dependent on the use of a cleavable linker system. Non-cleavable linkers result in charged metabolites that are trapped inside the cell, similar to MMAF.[10]
-
SN-38: As a topoisomerase I inhibitor, SN-38 offers an alternative mechanism of action, which can be advantageous for tumors resistant to tubulin inhibitors. Its ability to induce a potent bystander effect makes it suitable for heterogeneous tumors.[11]
Ultimately, the optimal payload selection requires a careful balance between maximizing on-target efficacy and minimizing off-target toxicity, guided by comprehensive preclinical in vitro and in vivo evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
Validating the In Vivo Anti-Tumor Efficacy of MMAF-Methyl Ester Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of Antibody-Drug Conjugates (ADCs) featuring the highly potent payload, Monomethyl Auristatin F-methyl ester (MMAF-OMe). While direct in vivo comparative data for MMAF-OMe ADCs is emerging, this document leverages extensive preclinical data from ADCs utilizing the closely related auristatin derivatives, MMAF and MMAE, to provide a comprehensive framework for validation and comparison.
Introduction to Auristatin-Based ADCs
Antibody-Drug Conjugates are a transformative class of cancer therapeutics that unite the specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic payloads.[] The auristatin family of synthetic peptides, including MMAE and MMAF, are among the most clinically successful payloads.[2][3] They function as highly potent mitotic inhibitors by disrupting tubulin polymerization, a critical process for cell division.[2][4]
MMAF-methyl ester (MMAF-OMe) is a derivative of MMAF and is recognized as one of the most potent auristatins described, exhibiting exceptional activity at the biochemical level.[2] This guide will explore the available data on MMAF-OMe and provide a comparative context using the extensive in vivo data from MMAF and MMAE ADCs to inform preclinical validation strategies.
Mechanism of Action: Tubulin Inhibition and Downstream Signaling
The primary mechanism of action for auristatin-based ADCs, including those with an this compound payload, is the inhibition of tubulin polymerization.[2][4] This disruption of the microtubule network leads to a cascade of cellular events culminating in apoptotic cell death.
dot digraph "MMAF-ADC_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of Auristatin-Based ADCs", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1];
// Node Definitions ADC [label="ADC Binding to\nTumor Antigen", fillcolor="#F1F3F4", fontcolor="#202124"]; Internalization [label="Internalization via\nEndocytosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosomal Trafficking", fillcolor="#F1F3F4", fontcolor="#202124"]; Payload_Release [label="Payload Release\n(e.g., MMAF-OMe)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin_Binding [label="Binding to Tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule_Disruption [label="Inhibition of\nMicrotubule Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; Mitotic_Spindle_Failure [label="Mitotic Spindle\nAssembly Failure", fillcolor="#FBBC05", fontcolor="#202124"]; G2M_Arrest [label="G2/M Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation\n(Caspase-3, -9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PARP_Cleavage [label="PARP Cleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ADC -> Internalization; Internalization -> Lysosome; Lysosome -> Payload_Release; Payload_Release -> Tubulin_Binding; Tubulin_Binding -> Microtubule_Disruption; Microtubule_Disruption -> Mitotic_Spindle_Failure; Mitotic_Spindle_Failure -> G2M_Arrest; G2M_Arrest -> Apoptosis; Apoptosis -> Caspase_Activation; Caspase_Activation -> PARP_Cleavage; } mend Caption: General mechanism of action for an auristatin-based ADC.
Upon binding to a target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome.[5][6] Inside the lysosome, the linker is cleaved, releasing the active payload into the cytoplasm.[5][6] The released auristatin then binds to tubulin, preventing its polymerization into microtubules.[2] This disruption of the microtubule cytoskeleton leads to the failure of mitotic spindle formation, causing the cell to arrest in the G2/M phase of the cell cycle.[2][7] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP).[8][9]
In Vivo Anti-Tumor Activity: A Comparative Summary
While in vivo data for ADCs specifically using this compound as a payload is limited in publicly available literature, its high in vitro potency suggests a strong potential for anti-tumor activity. The following table summarizes preclinical in vivo efficacy data for MMAF and MMAE ADCs, which can serve as a benchmark for validating novel MMAF-OMe ADCs.
| ADC | Target Antigen | Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |
| T-MMAF | HER2 | NCI N87 (gastric) | NSG Mice | Single 1 nmol dose, i.v. | Significant tumor growth inhibition | [10] |
| ch14.18-MMAF | GD2 | B78-D14 (melanoma) | C57BL/6 Mice | 100 µg (5 mg/kg) every 4 days for 5 doses, i.v. | Significant tumor growth inhibition | [10] |
| Chi-Tn-MMAF | Tn Antigen | Jurkat (T-cell leukemia) | SCID Mice | 10 mg/kg twice a week for 3 weeks, i.v. | Tumor growth delay | [10] |
| cAC10-vc-MMAE | CD30 | Anaplastic Large Cell Lymphoma & Hodgkin Lymphoma Xenografts | Mice | 1-3 mg/kg | Efficacious at well-tolerated doses | [2] |
| m825-MMAE | TEM8 | Human colon, breast, ovarian, lung, and pancreatic tumor xenografts | Mice | Not specified | Tumor shrinkage and, in most cases, disappearance | [11] |
Experimental Protocols for In Vivo Validation
Detailed and reproducible experimental protocols are crucial for the validation of a novel ADC's in vivo anti-tumor activity. The following is a generalized protocol based on common practices in preclinical ADC research.[6][10]
Xenograft Model Establishment
-
Cell Culture: Culture a human cancer cell line expressing the target antigen in appropriate media to maintain logarithmic growth.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), typically 6-8 weeks old females.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (length x width²)/2.
-
Randomization: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
In Vivo Efficacy Study
-
ADC Formulation: Reconstitute the this compound ADC and control articles (e.g., vehicle, unconjugated antibody, isotype control ADC) in a sterile vehicle such as phosphate-buffered saline (PBS).
-
Administration: Administer the treatments intravenously (i.v.) via the tail vein. Dosing schedules can vary from a single dose to multiple doses over several weeks.
-
Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor the overall health of the animals daily.
-
Endpoint: The study is typically concluded when tumors in the control group reach a specified maximum size or after a predetermined period. Euthanize the mice and collect tumors and other relevant tissues for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Typical In Vivo ADC Efficacy Experimental Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1];
// Node Definitions Cell_Culture [label="Tumor Cell Line\nCulture", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Tumor Cell Implantation\nin Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Tumor Growth to\nDesired Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization into\nTreatment Groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; Treatment [label="ADC Administration\n(i.v.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Tumor Volume\n& Body Weight", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Study Endpoint\n(e.g., max tumor size)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(TGI, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis; } mend Caption: A typical experimental workflow for in vivo efficacy studies of ADCs.
Conclusion and Future Directions
This compound stands out as a highly potent auristatin derivative with significant potential as an ADC payload. Its exceptional in vitro cytotoxicity suggests that MMAF-OMe ADCs could exhibit robust anti-tumor activity in vivo.[2] While direct comparative in vivo studies are not yet widely available, the extensive preclinical data for MMAF and MMAE ADCs provide a solid foundation for designing and validating studies for novel MMAF-OMe ADCs. Future research should focus on head-to-head in vivo comparisons to fully elucidate the therapeutic window and efficacy of this compound ADCs relative to other auristatin-based and alternative payload ADCs.
References
- 2. books.rsc.org [books.rsc.org]
- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. dovepress.com [dovepress.com]
- 9. Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibody-linked drug shrinks various types of tumors in preclinical study | Center for Cancer Research [ccr.cancer.gov]
A Comparative Guide to the Cross-Validation of MMAF-Methyl Ester ADC Potency in Diverse Cell Lines
This guide offers an objective comparison of Monomethyl Auristatin F (MMAF)-methyl ester Antibody-Drug Conjugate (ADC) potency across various cancer cell lines. It is designed for researchers, scientists, and drug development professionals to aid in the assessment and cross-validation of MMAF-ADC efficacy, supported by experimental data and detailed protocols.
Antibody-drug conjugates (ADCs) are a targeted therapeutic class that leverages the specificity of a monoclonal antibody to deliver a highly potent cytotoxic payload directly to cancer cells.[1] MMAF is a potent synthetic antimitotic agent that functions by inhibiting tubulin polymerization, which in turn leads to cell cycle arrest and programmed cell death (apoptosis).[2][3][4] A key characteristic of MMAF is its charged C-terminal phenylalanine, which makes it less permeable to cell membranes compared to its counterpart, MMAE.[5] This property can contribute to a more favorable safety profile by reducing off-target toxicity.[1][5]
The effectiveness of an MMAF-ADC is dependent on multiple factors, including the expression level of the target antigen on the cancer cell surface, the efficiency of ADC internalization, and the subsequent intracellular release of the MMAF payload.[1] Consequently, it is imperative to assess the potency of any given MMAF-ADC across a panel of distinct cell lines. This cross-validation process provides a robust preclinical dataset, which is essential for understanding the ADC's spectrum of activity and for the identification of patient populations most likely to benefit from the therapy.[1]
Data Presentation: Comparative ADC Potency
The potency of an ADC is frequently quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of the cells. IC50 values are influenced by the specific antibody, the linker technology used, the drug-to-antibody ratio (DAR), and the experimental conditions.[3]
The following table summarizes the in-vitro cytotoxicity of an anti-HER2 affibody-MMAF conjugate across a panel of human breast cancer cell lines with varying levels of HER2 expression. This data highlights the correlation between target antigen expression and ADC potency.
| Cell Line | Cancer Type | HER2 Expression Level | IC50 (nM) of anti-HER2-MMAF |
| SK-BR-3 | Breast Adenocarcinoma | High | 0.5 |
| MDA-MB-453 | Breast Carcinoma | Moderate | 12.5 |
| T-47-D | Breast Ductal Carcinoma | Low | >100 |
| MDA-MB-231 | Breast Adenocarcinoma | Negative | >100 |
| Data demonstrates a clear dependency on the HER2 expression level, with the highest potency observed in the HER2-high expressing SK-BR-3 cell line.[1] |
Experimental Protocols
Reproducibility and accurate interpretation of ADC potency assays rely on detailed and consistent methodologies.[1] Below are generalized protocols for key experiments involved in the cross-validation of MMAF-ADC potency.
1. Cell Culture and Maintenance
-
Cell Lines: A panel of cancer cell lines with a range of target antigen expression levels should be chosen (e.g., for a HER2-targeted ADC, SK-BR-3, MDA-MB-453, T-47-D, and MDA-MB-231 are appropriate).[1]
-
Culture Conditions: Cells should be cultured in the recommended medium, typically supplemented with fetal bovine serum (FBS) and antibiotics. They must be maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Passage: To ensure the stability of the cell line and the reproducibility of results, it is critical to use cells within a consistent and low passage number range.[1]
2. Target Antigen Expression Analysis (Flow Cytometry)
-
Objective: To quantify the relative levels of the target antigen on the surface of each cell line.[1]
-
Procedure:
-
Harvest cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).[1]
-
Incubate the cells with a primary antibody that targets the antigen of interest.[1]
-
Wash the cells to remove any unbound primary antibody.[1]
-
Incubate the cells with a fluorescently labeled secondary antibody.[1]
-
Wash the cells again to remove unbound secondary antibody.[1]
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which correlates with the antigen expression level.[1]
-
3. In-Vitro Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the MMAF-ADC in the selected cell lines.[1][3]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and incubate overnight.[6]
-
Prepare serial dilutions of the MMAF-ADC and a relevant isotype control ADC.[1]
-
Treat the cells with the varying concentrations of the ADCs.[1]
-
Incubate the plates for a period of 72 to 120 hours, as the cytotoxic effects of tubulin inhibitors like MMAF can be delayed.[1][7]
-
Allow the plates to equilibrate to room temperature.[1]
-
Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[1][8]
-
Measure the luminescence using a plate reader.[1]
-
Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.[1]
-
Visualizations
MMAF-ADC Mechanism of Action and Signaling Pathway
The primary mechanism of action for MMAF is the inhibition of tubulin polymerization.[5] After the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically through receptor-mediated endocytosis.[5] The ADC is then trafficked to the lysosome where the MMAF payload is released into the cytoplasm.[5] Once free, MMAF binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validating the Target Specificity of MMAF-Methyl Ester ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payload MMAF-methyl ester against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of cellular mechanisms and experimental workflows to aid in the validation of target specificity.
Mechanism of Action: Disrupting the Cellular Scaffolding
MMAF (Monomethyl Auristatin F) and its derivatives, including the highly potent this compound (also known as MMAF-OMe), are synthetic analogs of the natural antimitotic agent dolastatin 10.[1][2] Their primary mechanism of action is the potent inhibition of tubulin polymerization.[3][4]
Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized, typically through receptor-mediated endocytosis.[5] Once inside the cell, the linker is cleaved, releasing the this compound payload into the cytoplasm. The free payload then binds to tubulin, disrupting the formation of microtubules. This interference with the microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2]
digraph "MMAF_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.7];
edge [arrowhead=normal, penwidth=1.5];
"ADC_Extracellular" [label="ADC in\nExtracellular Space", fillcolor="#F1F3F4", fontcolor="#202124"];
"Antigen_Binding" [label="Binds to Target Antigen\non Cancer Cell", fillcolor="#F1F3F4", fontcolor="#202124"];
"Internalization" [label="Internalization via\nEndocytosis", fillcolor="#F1F3F4", fontcolor="#202124"];
"Lysosome" [label="Trafficking to\nLysosome", fillcolor="#F1F3F4", fontcolor="#202124"];
"Payload_Release" [label="Linker Cleavage &\nMMAF-Me Release", fillcolor="#FBBC05", fontcolor="#202124"];
"Tubulin_Inhibition" [label="Inhibition of\nTubulin Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Microtubule_Disruption" [label="Microtubule\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Cell_Cycle_Arrest" [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Apoptosis" [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
"ADC_Extracellular" -> "Antigen_Binding" [color="#4285F4"];
"Antigen_Binding" -> "Internalization" [color="#4285F4"];
"Internalization" -> "Lysosome" [color="#4285F4"];
"Lysosome" -> "Payload_Release" [color="#4285F4"];
"Payload_Release" -> "Tubulin_Inhibition" [color="#4285F4"];
"Tubulin_Inhibition" -> "Microtubule_Disruption" [color="#EA4335"];
"Microtubule_Disruption" -> "Cell_Cycle_Arrest" [color="#EA4335"];
"Cell_Cycle_Arrest" -> "Apoptosis" [color="#EA4335"];
}
Figure 2. Workflow for an in vitro cytotoxicity assay.
In Vitro Bystander Effect Co-culture Assay
This assay directly assesses the ability of the ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Objective: To determine the bystander killing capacity of the released this compound.
Methodology:
-
Cell Preparation: Use an antigen-positive target cell line and an antigen-negative bystander cell line. The bystander cells are typically labeled with a fluorescent protein (e.g., GFP) for easy identification.[6]
-
Co-culture Seeding: Plate a mixture of the two cell lines in various ratios.
-
ADC Treatment: Treat the co-cultures with the this compound ADC and controls.
-
Incubation: Incubate for a defined period (e.g., 72-96 hours).
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative bystander cells using flow cytometry or high-content imaging. A significant decrease in the viability of bystander cells in the presence of target cells indicates a bystander effect.[6]
In Vivo Xenograft Tumor Model
This is the definitive preclinical validation of an ADC's anti-tumor activity and target specificity.
Objective: To evaluate the in vivo efficacy and tolerability of the this compound ADC.
Methodology:
-
Model Establishment: Implant human cancer cells (either a single antigen-positive line or a mix of antigen-positive and -negative cells for bystander effect studies) subcutaneously into immunodeficient mice.[1]
-
Tumor Growth: Monitor tumor growth until they reach a specified volume.
-
Treatment: Administer the this compound ADC, a vehicle control, and other relevant controls (e.g., non-targeting ADC) intravenously.
-
Monitoring: Regularly measure tumor volume and body weight to assess efficacy and toxicity.[1]
-
Endpoint Analysis: At the end of the study, tumors and organs can be harvested for further analysis (e.g., immunohistochemistry).
```dot
digraph "Xenograft_Study_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.3];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];
subgraph "cluster_model" {
label="Model Development";
bgcolor="#F1F3F4";
"Implantation" [label="Implant Tumor Cells\nin Immunodeficient Mice", fillcolor="#FFFFFF", fontcolor="#202124"];
"Tumor_Growth" [label="Monitor Tumor\nGrowth", fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_treatment" {
label="Treatment Phase";
bgcolor="#F1F3F4";
"Randomization" [label="Randomize Mice into\nTreatment Groups", fillcolor="#FFFFFF", fontcolor="#202124"];
"ADC_Administration" [label="Administer MMAF-Me ADC\nand Controls", fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_evaluation" {
label="Efficacy Evaluation";
bgcolor="#F1F3F4";
"Monitoring" [label="Measure Tumor Volume\n& Body Weight", fillcolor="#FFFFFF", fontcolor="#202124"];
"Endpoint" [label="Endpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
}
"Implantation" -> "Tumor_Growth" [color="#4285F4"];
"Tumor_Growth" -> "Randomization" [color="#4285F4"];
"Randomization" -> "ADC_Administration" [color="#4285F4"];
"ADC_Administration" -> "Monitoring" [color="#4285F4"];
"Monitoring" -> "Endpoint" [color="#4285F4"];
}
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]
- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Benchmarking MMAF-Methyl Ester ADCs Against Standard-of-Care Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic payload MMAF-methyl ester against current standard-of-care therapies for several key oncological indications. By presenting supporting experimental data from preclinical and clinical studies, this document aims to equip researchers, scientists, and drug development professionals with the information necessary to evaluate the therapeutic potential of this ADC platform.
Introduction to this compound ADCs
Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy of an ADC is contingent on three key components: a monoclonal antibody that specifically targets a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.
Monomethyl auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent. When conjugated to an antibody via a linker to form an ADC, the antibody guides the MMAF payload to the tumor cells. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized. Inside the cell, the linker is cleaved, releasing the active MMAF payload. MMAF then disrupts the cellular machinery by inhibiting tubulin polymerization, a critical process for cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis. The methyl ester form of MMAF is a prodrug that is converted to the active MMAF within the cell.
Comparative Efficacy Data
The following sections provide a comparative overview of the efficacy of this compound ADCs and standard-of-care therapies in urothelial carcinoma, multiple myeloma, and non-Hodgkin lymphoma.
Urothelial Carcinoma
Standard-of-Care: Platinum-based chemotherapy (e.g., cisplatin, carboplatin) has been the cornerstone of first-line treatment for metastatic urothelial carcinoma.[1][2][3][4] For patients who progress after platinum-based chemotherapy, immune checkpoint inhibitors and other targeted therapies are used.[4] More recently, the ADC enfortumab vedotin (an MMAE-containing ADC) in combination with pembrolizumab (B1139204) has become a new standard of care in the first-line setting.[5]
| Treatment Class | Agent/Regimen | Model | Efficacy Endpoint | Result | Citation |
| MMAF-ADC | Enfortumab Vedotin (MMAE payload) | Xenograft | Tumor Growth Inhibition | Significant tumor regression in preclinical models. | [2][6] |
| Standard of Care | Platinum-based chemotherapy | Clinical Trial | Overall Response Rate (ORR) | ~40-50% | [3] |
| Standard of Care | Enfortumab Vedotin + Pembrolizumab | Clinical Trial (EV-302) | Median Overall Survival (OS) | Double that of standard chemotherapy. | [5] |
Multiple Myeloma
Standard-of-Care: The standard of care for newly diagnosed multiple myeloma often involves a combination of a proteasome inhibitor (e.g., bortezomib), an immunomodulatory agent (e.g., lenalidomide), and a corticosteroid (e.g., dexamethasone), often referred to as VRd.[10] The addition of the anti-CD38 antibody daratumumab to this regimen (Dara-VRd) is emerging as a new standard of care.[10] For relapsed or refractory multiple myeloma, a variety of agents are used, including other proteasome inhibitors, immunomodulators, and monoclonal antibodies.
This compound ADC: Belantamab Mafodotin Belantamab mafodotin is an ADC composed of a humanized anti-B-cell maturation antigen (BCMA) monoclonal antibody conjugated to MMAF. It has been investigated for the treatment of relapsed or refractory multiple myeloma.
| Treatment Class | Agent/Regimen | Model | Efficacy Endpoint | Result | Citation |
| MMAF-ADC | Belantamab Mafodotin | In vivo xenograft (OPM-2, MOLP-8) | Tumor Growth Inhibition | Significant tumor growth inhibition as monotherapy. | [10] |
| MMAF-ADC Combination | Belantamab Mafodotin + Lenalidomide/Bortezomib | In vivo xenograft | Tumor Growth Inhibition & Survival | Enhanced anti-tumor activity and additional survival benefit compared to single agents. | [10] |
| Standard of Care | Lenalidomide + Dexamethasone | Clinical Trial | Progression-Free Survival (PFS) | Varies by patient population and line of therapy. | [11] |
| Emerging Standard of Care | Daratumumab + KRd | Clinical Trial (ADVANCE) | MRD-negativity rate | 59% (vs 36% for KRd alone) | [2] |
Non-Hodgkin Lymphoma
Standard-of-Care: The standard first-line treatment for many types of non-Hodgkin lymphoma (NHL), particularly diffuse large B-cell lymphoma (DLBCL), is the R-CHOP regimen (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone).[12][13] For relapsed or refractory NHL, various chemotherapy regimens and targeted therapies are used.
This compound ADC Preclinical Data: Polatuzumab vedotin, an ADC that utilizes the MMAE payload, has been approved for the treatment of relapsed or refractory DLBCL in combination with bendamustine (B91647) and rituximab.[14][15] Preclinical studies have shown the efficacy of auristatin-based ADCs in NHL models.[16] Denintuzumab mafodotin, an anti-CD19 ADC with an MMAF payload, has also been evaluated in clinical trials for B-cell NHL.[17][18]
| Treatment Class | Agent/Regimen | Model | Efficacy Endpoint | Result | Citation |
| MMAF-ADC | Denintuzumab Mafodotin (SGN-CD19A) | Clinical Trial (Phase I) | Objective Response Rate (ORR) | 33% in patients with R/R B-NHL. | [18] |
| MMAE-ADC | Polatuzumab Vedotin + Bendamustine + Rituximab | Clinical Trial | Complete Response (CR) Rate | 40% (vs 15% for BR alone) in r/r DLBCL. | [15] |
| Standard of Care | R-CHOP | Clinical Setting | Cure Rate | ~50-60% in DLBCL. | [12] |
| MMAE-ADC Combination | Polatuzumab Vedotin + R-CHP | Clinical Trial (POLARIX) | 2-year Progression-Free Survival (PFS) | 76.7% (vs 70.2% for R-CHOP) | [13] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of an this compound ADC on cancer cell lines.
1. Materials:
-
Target-positive (Ag+) and target-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated antibody (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the ADC or control antibody. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plates on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.
1. Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Complete cell culture medium
-
This compound ADC
-
Vehicle control (e.g., saline or PBS)
-
Standard-of-care therapy
-
Matrigel (optional)
-
Calipers
2. Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable buffer (e.g., PBS) at a concentration of 1-10 million cells per 100-200 µL. Subcutaneously inject the cell suspension into the flank of each mouse. Co-injection with Matrigel can improve tumor establishment.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 6-10 mice per group).
-
Treatment Administration: Administer the this compound ADC, standard-of-care therapy, or vehicle control according to the predetermined dosing schedule and route of administration (e.g., intravenous).
-
Efficacy Assessment:
-
Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: Monitor the mice for signs of morbidity and euthanize them when they reach a predetermined endpoint (e.g., tumor volume exceeding a certain size, significant body weight loss). Record the date of death or euthanasia for survival analysis.
-
3. Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival between treatment groups.
Visualizations
Caption: Mechanism of action of an this compound ADC.
Caption: General workflow for an in vivo xenograft efficacy study.
Caption: Simplified signaling pathway of MMAF-induced apoptosis.
Conclusion
This compound ADCs represent a promising therapeutic strategy with demonstrated preclinical and clinical activity across a range of hematological and solid tumors. The data presented in this guide highlight the potent anti-tumor effects of this ADC platform. While direct head-to-head comparative studies with all standard-of-care regimens are not always available, the evidence suggests that this compound ADCs hold the potential to offer significant clinical benefit, particularly in patient populations with unmet medical needs. Further research, including well-designed comparative clinical trials, will be crucial to fully elucidate the therapeutic positioning of this class of ADCs in the evolving landscape of cancer treatment.
References
- 1. Targeting MCL-1 and BCL-2 with polatuzumab vedotin and venetoclax overcomes treatment resistance in R/R non-Hodgkin lymphoma: Results from preclinical models and a Phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. An update on antibody–drug conjugates in urothelial carcinoma: state of the art strategies and what comes next - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Antibody–drug conjugates in urothelial carcinoma: scientometric analysis and clinical trials analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. Enfortumab vedotin in metastatic urothelial carcinoma: the solution EVentually? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfizer.com [pfizer.com]
- 9. Enfortumab Vedotin in urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. onclive.com [onclive.com]
- 13. Innovations in Antibody-Drug Conjugate (ADC) in the Treatment of Lymphoma [mdpi.com]
- 14. The Efficacy of Polatuzumab Vedotin Targeting CD79B in the Treatment of Non-Hodgkin Lymphoma: A Systematic Review and Meta-Analysis [mdpi.com]
- 15. adcreview.com [adcreview.com]
- 16. The HB22.7-vcMMAE antibody-drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody-drug conjugates for the treatment of lymphoma: clinical advances and latest progress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for MMAF-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin F (MMAF) and its derivatives, such as MMAF-methyl ester, are highly potent cytotoxic agents integral to the development of antibody-drug conjugates (ADCs). Due to their extreme toxicity, including being potentially fatal if swallowed, inhaled, or in contact with skin, and suspected of causing genetic defects and impairing fertility, stringent adherence to proper disposal procedures is paramount to ensure personnel safety and prevent environmental contamination.[1][2]
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and contaminated materials in a laboratory setting. The primary and most critical method for the disposal of all MMAF-related waste is high-temperature incineration through a licensed hazardous waste disposal service.[1][2] Chemical decontamination methods for bulk liquid waste have not been formally validated and are not recommended for the disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to understand its hazards and implement the necessary safety controls.
-
Engineering Controls: All manipulations of solid this compound and concentrated solutions must be performed in a certified chemical fume hood, containment isolator, or biological safety cabinet to minimize inhalation risk.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Double gloving with chemical-resistant gloves (e.g., nitrile) is required. Gloves should be inspected for integrity before use and changed frequently.
-
Eye Protection: Chemical splash goggles or a face shield in combination with safety glasses must be worn.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is essential to protect against skin contact.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a containment device, a properly fitted respirator (e.g., N95 or higher) may be necessary, based on a site-specific risk assessment.
-
Step-by-Step Disposal Protocol
The cornerstone of proper this compound disposal is meticulous segregation of waste at the point of generation, followed by appropriate containment and labeling.
Step 1: Waste Segregation
Immediately upon generation, all waste contaminated with this compound must be segregated from general laboratory waste. This is crucial to prevent cross-contamination and ensure compliant disposal.[1] Three primary waste streams should be considered:
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, pipette tips, vials, and other disposable labware.
-
Liquid Waste: Encompasses unused or expired this compound solutions, contaminated buffers, and solvent rinses. Under no circumstances should this waste be disposed of down the drain. [1]
-
Sharps Waste: Consists of any contaminated needles, syringes, scalpels, or other items that can puncture the skin.
Step 2: Waste Containment and Labeling
Proper containment is critical to prevent accidental exposure during storage and transport.
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Unused/Expired Product | Original vial, tightly sealed and placed within a secondary, clearly labeled, leak-proof container. | "Cytotoxic Waste," "this compound," Hazard Symbols | High-Temperature Incineration |
| Contaminated Solid Waste | Lined, rigid, puncture-resistant container with a tight-fitting lid, designated for cytotoxic waste. | "Cytotoxic Waste," Hazard Symbols | High-Temperature Incineration |
| Contaminated Liquid Waste | Clearly labeled, leak-proof, and shatter-resistant container designated for cytotoxic liquid waste. | "Cytotoxic Waste," "this compound," Hazard Symbols | High-Temperature Incineration |
| Contaminated Sharps Waste | Puncture-resistant sharps container specifically designated and labeled for cytotoxic waste. | "Cytotoxic Sharps Waste," Hazard Symbols | High-Temperature Incineration |
Step 3: Storage and Collection
Sealed cytotoxic waste containers should be stored in a secure, designated area with limited access, away from general laboratory traffic. This area should be clearly marked with appropriate hazard signage. Arrange for regular collection by a licensed hazardous waste disposal contractor. Ensure all institutional and regulatory requirements for waste manifest and transportation are met.
Emergency Spill Procedures
In the event of a spill, immediate and deliberate action is required to contain the contamination and protect personnel.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble described above.
-
Contain the Spill: For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads or granules), working from the outside in. For solid spills, gently cover with damp absorbent paper to avoid raising dust.
-
Decontaminate the Area: Carefully clean the spill area. A common practice for surface decontamination of related compounds involves:
-
Wiping the area with a 10% bleach solution.
-
Following with a 70% ethanol (B145695) rinse.
-
It is critical to note that the efficacy of this procedure for this compound has not been formally documented in the provided search results. Always consult your institution's safety office for approved decontamination agents and procedures.
-
-
Dispose of Clean-up Materials: All materials used for spill clean-up, including absorbent materials and PPE, must be disposed of as cytotoxic solid waste.
-
Report the Incident: Report the spill to your laboratory supervisor and institutional environmental health and safety (EHS) office immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment from the risks associated with this potent cytotoxic compound. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Logistical Information for Handling MMAF-Methyl Ester
Monomethyl Auristatin F (MMAF)-methyl ester is a highly potent cytotoxic agent and a critical component in the development of Antibody-Drug Conjugates (ADCs). Due to its inherent toxicity, stringent safety protocols and meticulous handling procedures are paramount to ensure the safety of laboratory personnel and prevent environmental contamination. This document provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
MMAF-methyl ester, like other auristatin derivatives, is an anti-tubulin agent that inhibits cell division by blocking the polymerization of tubulin.[1] Its high potency requires a thorough risk assessment before any handling. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the auristatin class of payloads is often given a default OEL as low as 5 ng/m³.[2] This underscores the need for stringent containment and handling procedures.
Quantitative Toxicity Data Summary
The cytotoxic potency of auristatin derivatives is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes available IC50 values for MMAF and the related compound MMAE in various cancer cell lines, illustrating their high cytotoxicity.
| Compound | Cell Line(s) | IC50 Value(s) | Reference(s) |
| MMAF | Pancreatic Cancer (MIA PaCa-2) | 51 nM | [3] |
| Pancreatic Cancer (Panc-1) | 190 nM | [3] | |
| Pancreatic Cancer (BxPC3) | 450 nM | [3] | |
| MMAE | Breast Cancer (SKBR3) | 3.27 ± 0.42 nM | [4] |
| Human Embryonic Kidney (HEK293) | 4.24 ± 0.37 nM | [4] |
Clinical Toxicity Profile
A meta-analysis of clinical data on antibody-drug conjugates has identified distinct toxicity profiles for different payloads. For ADCs utilizing MMAF, the key Grade 3/4 (severe) toxicities reported include ocular toxicity.[5][6]
Operational Plan: Safe Handling of this compound
A systematic approach is crucial for the safe handling of this compound. The following operational plan outlines the necessary engineering controls, personal protective equipment, and handling procedures.
Engineering Controls
Primary engineering controls are the first line of defense in minimizing exposure.
| Control | Specification | Rationale |
| Primary Containment | All handling of this compound powder must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE), such as a glove box.[7] | Provides a contained workspace to protect the user from inhaling hazardous particles. |
| Secondary Containment | The laboratory where this compound is handled should be a designated area with restricted access and maintained under negative pressure.[7] | Prevents the escape of contaminants to surrounding areas. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[7] | Prevents skin contact and absorption. The outer glove should be disposed of immediately after handling the compound. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[7] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield.[7] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosolization.[7] | Prevents inhalation of hazardous particles. |
| Shoe Covers | Disposable shoe covers.[7] | Prevents the tracking of contaminants out of the designated handling area. |
Handling Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous cytotoxic waste.
Waste Segregation
-
Solid Waste: Includes contaminated gloves, gowns, pipette tips, vials, and other labware. This waste should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Includes unused this compound solutions, contaminated buffers, and rinsing solutions. This should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Sharps Waste: Includes needles and syringes used for handling this compound. These must be placed directly into a puncture-resistant sharps container specifically designated for cytotoxic waste.
Disposal Method
The primary and safest method for the disposal of all this compound contaminated waste is incineration by a licensed hazardous waste disposal service.
Emergency Procedures: Spill and Exposure Management
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.[7]
-
Secure the Area: Cordon off the spill area to prevent unauthorized entry.[7]
-
Don PPE: Before cleaning the spill, don the appropriate PPE, including respiratory protection.[7]
-
Contain the Spill:
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate decontaminating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with water. All cleaning materials must be disposed of as hazardous cytotoxic waste.
-
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with the highly potent cytotoxic agent, this compound, ensuring a safe laboratory environment for all personnel.
References
- 1. adcreview.com [adcreview.com]
- 2. dam.lonza.com [dam.lonza.com]
- 3. Targeted Delivery of Auristatin-Modified Toxins to Pancreatic Cancer Using Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
